molecular formula Ba(IO3)2<br>BaI2O6 B079991 Barium iodate CAS No. 10567-69-8

Barium iodate

Cat. No.: B079991
CAS No.: 10567-69-8
M. Wt: 487.13 g/mol
InChI Key: GASILTKHXWGKMG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium iodate is a useful research compound. Its molecular formula is Ba(IO3)2 and its molecular weight is 487.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

barium(2+);diiodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASILTKHXWGKMG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ba(IO3)2, BaI2O6
Record name barium iodate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Barium_iodate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909677
Record name Barium diiodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless crystals; Insoluble in water; [Avocado Research MSDS]
Record name Barium iodate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12049
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10567-69-8
Record name Barium iodate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodic acid (HIO3), barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium diiodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium iodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BARIUM IODATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2993NJ5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Crystal Structure of Barium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of barium iodate, a compound of interest for its potential applications in various scientific fields. This compound exists in both an anhydrous form, Ba(IO₃)₂, and a monohydrate form, Ba(IO₃)₂·H₂O, each possessing distinct crystallographic features. This document outlines their crystal structures, experimental protocols for their determination, and a summary of their key crystallographic data.

Crystal Structure of this compound

This compound's structural characteristics are crucial for understanding its physical and chemical properties. The presence or absence of water of hydration significantly influences its crystal lattice.

The anhydrous form of this compound crystallizes in the monoclinic C2/c space group.[1] In this structure, the barium ion (Ba²⁺) is coordinated to ten oxygen atoms. The iodine atom (I⁵⁺) is bonded to three oxygen atoms, forming a trigonal pyramidal geometry.[1]

The crystal structure of this compound monohydrate has been reported with some variation in the literature, suggesting the possibility of different polymorphic forms or refinements in structural determination over time.

One study reports an orthorhombic crystal system with the space group Fdd2.[2] A more recent single-crystal X-ray diffraction study, however, determined the structure to be a monoclinic lattice with the space group I2/c.[3][4] This monoclinic form is isostructural with its di-bromate and di-chlorate analogs.[3][4] Further investigations using neutron diffraction have indicated that the water molecule in the monohydrate structure exhibits dynamical disorder at ambient temperatures.[3][4]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for both the anhydrous and monohydrate forms of this compound.

Table 1: Crystallographic Data for Anhydrous this compound (Ba(IO₃)₂)

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupC2/c[1]
Ba-O Bond Distances2.80–3.17 Å[1]
O-I Bond Lengths1.83–1.84 Å[1]

Table 2: Crystallographic Data for this compound Monohydrate (Ba(IO₃)₂·H₂O)

ParameterOrthorhombic FormMonoclinic Form
Crystal System OrthorhombicMonoclinic
Space Group Fdd2I2/c
Lattice Parameters a = 7.96(2) Åb = 9.01(3) Åc = 9.78(5) Åa = 9.0494(2) Åb = 7.9814(2) Åc = 9.9187(3) Åβ = 92.147(2)°
Formula Units (Z) 44
Reference [2][3]

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their analysis using diffraction techniques.

Single crystals of this compound can be synthesized through various methods, including reactions in aqueous solutions and gel growth techniques.

  • Aqueous Solution Reaction: this compound can be precipitated by reacting iodine with barium hydroxide or by combining barium chlorate with potassium iodate.[5] Another method involves mixing aqueous solutions of barium chloride and potassium iodate to produce a white precipitate of this compound.[6]

  • Gel Growth Technique: This method is particularly useful for obtaining high-quality single crystals of the monohydrate form.[2][3] A typical procedure involves the following steps:

    • A silica gel is prepared by acidifying a solution of sodium metasilicate with an acid, such as acetic acid.[2][3]

    • One of the reactants, either a soluble barium salt like barium nitrate (Ba(NO₃)₂) or an iodate salt like sodium iodate (NaIO₃), is incorporated into the gel.[2]

    • The gel is then placed in a container, and a solution of the second reactant is carefully layered on top of the gel.[2]

    • Over time, the reactants diffuse into the gel, and single crystals of this compound monohydrate form within the gel matrix.[2][3]

The primary technique for determining the crystal structure of a material is single-crystal X-ray diffraction (XRD) .[7]

  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[7]

  • Data Processing: The intensities and positions of the diffracted X-ray beams are measured. These data are then used to determine the unit cell dimensions and the space group of the crystal.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using computational methods. The initial structural model is then refined to obtain the best possible fit with the experimental data.[8]

Visualization of Crystal Structure Analysis Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound.

CrystalStructureAnalysis cluster_synthesis Synthesis Methods Synthesis Crystal Synthesis CrystalSelection Single Crystal Selection Synthesis->CrystalSelection GelGrowth Gel Growth Technique GelGrowth->Synthesis AqueousPrecipitation Aqueous Precipitation AqueousPrecipitation->Synthesis XRD X-ray Diffraction Data Collection CrystalSelection->XRD DataProcessing Data Processing (Unit Cell & Space Group) XRD->DataProcessing StructureSolution Structure Solution (Atomic Positions) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure (CIF File) Refinement->FinalStructure

Caption: Workflow for this compound Crystal Structure Analysis.

References

Unraveling the Crystalline Polymorphs of Barium Iodate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystallographic data for barium iodate monohydrate (Ba(IO₃)₂·H₂O), a compound of interest for researchers, scientists, and professionals in drug development due to its potential applications in materials science and analytical chemistry. This document summarizes the key crystal data, details the experimental protocols for its characterization, and presents visual workflows of the methodologies employed.

This compound monohydrate is known to crystallize in at least two different polymorphic forms: orthorhombic and monoclinic. The existence of these polymorphs highlights the importance of controlled crystallization conditions and thorough characterization to ensure the desired solid-state properties for any given application.

Crystallographic Data Summary

The crystallographic data for the two known polymorphs of this compound monohydrate are presented below. These distinct crystal structures underscore the compound's structural versatility.

PropertyOrthorhombic Polymorph[1]Monoclinic Polymorph[2]
Crystal System OrthorhombicMonoclinic
Space Group Fdd2I2/a (an alternative setting of C2/c)
Unit Cell Parameters a = 7.96(2) Åa = 9.0494(2) Å
b = 9.01(3) Åb = 7.9691(2) Å
c = 9.78(5) Åc = 9.0181(2) Å
α = 90°α = 90°
β = 90°β = 94.083(2)°
γ = 90°γ = 90°
Formula Units (Z) 44

Experimental Protocols

The determination of the distinct crystal structures of this compound monohydrate involves specific crystal growth and characterization techniques. The detailed methodologies for each polymorph are outlined below.

1. Orthorhombic Polymorph: Gel Growth and Weissenberg Photography

The orthorhombic crystals of this compound monohydrate were successfully grown using a gel diffusion technique, which provides a controlled environment for slow crystallization, leading to high-quality single crystals.[1]

Crystal Growth: Single-Tube Gel Diffusion

  • Gel Preparation: A silica gel was prepared by acidifying a sodium metasilicate solution with acetic acid.[1]

  • Reactant Incorporation: In a single-tube setup, one of the reactants, either barium nitrate (Ba(NO₃)₂) or sodium iodate (NaIO₃), was incorporated into the silica gel.[1]

  • Diffusion and Crystallization: The other reactant was carefully added as a feed solution on top of the gel.[1] The ions diffuse slowly through the gel, and where they meet at a critical concentration, nucleation and subsequent crystal growth of this compound monohydrate occur.

Crystallographic Analysis: Oscillation and Weissenberg Photography

  • Crystal Mounting: A single, well-formed crystal was selected and mounted on a goniometer head.

  • Data Collection: The unit cell dimensions and space group were determined using oscillation and Weissenberg photographic methods.[1] These techniques involve oscillating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on photographic film. The geometry of the diffraction spots allows for the determination of the reciprocal lattice parameters, from which the real space unit cell parameters are derived. The systematic absences in the diffraction patterns were analyzed to determine the space group as Fdd2.[1]

  • Density Determination: The density of the crystals was determined using a pycnometer, which suggested the presence of four formula units per unit cell.[1]

2. Monoclinic Polymorph: Single-Crystal X-ray Diffraction (SCXRD)

The monoclinic form of this compound monohydrate was characterized using the more modern and precise method of single-crystal X-ray diffraction.

Crystal Growth

While the specific crystal growth method for the monoclinic form is not detailed in the available literature, it is typically achieved through slow evaporation of an aqueous solution or by hydrothermal synthesis, which can favor different polymorphic outcomes compared to the gel method.

Crystallographic Analysis: Single-Crystal X-ray Diffractometry

  • Crystal Selection and Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The ideal crystal should be clear, without cracks or inclusions, and have dimensions typically in the range of 100-300 µm.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (often from a molybdenum or copper source) is directed at the crystal. The crystal is rotated, and a detector records the intensities and positions of the diffracted X-ray beams at various orientations. This process is typically carried out at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and unit cell parameters.[2]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Workflow for Gel Growth and Analysis of Orthorhombic this compound Monohydrate.

General Workflow for Single-Crystal X-ray Diffraction Analysis.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Barium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium iodate (Ba(IO₃)₂) is an inorganic salt that finds applications in various fields, including analytical chemistry and as a precursor in the synthesis of other iodine-containing compounds. A thorough understanding of its thermal decomposition mechanism is crucial for its safe handling, storage, and utilization in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition pathway, intermediate products, and final residues. The information presented herein is compiled from experimental studies utilizing techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that is influenced by factors such as the presence of water of hydration and the heating atmosphere. The primary decomposition reaction for the anhydrous salt is widely recognized as Rammelsberg's reaction.

Rammelsberg's Reaction

Anhydrous this compound is stable up to approximately 580 °C.[1] Above this temperature, it undergoes a decomposition reaction to form barium paraperiodate (Ba₅(IO₆)₂), oxygen (O₂), and iodine (I₂).[1] The balanced chemical equation for this reaction is:

5 Ba(IO₃)₂ (s) → Ba₅(IO₆)₂ (s) + 9 O₂ (g) + 4 I₂ (g)

This reaction signifies a disproportionation of the iodate ion (IO₃⁻) into the periodate ion (IO₆⁵⁻) and elemental iodine.

Decomposition of this compound Monohydrate

In its hydrated form, this compound monohydrate (Ba(IO₃)₂·H₂O), the decomposition process begins with a dehydration step. Thermogravimetric analysis has shown that this dehydration occurs in the temperature range of 160 °C to 240 °C, corresponding to a weight loss of approximately 4%.[2] Following dehydration, the resulting anhydrous this compound remains stable up to around 640 °C, after which it decomposes in the temperature range of 640 °C to 760 °C.[2]

Some studies have suggested an alternative decomposition pathway for the monohydrate, proposing the formation of an oxide through a carbonate intermediate.[2] However, Rammelsberg's reaction remains the more widely cited decomposition mechanism for the anhydrous compound. Further investigations utilizing evolved gas analysis (EGA) coupled with mass spectrometry (MS) would be beneficial to definitively identify all gaseous products and clarify the complete reaction mechanism under various conditions.

Quantitative Data from Thermal Analysis

The following table summarizes the key temperature ranges and mass loss percentages associated with the thermal decomposition of this compound monohydrate as determined by thermogravimetric analysis.

Decomposition StepTemperature Range (°C)Mass Loss (%)Corresponding Reaction
Dehydration160 - 2404Ba(IO₃)₂·H₂O (s) → Ba(IO₃)₂ (s) + H₂O (g)
Decomposition640 - 760Not specified5 Ba(IO₃)₂ (s) → Ba₅(IO₆)₂ (s) + 9 O₂ (g) + 4 I₂ (g)

Data sourced from Garud, 2019.[2]

Experimental Protocols

A detailed understanding of the thermal decomposition of this compound is achieved through rigorous experimental methodologies, primarily employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • The crucible is placed on a sensitive microbalance within a furnace.

  • An inert purge gas (e.g., nitrogen or argon) is passed over the sample at a constant flow rate to remove any evolved gases.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 1000 °C).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss versus temperature, allowing for the identification of distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, determining whether they are endothermic or exothermic.

Methodology:

  • A small, weighed sample of this compound is encapsulated in a sample pan (e.g., aluminum or platinum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell and heated at a controlled, linear rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC curve plots heat flow versus temperature, with peaks indicating thermal events such as melting, crystallization, or decomposition. Endothermic events (e.g., melting, dehydration) result in a downward peak, while exothermic events (e.g., some decompositions) produce an upward peak.

Visualizations

Thermal Decomposition Pathway of this compound Monohydrate

ThermalDecomposition cluster_dehydration Dehydration cluster_decomposition Decomposition (Rammelsberg's Reaction) Ba(IO3)2_H2O This compound Monohydrate Ba(IO₃)₂·H₂O Ba(IO3)2 Anhydrous this compound Ba(IO₃)₂ Ba(IO3)2_H2O->Ba(IO3)2 160-240 °C H2O Water H₂O (g) Ba(IO3)2_H2O->H2O Ba5(IO6)2 Barium Paraperiodate Ba₅(IO₆)₂ Ba(IO3)2->Ba5(IO6)2 > 580 °C (anhydrous) 640-760 °C (from monohydrate) O2 Oxygen O₂ (g) Ba(IO3)2->O2 I2 Iodine I₂ (g) Ba(IO3)2->I2 ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis Sample This compound Sample Weighing Precise Weighing Sample->Weighing Crucible Inert Crucible (Alumina/Platinum) Weighing->Crucible TGA_instrument TGA Instrument Crucible->TGA_instrument DSC_instrument DSC Instrument Crucible->DSC_instrument TGA_heating Controlled Heating (e.g., 10 °C/min) TGA_instrument->TGA_heating TGA_purge Inert Gas Purge (N₂ or Ar) TGA_instrument->TGA_purge TGA_data Mass Loss vs. Temperature Data TGA_heating->TGA_data Mechanism Decomposition Mechanism TGA_data->Mechanism Kinetics Kinetic Parameters TGA_data->Kinetics DSC_heating Controlled Heating (e.g., 10 °C/min) DSC_instrument->DSC_heating DSC_data Heat Flow vs. Temperature Data DSC_heating->DSC_data DSC_data->Mechanism

References

An In-depth Technical Guide to the Solubility Product Constant of Barium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of barium iodate, Ba(IO₃)₂. The document details experimentally determined Ksp values, explores the influence of temperature and solvent composition, and outlines methodologies for its determination. This information is crucial for professionals in fields requiring precise control over the solubility and precipitation of sparingly soluble salts.

Introduction to this compound and its Solubility Product

This compound is a sparingly soluble salt that dissociates in aqueous solution according to the following equilibrium:

Ba(IO₃)₂(s) ⇌ Ba²⁺(aq) + 2IO₃⁻(aq)

The solubility product constant, Ksp, is the equilibrium constant for this dissolution process and is expressed as:

Ksp = [Ba²⁺][IO₃⁻]²

A smaller Ksp value indicates lower solubility. The solubility of this compound is influenced by several factors, including temperature, the presence of common ions, and the solvent composition.

Quantitative Data on the Solubility Product of this compound

The solubility product of this compound has been determined by various methods, with values generally in the range of 10⁻⁹ to 10⁻¹⁰ at room temperature. The data presented below is a compilation from multiple sources.

Ksp of this compound at Standard Temperature

The following table summarizes the reported Ksp values for anhydrous this compound and its monohydrate form at or near 25°C.

Compound FormKsp ValueTemperature (°C)Reference(s)
This compound (anhydrous)1.57 x 10⁻⁹25[1]
This compound (anhydrous)6.0 x 10⁻¹⁰25[2]
This compound (monohydrate)pKsp = 9.1925[3]

Note: pKsp = -log(Ksp). A pKsp of 9.19 corresponds to a Ksp of approximately 6.46 x 10⁻¹⁰.

Temperature Dependence of this compound Solubility and Ksp

The solubility of this compound, like most salts, is temperature-dependent. The following table provides solubility data in water at different temperatures and the calculated Ksp values.

Temperature (°C)Solubility (g / 100 g H₂O)Molar Solubility (mol/L)Calculated KspReference(s)
00.0081.64 x 10⁻⁴1.78 x 10⁻¹¹[4]
200.0336.77 x 10⁻⁴1.86 x 10⁻⁹[4]
1000.1974.04 x 10⁻³2.66 x 10⁻⁷[4]
Solubility in Different Solvents

This compound monohydrate is reported to be insoluble in ethanol and 1,4-dioxane.[3] While specific data on the solubility of this compound in mixed aqueous-organic solvents is limited, studies on similar salts indicate that the solubility generally decreases with an increasing proportion of the organic solvent.[5]

Thermodynamic Properties of this compound Dissolution

The thermodynamic parameters for the dissolution of this compound provide insight into the spontaneity and enthalpy changes associated with the process.

Thermodynamic ParameterValue (for Ba(IO₃)₂)Value (for Ba(IO₃)₂ · H₂O)UnitsReference(s)
Standard Molar Enthalpy of Formation (ΔHf°)-1048-1296kJ/mol[3][4]
Standard Molar Gibbs Free Energy of Formation (ΔGf°)Not explicitly found-1087kJ/mol[3]
Standard Molar Entropy (S°)249.4323J/(mol·K)[3][4]

The Gibbs free energy of dissolution (ΔG°diss) can be calculated from the Ksp using the equation ΔG° = -RTln(Ksp), where R is the gas constant and T is the temperature in Kelvin.

Experimental Protocols for Ksp Determination

The determination of the solubility product constant of this compound typically involves preparing a saturated solution and then measuring the concentration of one of its ions, usually the iodate ion.

Preparation of a Saturated this compound Solution
  • Add Excess Solid: Add an excess of solid this compound to a container of deionized water.

  • Equilibration: Stir the mixture continuously for an extended period (e.g., 24 hours) at a constant temperature to ensure the solution reaches equilibrium and becomes saturated.

  • Filtration: Filter the saturated solution to remove the undissolved solid. The clear filtrate is then used for analysis.

Iodometric Titration Method

This is a common and reliable method for determining the concentration of iodate ions.

  • Reaction with Iodide: An aliquot of the saturated this compound solution is acidified, and an excess of potassium iodide (KI) is added. The iodate ions react with the iodide ions in the acidic solution to produce iodine (I₂). IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

  • Titration with Thiosulfate: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears. I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

  • Calculation: From the volume and concentration of the sodium thiosulfate solution used, the moles of iodine, and subsequently the moles of iodate in the original sample, can be calculated. The concentration of barium ions is then determined from the stoichiometry of the dissolution reaction, and the Ksp is calculated.

Spectrophotometric Method

This method relies on the formation of a colored species whose absorbance is proportional to the iodate concentration.

  • Formation of Triiodide Ion: In the presence of excess iodide, the iodine produced from the reaction of iodate and iodide forms the triiodide ion (I₃⁻), which has a characteristic absorbance in the UV-Vis spectrum. I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq)

  • Measurement: The absorbance of the triiodide ion is measured at its maximum wavelength (around 352 nm).

  • Calibration: A calibration curve is prepared using standard solutions of known iodate concentrations to relate absorbance to concentration.

  • Calculation: The concentration of iodate in the saturated solution is determined from the calibration curve, and the Ksp is then calculated.

Conductometric Method

The solubility of a sparingly soluble salt can also be determined by measuring the conductivity of its saturated solution.

  • Measurement of Solution Conductivity: The specific conductance of the saturated this compound solution is measured using a conductivity meter.

  • Measurement of Solvent Conductivity: The specific conductance of the deionized water used to prepare the solution is also measured.

  • Calculation of Salt's Conductance: The conductance of the dissolved this compound is the difference between the solution's conductance and the solvent's conductance.

  • Determination of Molar Conductivity: The molar conductivity at infinite dilution is calculated from the ionic conductivities of the Ba²⁺ and IO₃⁻ ions.

  • Calculation of Molar Solubility: The molar solubility is then calculated by dividing the salt's conductance by the molar conductivity at infinite dilution. From the molar solubility, the Ksp can be determined.

Visualizations

Dissolution Equilibrium of this compound

DissolutionEquilibrium solid Ba(IO₃)₂(s) ions Ba²⁺(aq) + 2IO₃⁻(aq) solid->ions Dissolution ions->solid Precipitation

Caption: Dissolution and precipitation equilibrium of this compound in an aqueous solution.

Experimental Workflow for Ksp Determination by Titration

TitrationWorkflow cluster_prep Saturated Solution Preparation cluster_titration Iodometric Titration cluster_calc Calculation prep1 Add excess Ba(IO₃)₂ to H₂O prep2 Equilibrate with stirring prep1->prep2 prep3 Filter to get clear filtrate prep2->prep3 titrate1 Take aliquot of filtrate prep3->titrate1 titrate2 Acidify and add excess KI titrate1->titrate2 titrate3 Titrate liberated I₂ with std. Na₂S₂O₃ titrate2->titrate3 titrate4 Record volume of titrant titrate3->titrate4 calc1 Calculate [IO₃⁻] titrate4->calc1 calc2 Determine [Ba²⁺] calc1->calc2 calc3 Calculate Ksp calc2->calc3

Caption: Workflow for determining the Ksp of this compound using iodometric titration.

The Common Ion Effect on this compound Solubility

CommonIonEffect equilibrium Ba(IO₃)₂(s) ⇌ Ba²⁺(aq) + 2IO₃⁻(aq) shift Equilibrium shifts to the left (Le Châtelier's Principle) equilibrium->shift add_ion Add a common ion (e.g., Ba²⁺ from BaCl₂ or IO₃⁻ from KIO₃) add_ion->equilibrium Disturbs equilibrium result Solubility of Ba(IO₃)₂ decreases (Increased precipitation) shift->result

References

An In-depth Technical Guide to the Solubility of Barium Iodate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium iodate (Ba(IO₃)₂), an inorganic salt with applications in analytical chemistry and potentially as an oxidizing agent, is characterized by its limited solubility in aqueous solutions and is generally considered insoluble in most organic solvents. This technical guide provides a comprehensive overview of the known solubility properties of this compound in organic media. Due to a scarcity of publicly available quantitative data, this document focuses on providing detailed experimental protocols for the determination of this compound's solubility. These methodologies are designed to enable researchers to generate precise and reliable solubility data for a range of organic solvents. The guide details established analytical techniques, including gravimetric analysis, iodometric titration, and modern spectroscopic methods such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Introduction

The solubility of a substance is a fundamental physicochemical property crucial in various scientific and industrial applications, including chemical synthesis, formulation development, and analytical chemistry. This compound is a white, granular inorganic salt.[1] While its solubility in water is low, its behavior in organic solvents is not extensively documented in publicly accessible literature. Several sources qualitatively describe this compound as being "insoluble in alcohol".[2][3] This guide aims to address the gap in quantitative data by presenting robust methodologies for its determination.

Published Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in organic solvents. The available information is primarily qualitative, with most sources stating that it is insoluble in alcohols and other common organic solvents. For context, its aqueous solubility is reported as 0.395 g/L at 25°C.[2]

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents
SolventFormulaClassReported Solubility (at 25°C unless otherwise noted)
EthanolC₂H₅OHProtic SolventInsoluble[2]
Alcohol (general)R-OHProtic SolventInsoluble[3]

This table will be updated as new, verified quantitative data becomes available.

Theoretical Considerations

The solubility of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." The high lattice energy of this salt, coupled with the generally lower polarity and dielectric constant of most organic solvents compared to water, results in poor solvation of the Ba²⁺ and IO₃⁻ ions.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are more likely to exhibit some solvating power for this compound due to their ability to solvate cations effectively. However, empirical determination is essential for obtaining accurate solubility values.

Experimental Protocols for Solubility Determination

Given the lack of available data, the following section provides detailed experimental protocols for determining the solubility of this compound in various organic solvents.

General Experimental Workflow

The fundamental process for determining the solubility of a sparingly soluble salt involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the clear supernatant.

G General Workflow for Solubility Determination cluster_prep Saturated Solution Preparation cluster_sep Phase Separation cluster_quant Quantification of Dissolved Solute prep1 Add excess Ba(IO₃)₂ to the organic solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 prep3 Allow solid to settle prep2->prep3 sep1 Centrifuge the mixture prep3->sep1 sep2 Filter the supernatant through a fine porosity filter sep1->sep2 quant1 Take a known volume of the clear filtrate sep2->quant1 quant2 Analyze for Ba²⁺ or IO₃⁻ concentration quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: General workflow for determining the solubility of this compound.

Protocol 1: Gravimetric Method

This classic method is straightforward but may lack the sensitivity required for very low solubilities.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of finely powdered this compound to the chosen organic solvent in a sealed, temperature-controlled vessel.

    • Stir the suspension vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.

    • Allow the undissolved solid to settle.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-weighed volumetric flask.

    • Weigh the flask containing the saturated solution to determine the mass of the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dry residue (this compound) is achieved.

    • Weigh the flask with the dry residue.

  • Calculation:

    • Calculate the mass of the dissolved this compound and the mass of the solvent.

    • Express the solubility in grams of solute per 100 grams of solvent.

G Gravimetric Method Workflow start Prepare Saturated Solution step1 Withdraw known volume of supernatant into a pre-weighed flask start->step1 step2 Weigh the flask with the solution step1->step2 step3 Evaporate the solvent completely step2->step3 step4 Dry the residue to a constant weight step3->step4 step5 Weigh the flask with the dry residue step4->step5 end Calculate Solubility (g/100g solvent) step5->end

Caption: Workflow for the gravimetric determination of solubility.

Protocol 2: Iodometric Titration for Iodate Quantification

This titrimetric method offers good accuracy for determining the iodate concentration in the saturated solution.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare the saturated solution of this compound in the organic solvent as described in the gravimetric method.

  • Sample Preparation and Titration:

    • Carefully transfer a known volume of the clear supernatant to an Erlenmeyer flask.

    • Add an excess of potassium iodide (KI) solution and an acidic solution (e.g., sulfuric acid). The iodate will react with the iodide in the acidic medium to liberate iodine (I₂).

      • IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

    • Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

      • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

    • Use a starch indicator, which is added near the endpoint, to detect the disappearance of the blue iodine-starch complex.

  • Calculation:

    • From the volume of sodium thiosulfate solution used, calculate the moles of iodine, and subsequently the moles of iodate in the original sample.

    • Convert the molar concentration of iodate to the solubility of this compound in the desired units.

Protocol 3: Instrumental Analysis for Barium Quantification

For very low solubilities, highly sensitive instrumental methods are recommended.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare the saturated solution as previously described.

  • Sample Preparation:

    • Take a precise volume of the clear supernatant.

    • If the organic solvent is not directly compatible with the instrument, a solvent evaporation and redissolution step in a suitable aqueous matrix (e.g., dilute nitric acid) may be necessary.

    • Prepare a series of calibration standards of barium in a matrix that matches the final sample solution.

  • Analysis by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

    • Aspirate the prepared sample and standards into the AAS or ICP-MS.

    • Measure the absorbance (AAS) or ion counts (ICP-MS) for barium.

    • Construct a calibration curve and determine the concentration of barium in the sample.

  • Calculation:

    • From the concentration of barium, calculate the molar solubility of this compound.

    • Convert the solubility to the desired units (e.g., g/100 g solvent).

G Instrumental Analysis Workflow start Prepare Saturated Solution step1 Take a known volume of clear supernatant start->step1 step2 Solvent exchange to aqueous matrix (if needed) step1->step2 step3 Analyze for Ba²⁺ by AAS or ICP-MS step2->step3 step4 Determine concentration from calibration curve step3->step4 end Calculate Solubility step4->end

Caption: Workflow for instrumental analysis of barium for solubility determination.

Data Presentation

The following tables are provided as templates for recording and presenting the experimentally determined solubility data.

Table 2: Template for Recording Gravimetric Solubility Data
SolventTemperature (°C)Volume of Saturated Solution (mL)Mass of Saturated Solution (g)Mass of Dry Ba(IO₃)₂ (g)Mass of Solvent (g)Solubility ( g/100g solvent)
Table 3: Template for Recording Titrimetric and Instrumental Solubility Data
SolventTemperature (°C)MethodAnalyteConcentration in Supernatant (mol/L)Molar Solubility of Ba(IO₃)₂ (mol/L)Solubility ( g/100g solvent)
Iodometric TitrationIO₃⁻
AAS/ICP-MSBa²⁺

Conclusion

References

Physical and chemical properties of Ba(IO₃)₂

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Iodate (Ba(IO₃)₂)

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, Ba(IO₃)₂. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental protocols are provided.

Physical Properties

This compound is a white, granular, crystalline solid.[1][2] It can exist in both anhydrous and hydrated forms, with the monohydrate being a common variant.[3][4] The physical properties of both forms are summarized in the table below.

Table 1: Physical Properties of this compound

PropertyValueFormCitations
Molecular Weight 487.13 g/mol Anhydrous[1][5]
505.15 g/mol Monohydrate[4][6]
Appearance White crystals or powderBoth[2][4]
Crystal System MonoclinicAnhydrous[7][8]
OrthorhombicMonohydrate[9]
Density 4.998 g/cm³Anhydrous[2][7]
4.657 g/cm³Monohydrate[7]
Melting Point 580 °C (decomposes)Anhydrous[1]

Chemical Properties

This compound is a stable compound but acts as an oxidizing agent, particularly when in contact with combustible materials.[4][8] It is generally insoluble in alcohol and sulfuric acid.[2][4]

Table 2: Chemical Properties and Solubility of this compound

PropertyDetailsCitations
Thermal Decomposition Decomposes at approximately 580 °C. The reaction is: 5 Ba(IO₃)₂ → Ba₅(IO₆)₂ + 9 O₂ + 4 I₂.[1]
Solubility in Water Slightly soluble in cold water, more soluble in hot water.[2][7]
0.008 g/100 g at 0°C[10]
0.033 g/100 g at 20°C[10]
0.395 g/L at 25°C[8]
0.197 g/100 g at 100°C[10]
Solubility in Other Solvents Soluble in nitric acid and hydrochloric acid.[7][11]
Insoluble in alcohol.[4][11]
Solubility Product (Ksp) 1.57 x 10⁻⁹ at 25°C[1][12]
2.7 x 10⁻⁹ for the monohydrate at 25°C[2][4]
Chemical Stability Stable under normal conditions. Incompatible with reducing agents and easily oxidized materials.[4][8]

Experimental Protocols

Synthesis of this compound via Double Displacement Reaction

This protocol describes the synthesis of this compound as a white precipitate from the reaction of barium chloride and potassium iodate in an aqueous solution.[3][13]

Methodology:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of Barium Chloride (BaCl₂) by dissolving the appropriate amount of BaCl₂ in deionized water.

    • Prepare a 0.1 M solution of Potassium Iodate (KIO₃) by dissolving the appropriate amount of KIO₃ in deionized water.

  • Precipitation:

    • In a beaker, add a defined volume of the 0.1 M KIO₃ solution.

    • While stirring, slowly add a stoichiometric amount of the 0.1 M BaCl₂ solution to the KIO₃ solution. The balanced chemical equation is: BaCl₂ (aq) + 2 KIO₃ (aq) → Ba(IO₃)₂ (s) + 2 KCl (aq).

    • A white precipitate of this compound will form immediately.[3]

  • Digestion and Isolation:

    • Gently heat the mixture to about 80-90°C and allow the precipitate to "digest" for a period (e.g., 1 hour). This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more easily filterable and purer product.[12]

    • Allow the solution to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing and Drying:

    • Wash the precipitate on the filter paper with small portions of deionized water to remove any soluble impurities, such as potassium chloride.

    • Subsequently, wash the precipitate with a small amount of ethanol to facilitate drying.

    • Dry the collected this compound precipitate in an oven at a temperature below 130°C to avoid the loss of water of hydration if the monohydrate is desired.[2][4]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product BaCl2 0.1 M BaCl₂ Solution Mixing Mixing and Precipitation BaCl2->Mixing KIO3 0.1 M KIO₃ Solution KIO3->Mixing Digestion Digestion Mixing->Digestion Filtration Vacuum Filtration Digestion->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Pure Ba(IO₃)₂ Drying->Product

Caption: Workflow for the synthesis of this compound.

Determination of Solubility Product by Flow Injection Analysis

This method is based on the amperometric determination of iodine generated from the reaction between iodate ions in a saturated Ba(IO₃)₂ solution and iodide in a carrier solution.[14]

Methodology:

  • Preparation of Saturated Solutions:

    • Prepare saturated solutions of Ba(IO₃)₂ in deionized water and in solutions of varying ionic strength (e.g., using KCl as a supporting electrolyte) by adding an excess of solid Ba(IO₃)₂ to the respective solvent.

    • Stir the solutions for an extended period to ensure equilibrium is reached.

    • Filter the saturated solutions to remove any undissolved solid.

  • Flow Injection System Setup:

    • Assemble a flow injection analysis system consisting of a peristaltic pump, an injection valve, a reaction coil, and a wall-jet amperometric detector.

    • The carrier solution should contain potassium iodide (KI).

  • Amperometric Detection:

    • Inject a known volume of the filtered, saturated Ba(IO₃)₂ solution into the carrier stream.

    • In the reaction coil, the iodate from the sample reacts with the iodide in the carrier to produce iodine (or triiodide).

    • The generated iodine is detected amperometrically at a specific potential (e.g., +0.2 V).

  • Data Analysis:

    • The measured current is proportional to the concentration of iodate in the saturated solution.

    • Calculate the molar solubility (s) of Ba(IO₃)₂ from the iodate concentration.

    • The solubility product (Ksp) is then calculated using the expression: Ksp = [Ba²⁺][IO₃⁻]² = (s)(2s)².

    • To determine the thermodynamic solubility constant, the mean activity coefficients of this compound at each ionic strength can be estimated using the Debye-Hückel equation to correct the calculated Ksp values.[14]

Structural Information and Analysis

The crystal structure of this compound and its derivatives can be elucidated using X-ray diffraction (XRD).[3] The monohydrate, Ba(IO₃)₂·H₂O, has been identified as having an orthorhombic crystal structure.[9] Furthermore, barium is known to be a component in a variety of more complex iodate derivatives, which can feature polyiodate anions.[3]

Thermal Decomposition Pathway

This compound is thermally stable up to approximately 580°C.[1] Above this temperature, it undergoes decomposition in what is known as Rammelsberg's reaction.

Thermal_Decomposition BaIO3 5 Ba(IO₃)₂ (s) Decomposition > 580°C BaIO3->Decomposition Ba5IO6 Ba₅(IO₆)₂ (s) Decomposition->Ba5IO6 O2 9 O₂ (g) Decomposition->O2 I2 4 I₂ (g) Decomposition->I2

Caption: Thermal decomposition of this compound.

References

Barium iodate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium Iodate for Researchers and Scientists

Introduction

This compound, with the chemical formula Ba(IO₃)₂, is an inorganic compound that appears as a white, granular substance.[1] It is of interest to researchers for its applications as an oxidizing agent and as a precursor in the synthesis of other iodine-containing compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and thermal behavior of this compound.

Physicochemical Properties

This compound is a stable compound under standard conditions.[1] It exists in both anhydrous and monohydrate forms. The key quantitative data for both forms are summarized in the table below.

PropertyAnhydrous this compound (Ba(IO₃)₂)This compound Monohydrate (Ba(IO₃)₂·H₂O)
Molecular Formula Ba(IO₃)₂Ba(IO₃)₂·H₂O
Molecular Weight 487.13 g/mol [1][2][3]505.15 g/mol [4][5]
Appearance White, granular substance[1]Lustrous, monoclinic crystals or a white crystalline powder[4]
Crystal Structure Monoclinic[6][7]Orthorhombic[8]
Density 4.998 g/cm³[6]4.657 g/cm³ (at 18°C)[6]
Melting Point Decomposes at approximately 580 °C (1,076 °F; 853 K)[1]Loses water of hydration at 130°C[4][6]
Solubility Product (Ksp) 1.57 × 10⁻⁹[1]2.7 × 10⁻⁹ (at 25°C)[4]
Solubility in Water Slightly soluble in cold water, more soluble in hot water[6]Slightly soluble in cold water, somewhat soluble in hot water[4]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. Below are detailed protocols for common laboratory preparations.

1. Reaction of Potassium Iodate with Barium Chloride:

This method relies on the precipitation of this compound from an aqueous solution.

  • Reactants:

    • Potassium iodate (KIO₃)

    • Barium chloride (BaCl₂)

  • Procedure:

    • Prepare separate aqueous solutions of potassium iodate and barium chloride.

    • Slowly add the potassium iodate solution to the barium chloride solution with constant stirring.

    • A white precipitate of this compound will form immediately.[9]

    • Continue stirring for a period to ensure complete precipitation.

    • Collect the precipitate by filtration.

    • Wash the precipitate with deionized water to remove any soluble impurities.

    • Dry the precipitate in an oven at a temperature below 130°C to obtain anhydrous this compound or air-dry to retain the monohydrate form.

2. Reaction of Iodic Acid with Barium Carbonate:

This method involves the reaction of an acid with a carbonate, producing the salt, water, and carbon dioxide.

  • Reactants:

    • Iodic acid (HIO₃)

    • Barium carbonate (BaCO₃)

  • Procedure:

    • Suspend barium carbonate in water.

    • Stoichiometrically add a solution of iodic acid to the barium carbonate suspension while stirring.

    • The reaction will proceed with the evolution of carbon dioxide gas.

    • Continue the reaction until the effervescence ceases, indicating the complete consumption of barium carbonate.

    • The resulting product can be isolated by filtration and drying.[4]

Crystal Growth of this compound Monohydrate

Single crystals of this compound monohydrate can be grown using a gel technique.

  • Materials:

    • Sodium metasilicate solution

    • Acetic acid

    • Barium nitrate (Ba(NO₃)₂)

    • Sodium iodate (NaIO₃)

  • Procedure:

    • Prepare a silica gel by acidifying a sodium metasilicate solution with acetic acid.

    • Incorporate one of the reactants, either barium nitrate or sodium iodate, into the gel.

    • Once the gel has set, add a solution of the other reactant on top of the gel.

    • Allow the system to stand undisturbed. The ions will diffuse into the gel, and where they meet at a critical concentration, crystals of this compound monohydrate will nucleate and grow over time.[8]

Chemical Reactions and Pathways

Thermal Decomposition

This compound is stable up to approximately 580 °C.[1] Above this temperature, it undergoes decomposition in a process known as Rammelsberg's reaction.[1]

Thermal_Decomposition 5Ba(IO₃)₂ (s) 5Ba(IO₃)₂ (s) Ba₅(IO₆)₂ (s) Ba₅(IO₆)₂ (s) 5Ba(IO₃)₂ (s)->Ba₅(IO₆)₂ (s) > 580 °C 9O₂ (g) 9O₂ (g) 5Ba(IO₃)₂ (s)->9O₂ (g) > 580 °C 4I₂ (g) 4I₂ (g) 5Ba(IO₃)₂ (s)->4I₂ (g) > 580 °C Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Product Isolation KIO₃_sol Aqueous KIO₃ Solution Mixing Mixing and Stirring KIO₃_sol->Mixing BaCl₂_sol Aqueous BaCl₂ Solution BaCl₂_sol->Mixing Filtration Filtration Mixing->Filtration Washing Washing with DI Water Filtration->Washing Drying Drying Washing->Drying Product This compound (Ba(IO₃)₂) Drying->Product Solubility_Equilibrium Ba(IO₃)₂(s) Ba(IO₃)₂(s) Ba²⁺(aq) Ba²⁺(aq) Ba(IO₃)₂(s)->Ba²⁺(aq) Ksp 2IO₃⁻(aq) 2IO₃⁻(aq) Ba(IO₃)₂(s)->2IO₃⁻(aq) Ksp

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Barium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards associated with barium iodate (Ba(IO₃)₂) and outlines essential safety precautions for its handling, storage, and disposal in a research and development setting. While this compound has applications in various chemical syntheses, its potential health and safety risks necessitate a thorough understanding and implementation of appropriate safety protocols.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1] It is an inorganic salt with the chemical formula Ba(IO₃)₂. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula Ba(IO₃)₂[2]
Molecular Weight 487.13 g/mol [2]
Appearance White crystals or powder[1]
Solubility Insoluble in alcohol. Soluble in water, nitric acid, and hydrochloric acid.[3]
Stability Stable under recommended storage conditions.[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary hazards stem from its oxidizing properties and its acute toxicity if ingested or inhaled. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Oxidizing solids 2H272: May intensify fire; oxidizer
Acute toxicity, Oral 4H302: Harmful if swallowed
Acute toxicity, Inhalation 4H332: Harmful if inhaled
Skin irritation 2H315: Causes skin irritation
Eye irritation 2H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation

References for this table:[5],[6],[7],[8]

Toxicological Information

Detailed toxicological data for this compound is limited. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Much of the understanding of its toxicity is inferred from the properties of barium compounds and iodates in general.

Summary of Toxicological Hazards

EndpointObservationNotes and References
Acute Toxicity (Oral) Harmful if swallowed. The oral LD50 of iodates in mice is reported to be in the range of 500 to 1100 mg/kg.[9] Specific LD50 data for this compound is not available.
Acute Toxicity (Inhalation) Harmful if inhaled, may cause respiratory irritation.[5][9]
Skin Corrosion/Irritation Causes skin irritation.[5][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][9]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4]
Germ Cell Mutagenicity Data not available.
Reproductive Toxicity Data not available. Iodides can cross the placenta.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[5][9]
Specific Target Organ Toxicity (Repeated Exposure) Prolonged exposure to iodides may produce iodism, with symptoms including skin rash, running nose, and headache.[4]

It is important to note that when ingested or absorbed, iodate is largely reduced to iodide. Therefore, the systemic toxicity is often associated with an overdose of iodine.[5][10] High doses of iodate have been observed to cause corrosive effects in the gastrointestinal tract, hemolysis, nephrotoxicity, and hepatic injury in animal studies.[5][9][10] Ocular toxicity has also been reported in humans at high doses.[5][10]

Experimental Safety Protocols

Given the hazardous nature of this compound, stringent safety protocols must be followed during its handling and use in any experimental setting.

4.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following is a general guideline:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[11]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[11] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with a particulate filter should be used.

4.2. Handling and Storage

  • Handling:

    • Avoid contact with skin and eyes.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[11]

    • Keep away from heat, sparks, and open flames.[11]

    • Keep away from combustible materials.[5]

    • Wash hands thoroughly after handling.[11]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11]

    • Store away from incompatible materials such as reducing agents, combustible materials, and strong acids.[12]

4.3. First Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

4.4. Accidental Release and Disposal

  • Accidental Release:

    • Evacuate personnel from the area.

    • Wear appropriate PPE.

    • Avoid breathing dust.

    • Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.

    • Do not let the product enter drains.[5]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Contact a licensed professional waste disposal service to dispose of this material.

Risk Assessment and Management Workflow

A systematic approach to risk assessment and management is essential when working with this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow cluster_Plan Planning & Preparation cluster_Control Control Measures cluster_Execute Execution & Response A Hazard Identification (Oxidizer, Toxic, Irritant) B Exposure Assessment (Inhalation, Ingestion, Dermal) A->B informs C Risk Characterization (Likelihood & Severity) B->C leads to D Engineering Controls (Fume Hood) C->D dictates E Administrative Controls (SOPs, Training) C->E dictates F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F dictates G Safe Handling & Use D->G E->G F->G H Emergency Procedures (Spill, Exposure) G->H I Waste Disposal G->I

A logical workflow for risk assessment and management of this compound.

Conclusion

This compound presents significant hazards that require careful management in a laboratory setting. Its properties as an oxidizer and its acute toxicity necessitate the implementation of robust safety protocols, including the consistent use of appropriate personal protective equipment, adherence to safe handling and storage procedures, and a clear understanding of emergency response measures. The lack of comprehensive quantitative toxicological data for this compound underscores the importance of a cautious and well-informed approach to its use in research and development. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and ensure a safe working environment.

References

Barium iodate CAS number 10567-69-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium Iodate (CAS 10567-69-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula Ba(IO₃)₂, is an inorganic salt that exists as a white, granular, or crystalline solid. It is also available commercially as a monohydrate, Ba(IO₃)₂·H₂O. While not a direct active pharmaceutical ingredient (API), its properties make it a valuable reagent in analytical chemistry, which plays a critical role in drug development and quality control. This guide provides a comprehensive overview of this compound's chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications relevant to the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a stable compound under standard conditions.[1][2] It is a strong oxidizing agent and can pose a fire risk upon contact with combustible materials.[1][2] The monohydrate form is a colorless monoclinic crystal.[3] Key quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: General and Physical Properties
PropertyValueReferences
CAS Number 10567-69-8[4]
Molecular Formula Ba(IO₃)₂[4]
Molecular Weight 487.13 g/mol [4]
Appearance White crystals or powder[5]
Density 4.998 g/cm³[3]
Melting Point 580 °C (decomposes)[4]
Crystal System Monoclinic (for monohydrate)[3]
Table 2: Solubility Data
Temperature (°C)Solubility ( g/100 mL of H₂O)References
200.035[3]
250.0395[3]
300.046[3]
400.057[3]
Table 3: Thermodynamic Properties
PropertyValue
Solubility Product (Ksp) 1.57 × 10⁻⁹
Standard Molar Enthalpy of Formation (ΔfH⁰) -1048 kJ/mol (solid)
Standard Molar Entropy (S⁰) 249.4 J/(mol·K) (solid)
Molar Heat Capacity at Constant Pressure (Cp) 185.8 J/(mol·K) (solid)

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible research. This section provides step-by-step protocols for its preparation via precipitation, the growth of single crystals using a gel method, and its application in the analytical determination of sulfate ions.

Synthesis of this compound Monohydrate by Precipitation

This protocol describes the synthesis of this compound monohydrate through the reaction of barium nitrate and sodium iodate.[6][7]

Materials:

  • Barium nitrate (Ba(NO₃)₂)

  • Sodium iodate (NaIO₃)

  • Deionized water

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of barium nitrate by dissolving the appropriate amount in deionized water.

    • Prepare a 1.0 M solution of sodium iodate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • In a beaker, add a measured volume of the barium nitrate solution.

    • While stirring continuously, slowly add a stoichiometric excess of the sodium iodate solution. A white precipitate of this compound will form immediately. The reaction is: Ba(NO₃)₂ + 2NaIO₃ → Ba(IO₃)₂↓ + 2NaNO₃.

  • Digestion and Filtration:

    • Gently heat the mixture to about 60-70°C and allow it to stand for at least one hour to encourage the formation of larger, more easily filterable crystals. This process is known as digestion.[8]

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

  • Washing and Drying:

    • Wash the precipitate on the filter paper with several small portions of deionized water to remove any soluble impurities.

    • Carefully transfer the filtered solid to a watch glass and dry it in an oven at a temperature below 130°C to obtain this compound monohydrate. Drying at higher temperatures will lead to the loss of water of hydration.

Synthesis_of_Barium_Iodate_by_Precipitation cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_purification Purification and Isolation A Dissolve Ba(NO₃)₂ in Deionized Water C Mix Solutions (Stirring) A->C B Dissolve NaIO₃ in Deionized Water B->C D Precipitate Formation Ba(IO₃)₂·H₂O C->D E Digest Precipitate (Heating) D->E F Vacuum Filtration E->F G Wash with Deionized Water F->G H Dry in Oven (<130°C) G->H I Final Product: This compound Monohydrate H->I

Fig. 1: Workflow for the synthesis of this compound by precipitation.
Growth of this compound Single Crystals in Silica Gel

This protocol outlines a single diffusion method for growing this compound crystals in a silica gel medium.[9]

Materials:

  • Sodium metasilicate (Na₂SiO₃) solution (density approx. 1.04-1.06 g/mL)

  • Acetic acid (1 M)

  • Barium chloride (BaCl₂) solution (1 M)

  • Potassium iodate (KIO₃) solution (1 M)

  • Test tubes

  • Beakers

  • pH meter or pH paper

Procedure:

  • Gel Preparation:

    • In a beaker, mix the sodium metasilicate solution with 1 M acetic acid. The amount of acid should be adjusted to bring the final pH of the gel to a desired value (e.g., 4.2), which can be optimized for crystal morphology.[10]

    • To this acidified silica solution, add the potassium iodate solution and mix thoroughly.

    • Pour the mixture into test tubes and allow it to set into a gel, which may take several hours to a few days.

  • Crystal Growth:

    • Once the gel has set, carefully pour the barium chloride solution on top of the gel.

    • Seal the test tubes to prevent evaporation and contamination.

    • Allow the setup to stand undisturbed at room temperature. Barium ions from the top solution will diffuse into the gel and react with the iodate ions to form crystals of this compound.

  • Observation and Harvesting:

    • Monitor the crystal growth over several days to weeks. Different crystal habits, such as prismatic and dendritic, may be observed.[10]

    • Once the crystals have reached the desired size, they can be carefully harvested from the gel, washed with deionized water, and dried.

Crystal_Growth_in_Silica_Gel cluster_gel Gel Preparation cluster_growth Crystal Growth cluster_harvesting Harvesting A Mix Sodium Silicate and Acetic Acid (Adjust pH) B Add Potassium Iodate Solution A->B C Pour into Test Tubes and Allow to Set B->C D Overlay Gel with Barium Chloride Solution C->D E Seal and Store at Room Temperature D->E F Diffusion and Reaction in Gel Matrix E->F G Observe Crystal Formation (Days to Weeks) F->G H Harvest Crystals, Wash, and Dry G->H I Single Crystals of This compound H->I

Fig. 2: Experimental workflow for growing single crystals of this compound.
Analytical Application: Turbidimetric Determination of Sulfate

This compound's low solubility makes it suitable for indirect analytical methods. While barium chloride is more commonly used for sulfate determination, the principle is analogous. This protocol details the turbidimetric determination of sulfate using barium chloride, a method relevant to quality control in pharmaceutical manufacturing where sulfate levels in water or raw materials may need to be monitored.[1][3][10][11]

Materials:

  • Sulfate-containing sample

  • Barium chloride (BaCl₂)

  • Conditioning reagent (e.g., a mixture of glycerol, alcohol, hydrochloric acid, and sodium chloride)

  • Standard sulfate solution

  • Spectrophotometer or nephelometer

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard sulfate solutions of known concentrations.

    • For each standard, place a measured volume into a flask, add the conditioning reagent, and while stirring at a constant speed, add a measured amount of barium chloride to precipitate barium sulfate.

    • Measure the turbidity (absorbance) of each suspension at a specific wavelength (e.g., 420 nm) after a fixed time interval.

    • Plot a calibration curve of absorbance versus sulfate concentration.

  • Sample Analysis:

    • Take a known volume of the sample, which may require filtration to remove existing particulate matter.

    • Treat the sample in the same manner as the standards: add the conditioning reagent, stir, and add barium chloride.

    • Measure the turbidity of the sample under the same conditions as the standards.

  • Calculation:

    • Determine the sulfate concentration in the sample by comparing its absorbance to the standard curve.

Sulfate_Determination_Workflow cluster_calibration Calibration Curve Preparation cluster_sample Sample Analysis A Prepare Standard Sulfate Solutions B Add Conditioning Reagent and Barium Chloride A->B C Measure Turbidity (Absorbance) B->C D Plot Absorbance vs. Concentration C->D H Determine Sample Concentration from Calibration Curve D->H E Prepare Sample (Filter if necessary) F Add Conditioning Reagent and Barium Chloride E->F G Measure Turbidity (Absorbance) F->G G->H

Fig. 3: Logical workflow for the turbidimetric determination of sulfate.

Thermal Decomposition

This compound is thermally stable up to approximately 580°C.[4] Above this temperature, it undergoes decomposition in what is known as Rammelsberg's reaction, yielding barium orthoperiodate, oxygen, and iodine.[4]

5 Ba(IO₃)₂ → Ba₅(IO₆)₂ + 9 O₂ + 4 I₂

This property is important to consider in high-temperature applications and for the disposal of the compound.

Relevance to Drug Development

While this compound is not a common pharmaceutical excipient or API, its utility in analytical chemistry is of significant relevance to the pharmaceutical industry. The stringent quality control required in drug development and manufacturing necessitates accurate analytical methods for raw materials, in-process samples, and final products.

  • Analytical Reagent: this compound can be used as a source of iodate ions for various titrimetric methods, including iodometry and iodimetry, which are used to quantify a wide range of pharmaceutical substances.[2][12]

  • Indirect Quantification: As demonstrated in the sulfate determination protocol, barium salts are used in precipitation-based analytical methods. The principles of these methods can be applied to the quality control of pharmaceutical water systems and the analysis of raw materials for anionic impurities.

  • Synthesis of Related Compounds: Barium compounds, in general, find use in various industrial processes. High-purity this compound can serve as a precursor for the synthesis of other specialized barium-containing materials.

Barium sulfate, a related compound, is widely used as a radio-contrast agent for medical imaging of the gastrointestinal tract, highlighting the established use of barium compounds in a pharmaceutical context when of high purity (USP grade).[13][14]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] As a strong oxidizer, it may intensify fires.[5]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Keep away from combustible materials, heat, and sources of ignition.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Conclusion

This compound (CAS 10567-69-8) is a well-characterized inorganic compound with established properties and synthesis methods. For professionals in drug development and related scientific fields, its primary value lies in its application as a reagent in analytical chemistry. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and use in analytical workflows that are integral to maintaining the quality and safety standards of pharmaceutical products.

References

Methodological & Application

Barium Iodate as an Oxidizing Agent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium iodate, Ba(IO₃)₂, is a white, granular inorganic salt.[1] While iodate salts are known oxidizing agents due to the iodine atom in its +5 oxidation state, the direct application of this compound as a primary oxidizing agent in general organic synthesis is not extensively documented in readily available literature.[1][2] Its low solubility in common organic solvents may limit its utility in many standard reaction protocols. However, one notable, albeit indirect, application involves its role in the synthesis of diaryliodonium salts, which are valuable reagents in organic chemistry, particularly in cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis of diphenyliodonium iodide, where an intermediate involving the iodate anion is formed in a process that can utilize barium hydroxide.[3]

Application: Synthesis of Diphenyliodonium Iodide

Diphenyliodonium salts are a class of diaryliodonium compounds that serve as efficient arylating agents in a variety of organic transformations. The synthesis of diphenyliodonium iodide can be achieved through a reaction involving iodosobenzene and iodoxybenzene, where diphenyliodonium iodate is generated as an intermediate. While sodium hydroxide is commonly used, barium hydroxide has also been employed in similar preparations.[3][4] The subsequent addition of a soluble iodide salt, such as potassium iodide, precipitates the desired diphenyliodonium iodide.[3]

Reaction Pathway

The overall process can be visualized as a two-step sequence. First, the reaction of iodosobenzene and iodoxybenzene in the presence of a base (like barium hydroxide or sodium hydroxide) forms the soluble diphenyliodonium iodate. In the second step, a metathesis reaction with potassium iodide yields the insoluble diphenyliodonium iodide.

Reaction_Pathway Iodosobenzene Iodosobenzene Intermediate Diphenyliodonium Iodate (in solution) Iodosobenzene->Intermediate Step 1: Formation of Iodate Salt Iodoxybenzene Iodoxybenzene Iodoxybenzene->Intermediate Step 1: Formation of Iodate Salt Base Base (e.g., Ba(OH)₂ or NaOH) Base->Intermediate Step 1: Formation of Iodate Salt Product Diphenyliodonium Iodide (precipitate) Intermediate->Product Step 2: Precipitation KI Potassium Iodide (KI) KI->Product

Caption: Reaction pathway for diphenyliodonium iodide synthesis.

Experimental Protocol: Synthesis of Diphenyliodonium Iodide

This protocol is adapted from a well-established procedure for the synthesis of diphenyliodonium salts.[3] While the cited procedure uses sodium hydroxide, the principle remains the same for reactions involving barium hydroxide.

Materials:

  • Iodosobenzene

  • Iodoxybenzene

  • 1 N Sodium Hydroxide (or a saturated solution of Barium Hydroxide)

  • Potassium Iodide

  • Deionized Water

  • Standard laboratory glassware (beaker, flask, filter funnel, etc.)

  • Magnetic stirrer

Procedure:

  • In a suitable flask, a mixture of iodosobenzene (0.1 mole) and iodoxybenzene (0.1 mole) is prepared.

  • 200 mL of 1 N sodium hydroxide solution is added to the mixture.

  • The mixture is stirred gently at room temperature for 24 hours. A brown slurry will form.

  • The resulting slurry is then diluted with 1 L of cold water and stirred thoroughly.

  • After allowing the solid to settle, the supernatant liquid, which contains the dissolved diphenyliodonium iodate, is decanted through a filter.

  • The solid residue is extracted twice more with 500 mL portions of water, and the aqueous extracts are combined with the initial filtrate.

  • To the combined aqueous solution, a solution of potassium iodide (0.12 mole) in water is added.

  • A bulky white precipitate of diphenyliodonium iodide will form immediately.

  • The mixture is allowed to stand for 1-2 hours with occasional shaking to ensure complete precipitation.

  • The diphenyliodonium iodide is collected by suction filtration, washed with water, and dried.

Quantitative Data

The following table summarizes the typical reactants and yield for the synthesis of diphenyliodonium iodide based on the provided protocol.

ReactantMolar Mass ( g/mol )Amount (moles)Mass/Volume
Iodosobenzene220.020.122.0 g
Iodoxybenzene235.020.123.5 g
1 N Sodium Hydroxide40.000.2200 mL
Potassium Iodide166.000.1220.0 g
Product Diphenyliodonium Iodide
Expected Yield406.03~0.07-0.07229-30 g (70-72%)

Logical Workflow for Synthesis and Isolation

The experimental process can be broken down into a logical workflow from starting materials to the final, purified product.

Workflow start Start: Reactants react Reaction: Iodosobenzene + Iodoxybenzene + Base (24h stirring) start->react dilute Dilution with Water react->dilute separate Separation: Decant supernatant containing diphenyliodonium iodate dilute->separate extract Extraction of Residue separate->extract combine Combine Aqueous Phases separate->combine extract->combine precipitate Precipitation: Add Potassium Iodide Solution combine->precipitate isolate Isolation: Suction Filtration precipitate->isolate wash Washing with Water isolate->wash dry Drying wash->dry end End: Purified Product dry->end

Caption: Workflow for diphenyliodonium iodide synthesis.

Broader Applications and Limitations

While the synthesis of diphenyliodonium salts represents a specific use case, the broader application of this compound as a versatile oxidizing agent in organic synthesis is not well-established in the reviewed literature. For common oxidative transformations such as the oxidation of alcohols to aldehydes/ketones, or the oxidation of thiols to disulfides, other reagents like chromium-based reagents (e.g., PCC), Dess-Martin periodinane, or iodine in combination with other oxidants are more commonly employed.[5][6][7] The limited solubility of this compound in many organic solvents likely contributes to its infrequent use in these contexts.

Researchers and drug development professionals seeking to perform specific oxidation reactions are encouraged to consult literature for more established and well-documented protocols using other oxidizing agents. The information presented here on the synthesis of diphenyliodonium iodide highlights a niche but important reaction where barium-containing bases can be utilized in a process that generates an iodate intermediate.

References

Application Notes and Protocols: Preparation of a Standard Barium Iodate Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium iodate, Ba(IO₃)₂, is a sparingly soluble salt that is valuable as a reagent in analytical chemistry. A "standard solution" of this compound is typically a saturated aqueous solution. The concentration of iodate ions in this solution is governed by the salt's solubility product constant (Ksp) at a specific temperature. These application notes provide a comprehensive protocol for the preparation of a standard this compound solution, including the synthesis of the salt and the determination of its precise concentration via iodometric titration. The stability and well-defined concentration of the iodate ion make this solution useful for various analytical applications, such as the indirect determination of sulfate ions.

Data Presentation

The key physicochemical properties of this compound are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molar Mass (anhydrous)487.132 g/mol [1]
Molar Mass (monohydrate)505.15 g/mol [2]
AppearanceWhite to yellow powder or crystals.[3][4]
Solubility in water (20°C)0.033 g/100 g of solvent[1]
Solubility Product Constant (Ksp at 25°C)4.0 x 10⁻⁹ mol³/L³[5][6]

Experimental Protocols

This section provides detailed methodologies for the preparation of solid this compound, the creation of a saturated standard solution, and the analytical procedure for its standardization.

3.1. Protocol for Preparation of this compound Precipitate

This protocol outlines the synthesis of solid this compound through a precipitation reaction between barium chloride and potassium iodate.[7]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Potassium iodate (KIO₃)

  • Deionized water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel with appropriate filter paper

  • Drying oven

  • Desiccator

Procedure:

  • Prepare Reactant Solutions:

    • 0.1 M Barium Chloride Solution: Accurately weigh 24.43 g of barium chloride dihydrate and dissolve it in deionized water in a 1 L volumetric flask. Dilute to the mark.

    • 0.2 M Potassium Iodate Solution: Accurately weigh 42.80 g of potassium iodate and dissolve it in deionized water in a 1 L volumetric flask. Dilute to the mark.

  • Precipitation Reaction:

    • In a large beaker, while stirring continuously, slowly add the 0.1 M barium chloride solution to the 0.2 M potassium iodate solution. A white precipitate of this compound will form immediately.

    • The balanced chemical equation for this reaction is: Ba²⁺(aq) + 2IO₃⁻(aq) → Ba(IO₃)₂(s)

  • Isolation and Purification:

    • Allow the precipitate to settle completely.

    • Carefully decant the supernatant liquid.

    • Isolate the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities, such as potassium chloride.

  • Drying and Storage:

    • Transfer the washed precipitate to a clean, dry evaporating dish.

    • Dry the this compound in an oven at a temperature of 120°C until a constant weight is achieved. The decomposition temperature of the hydrated form is 130°C.[8]

    • Store the dried, powdered this compound in a desiccator to prevent moisture absorption.

3.2. Protocol for Preparation of a Saturated this compound Standard Solution

This protocol details the preparation of a saturated aqueous solution of this compound, which will serve as the standard solution.

Materials:

  • Dried, solid this compound

  • Deionized water

  • A large, stoppered Erlenmeyer flask or bottle

  • Magnetic stirrer and stir bar or a mechanical shaker

  • Constant temperature water bath (e.g., set to 25°C)

  • Filtration apparatus (e.g., a 0.45 µm syringe filter or gravity filtration with fine filter paper)

Procedure:

  • Achieving Saturation:

    • Add an excess of the dried this compound solid to a known volume of deionized water in the stoppered flask. The presence of excess solid is crucial to ensure the solution becomes saturated.

    • Seal the flask and place it in a constant temperature water bath.

    • Agitate the mixture vigorously using a magnetic stirrer or shaker for at least 24 hours to allow the solution to reach equilibrium.

  • Separation of the Saturated Solution:

    • After the equilibration period, turn off the stirrer and allow the excess solid to settle completely.

    • To obtain the clear saturated solution, carefully decant the supernatant or filter it to remove any undissolved particles. Using a syringe filter is an efficient method to get a particle-free solution.

    • The resulting clear filtrate is the saturated standard this compound solution.

3.3. Protocol for Standardization of the this compound Solution via Iodometric Titration

This protocol describes the determination of the precise iodate concentration in the prepared saturated solution using a classic iodometric titration method.

Materials:

  • Saturated this compound solution

  • A standardized solution of sodium thiosulfate (Na₂S₂O₃) with a known concentration (e.g., 0.01 M)

  • Solid potassium iodide (KI), analytical grade and free of iodate

  • 1 M Sulfuric acid (H₂SO₄)

  • 1% Starch indicator solution

  • Calibrated burette, pipettes, and Erlenmeyer flasks

Procedure:

  • Sample Preparation:

    • Accurately pipette a specific volume (e.g., 25.00 mL) of the clear, saturated this compound solution into a clean Erlenmeyer flask.

  • Liberation of Iodine:

    • To the flask, add approximately 2 g of solid potassium iodide and swirl to dissolve.

    • Carefully add 10 mL of 1 M sulfuric acid. The solution will turn a distinct yellow-brown, indicating the formation of iodine.

    • The reaction is: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

  • Titration:

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution from the burette.

    • As the titration proceeds, the yellow-brown color will fade. When it becomes a pale straw color, add 2 mL of the starch indicator solution. This will produce a deep blue-black color.

    • Continue the titration by adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue color completely disappears. This marks the endpoint of the titration.

    • The titration reaction is: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

  • Calculations:

    • Record the volume of the sodium thiosulfate solution used.

    • Repeat the titration with two more aliquots of the saturated this compound solution to ensure precision.

    • Use the average volume of the titrant and the stoichiometry of the reactions to calculate the molar concentration of the iodate ion (IO₃⁻) in the saturated solution.

Mandatory Visualizations

experimental_workflow cluster_prep Part 1: this compound Salt Preparation cluster_sol Part 2: Saturated Solution Preparation cluster_std Part 3: Standardization A1 Prepare BaCl₂ and KIO₃ Solutions A2 Mix Solutions to Precipitate Ba(IO₃)₂ A1->A2 A3 Filter and Wash the Precipitate A2->A3 A4 Dry the Solid Ba(IO₃)₂ A3->A4 A5 Pure Ba(IO₃)₂ Solid A4->A5 B1 Add Excess Solid to Deionized Water A5->B1 B2 Equilibrate for 24h at Constant Temp B1->B2 B3 Filter to Remove Undissolved Solid B2->B3 B4 Saturated Ba(IO₃)₂ Solution B3->B4 C1 Pipette Aliquot of Saturated Solution B4->C1 C2 Add KI and H₂SO₄ to Liberate I₂ C1->C2 C3 Titrate with Standard Na₂S₂O₃ Solution C2->C3 C4 Calculate Molarity of Iodate [IO₃⁻] C3->C4 signaling_pathway cluster_titration Chemical Reactions in Iodometric Titration Iodate IO₃⁻ (from Saturated Solution) Iodine I₂ (Liberated) Iodate->Iodine + 5I⁻ + 6H⁺ Iodide I⁻ (excess) Iodide->Iodine Acid H⁺ (acidic) Acid->Iodine StarchComplex Starch-I₂ Complex (Blue) Iodine->StarchComplex + Starch Indicator Thiosulfate 2S₂O₃²⁻ (Titrant) Products 2I⁻ + S₄O₆²⁻ (Final Products) Thiosulfate->Products StarchComplex->Products + 2S₂O₃²⁻ (Endpoint)

References

Application Notes: Analytical Determination of Barium Iodate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the quantitative determination of barium iodate, Ba(IO₃)₂, concentration. Two classical and reliable analytical methods are presented: Iodometric Titration and Gravimetric Analysis. These methods are fundamental in various research and quality control settings where the precise concentration of this compound is required. This application note is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, Ba(IO₃)₂, is a white, granular inorganic salt with the chemical formula Ba(IO₃)₂.[1] Its determination is crucial in various applications, including its use as a precursor in chemical synthesis and its potential presence as an impurity in pharmaceutical formulations. Accurate and precise analytical methods are therefore essential for quality control and research purposes. This note details two robust methods for this purpose.

  • Iodometric Titration: An indirect redox titration method that is highly accurate for determining the concentration of oxidizing agents like iodate.

  • Gravimetric Analysis: A quantitative method based on the precipitation of barium ions as an insoluble salt, providing a direct measure of the barium content.[2][3][4]

Method 1: Iodometric Titration

Principle

Iodometric titration is an indirect analytical method used to determine the concentration of an oxidizing agent.[5] In this procedure, an excess of potassium iodide (KI) is added to an acidified solution of the this compound sample. The iodate ions (IO₃⁻) oxidize the iodide ions (I⁻) to molecular iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is marked by the disappearance of the deep blue iodine-starch complex.[5]

The key reactions are:

  • Reaction of Iodate with Iodide: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

  • Titration with Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Experimental Protocol

Reagents and Materials:

  • This compound Sample

  • Potassium Iodide (KI), solid

  • Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Starch indicator solution (1% w/v)

  • Deionized water

  • 250 mL Erlenmeyer flasks

  • 50 mL burette

  • Pipettes and graduated cylinders

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.15 g of the this compound sample and record the mass. Transfer it to a 250 mL Erlenmeyer flask.

  • Dissolution: Add approximately 50 mL of deionized water to the flask and swirl to dissolve the sample. Gentle heating may be required.

  • Acidification: Carefully add 10 mL of 1 M sulfuric acid to the solution.

  • Iodine Liberation: Add approximately 2 g of solid potassium iodide to the flask. Swirl the flask to dissolve the KI. The solution will turn a dark brown/yellow color due to the formation of iodine. Cover the flask and allow it to stand for 5 minutes in a dark place to ensure the reaction is complete.

  • Titration: Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution. Continue the titration until the solution turns a pale yellow color.

  • Indicator Addition: Add 2 mL of the starch indicator solution. The solution will turn a deep blue color.

  • Endpoint Determination: Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears, leaving a colorless solution. Record the final volume of the titrant.

  • Replicates: Repeat the procedure for at least two more samples to ensure precision.

Data Presentation

Table 1: Iodometric Titration Data for this compound Samples

Sample IDMass of Ba(IO₃)₂ (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Na₂S₂O₃ (mL)
Sample 10.15020.5030.2529.75
Sample 20.15151.2031.2030.00
Sample 30.14980.8030.4029.60
Calculations
  • Moles of Na₂S₂O₃ used: Moles = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ (L)

  • Moles of I₂ reacted: From the stoichiometry (I₂ + 2S₂O₃²⁻), Moles of I₂ = 0.5 × Moles of Na₂S₂O₃

  • Moles of IO₃⁻ in sample: From the stoichiometry (IO₃⁻ → 3I₂), Moles of IO₃⁻ = (1/3) × Moles of I₂

  • Moles of Ba(IO₃)₂ in sample: Moles of Ba(IO₃)₂ = 0.5 × Moles of IO₃⁻

  • Mass of Ba(IO₃)₂ in sample: Mass = Moles of Ba(IO₃)₂ × Molar Mass of Ba(IO₃)₂ (487.13 g/mol )[1]

  • Purity of this compound (%): Purity (%) = (Calculated Mass of Ba(IO₃)₂ / Initial Mass of Sample) × 100

Method 2: Gravimetric Analysis

Principle

Gravimetric analysis is a highly accurate quantitative method based on the measurement of mass.[2] For the determination of this compound, the barium ions (Ba²⁺) are precipitated from a solution as an insoluble salt, typically barium sulfate (BaSO₄), by the addition of a sulfate source like sulfuric acid.[3][4] The precipitate is then filtered, washed, dried, and weighed. The mass of the barium in the original sample can be calculated from the mass of the pure barium sulfate precipitate.

The precipitation reaction is: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Experimental Protocol

Reagents and Materials:

  • This compound Sample

  • Dilute Hydrochloric Acid (HCl)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Ashless filter paper

  • 400 mL beakers

  • Watch glasses

  • Stirring rods

  • Drying oven

  • Muffle furnace

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and record the mass. Transfer it to a 400 mL beaker.

  • Dissolution: Add 100 mL of deionized water and 10 mL of dilute HCl to dissolve the sample. Heat the solution gently to aid dissolution.

  • Precipitation: Heat the solution to near boiling and slowly add a slight excess of dilute sulfuric acid while stirring continuously. This will precipitate white barium sulfate.

  • Digestion: Cover the beaker with a watch glass and digest the precipitate by keeping the solution just below boiling for about one hour.[6] This process encourages the formation of larger, more easily filterable crystals.

  • Filtration: Filter the hot solution through a pre-weighed ashless filter paper. Use a stirring rod to guide the liquid flow.

  • Washing: Wash the precipitate in the filter paper with several small portions of hot deionized water to remove any impurities. Test the filtrate with a few drops of silver nitrate solution to ensure all chloride ions have been removed.

  • Drying and Ashing: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Dry the crucible and its contents in a drying oven. Then, char the filter paper slowly in a muffle furnace and finally ignite at 800-900 °C for one hour.

  • Cooling and Weighing: Cool the crucible in a desiccator to room temperature and then weigh it accurately. Repeat the heating, cooling, and weighing steps until a constant mass is obtained.

Data Presentation

Table 2: Gravimetric Analysis Data for this compound Samples

Sample IDMass of Ba(IO₃)₂ (g)Mass of Crucible + BaSO₄ (g)Mass of empty Crucible (g)Mass of BaSO₄ (g)
Sample 10.501225.876525.45150.4250
Sample 20.503526.214825.78680.4280
Sample 30.502025.998225.57220.4260
Calculations
  • Gravimetric Factor (GF): GF = (Molar Mass of Ba / Molar Mass of BaSO₄) = 137.33 / 233.39 = 0.5884

  • Mass of Barium in precipitate: Mass of Ba = Mass of BaSO₄ × GF

  • Mass of Ba(IO₃)₂ in sample: Mass of Ba(IO₃)₂ = Mass of Ba × (Molar Mass of Ba(IO₃)₂ / Molar Mass of Ba) Mass of Ba(IO₃)₂ = Mass of Ba × (487.13 / 137.33)

  • Purity of this compound (%): Purity (%) = (Calculated Mass of Ba(IO₃)₂ / Initial Mass of Sample) × 100

Visualized Workflows and Relationships

G cluster_overall Overall Workflow Start Start: this compound Sample Method_Selection Select Analytical Method Start->Method_Selection Titration Iodometric Titration Method_Selection->Titration Gravimetry Gravimetric Analysis Method_Selection->Gravimetry Calculation Calculate Concentration/Purity Titration->Calculation Gravimetry->Calculation End End: Report Results Calculation->End

Caption: Overall workflow for this compound analysis.

G cluster_titration Iodometric Titration Workflow A Weigh Ba(IO3)2 Sample B Dissolve and Acidify A->B C Add excess KI to liberate I2 B->C D Titrate with Na2S2O3 until pale yellow C->D E Add Starch Indicator (turns blue) D->E F Continue titration to colorless endpoint E->F G Record Volume and Calculate Purity F->G

Caption: Step-by-step workflow for iodometric titration.

G cluster_gravimetry Gravimetric Analysis Workflow H Weigh and Dissolve Ba(IO3)2 Sample I Precipitate BaSO4 with H2SO4 H->I J Digest Precipitate (Heating) I->J K Filter and Wash Precipitate J->K L Dry, Ash, and Weigh BaSO4 K->L M Calculate Purity L->M

Caption: Step-by-step workflow for gravimetric analysis.

G cluster_reactions Key Chemical Relationships in Iodometric Titration Iodate IO3- (from sample) Iodine I2 (liberated) Iodate->Iodine + I- Iodide I- (excess) Iodide->Iodine Products I- and S4O6^2- Iodine->Products + S2O3^2- Thiosulfate S2O3^2- (titrant) Thiosulfate->Products

Caption: Chemical reactions in iodometric titration.

Conclusion

Both iodometric titration and gravimetric analysis are effective and accurate methods for determining the concentration of this compound. The choice of method may depend on factors such as available equipment, the required level of precision, and the presence of interfering substances. Iodometric titration is generally faster, while gravimetric analysis is often considered a primary analytical technique due to its high accuracy when performed correctly. These protocols provide a solid foundation for the reliable quantification of this compound in a laboratory setting.

References

Application Notes and Protocols: Barium Iodate in Redox Titration Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iodate-Based Redox Titrations

Redox titrations are a fundamental analytical technique used to determine the concentration of an analyte by reacting it with a titrant in an oxidation-reduction reaction. Among the various types of redox titrations, those involving iodine are particularly versatile and widely used. These methods are generally categorized into iodimetry and iodometry.

  • Iodimetry: A direct titration where a standard iodine solution is used as the titrant to determine the concentration of a reducing agent.

  • Iodometry: An indirect titration where an oxidizing agent is reacted with an excess of iodide ions to liberate iodine. The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate.

Iodate salts, such as potassium iodate (KIO₃) and barium iodate (Ba(IO₃)₂), are powerful oxidizing agents that can be used in these titrations, primarily as a source of iodine or as a primary standard to standardize other solutions.

This compound: Properties and Comparison with Potassium Iodate

While this compound is a stable compound, it is not commonly used as a primary standard or titrant in redox titrations, primarily due to its low solubility in water. Potassium iodate is the preferred reagent for these applications. The following table summarizes the key properties of both compounds for comparison.

PropertyThis compound (Ba(IO₃)₂)Potassium Iodate (KIO₃)
Molar Mass 487.13 g/mol 214.00 g/mol
Solubility in Water Low (Solubility product, Ksp ≈ 1.57 x 10⁻⁹)[1]High (32.3 g/100 mL at 20°C)
Purity Typically available as ≥ 98%[2]Available in high purity (>99.9%) as a primary standard
Primary Standard Suitability Not ideal due to low solubility and lower purityExcellent primary standard due to high purity, stability, and solubility[3]

The low solubility of this compound makes it challenging to prepare standard solutions of a desired concentration accurately, which is a critical requirement for a titrant or a primary standard. In contrast, the high solubility and purity of potassium iodate make it an excellent choice for these applications.

Application Note: Standardization of Sodium Thiosulfate Solution

One of the most common applications of iodate salts in redox titration is the standardization of sodium thiosulfate (Na₂S₂O₃) solutions. Sodium thiosulfate is a secondary standard, meaning its concentration can change over time, and it needs to be standardized against a primary standard. Potassium iodate is the primary standard of choice for this purpose.

The principle of this standardization is based on an iodometric method. A known amount of potassium iodate is reacted with an excess of potassium iodide (KI) in an acidic solution to liberate a stoichiometric amount of iodine (I₂). This liberated iodine is then titrated with the sodium thiosulfate solution to be standardized, using a starch indicator to detect the endpoint.

Chemical Reactions

The standardization process involves two key redox reactions:

  • Liberation of Iodine: Iodate ions react with iodide ions in the presence of an acid to produce iodine. IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration of Iodine: The liberated iodine is then titrated with the thiosulfate solution. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The overall reaction shows that one mole of iodate results in the reaction of six moles of thiosulfate.

IO₃⁻ + 6S₂O₃²⁻ + 6H⁺ → I⁻ + 3S₄O₆²⁻ + 3H₂O

Experimental Protocol: Standardization of 0.1 M Sodium Thiosulfate using Potassium Iodate

This protocol details the steps for standardizing a sodium thiosulfate solution with potassium iodate as the primary standard.

Reagents and Materials
  • Potassium iodate (KIO₃), primary standard grade, dried at 110°C

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Potassium iodide (KI)

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Starch indicator solution

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks (100 mL, 1000 mL)

  • Pipette (25 mL)

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

Procedure
  • Preparation of 0.01 M Standard Potassium Iodate Solution:

    • Accurately weigh approximately 0.3567 g of dried primary standard potassium iodate.

    • Dissolve the KIO₃ in distilled water in a 100 mL volumetric flask and dilute to the mark.

  • Preparation of approximately 0.1 M Sodium Thiosulfate Solution:

    • Dissolve approximately 25 g of Na₂S₂O₃·5H₂O in 1 liter of freshly boiled and cooled distilled water. Add a small amount of sodium carbonate (approx. 0.1 g) to stabilize the solution.

  • Titration Procedure:

    • Pipette 25.00 mL of the standard potassium iodate solution into a 250 mL Erlenmeyer flask.

    • Add approximately 2 g of potassium iodide and 5 mL of dilute sulfuric acid to the flask. The solution will turn a deep yellow-brown due to the liberated iodine.

    • Titrate immediately with the sodium thiosulfate solution from the burette until the solution becomes a pale yellow color.

    • Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless solution. This is the endpoint.

    • Record the volume of the sodium thiosulfate solution used.

    • Repeat the titration at least two more times to obtain concordant results (titers agreeing within 0.1 mL).

Calculation of Molarity

The molarity of the sodium thiosulfate solution can be calculated using the following formula, based on the 1:6 stoichiometric ratio between iodate and thiosulfate:

Molarity of Na₂S₂O₃ = (Molarity of KIO₃ × Volume of KIO₃) / (Volume of Na₂S₂O₃) × 6

Data Presentation

The following table shows example data for the standardization of a sodium thiosulfate solution.

TitrationVolume of 0.01 M KIO₃ (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Na₂S₂O₃ used (mL)
125.000.1025.2025.10
225.0025.2050.2525.05
325.000.0525.1025.05
Average 25.07

Using the average volume and the formula above:

Molarity of Na₂S₂O₃ = (0.01 M × 25.00 mL) / (25.07 mL) × 6 ≈ 0.0598 M

Visualizations

The following diagrams illustrate the experimental workflow and the chemical relationships in the standardization process.

experimental_workflow cluster_prep Reagent Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_kio3 Prepare Standard KIO₃ Solution pipette_kio3 Pipette 25 mL KIO₃ prep_kio3->pipette_kio3 prep_na2s2o3 Prepare ~0.1 M Na₂S₂O₃ Solution titrate_pale Titrate with Na₂S₂O₃ to Pale Yellow prep_na2s2o3->titrate_pale add_reagents Add KI and Acid pipette_kio3->add_reagents liberate_i2 Liberate I₂ add_reagents->liberate_i2 liberate_i2->titrate_pale add_starch Add Starch Indicator titrate_pale->add_starch titrate_endpoint Titrate to Colorless Endpoint add_starch->titrate_endpoint record_volume Record Volume of Na₂S₂O₃ titrate_endpoint->record_volume calculate_molarity Calculate Molarity of Na₂S₂O₃ record_volume->calculate_molarity

Caption: Workflow for the standardization of sodium thiosulfate.

chemical_reactions cluster_reactants Initial Reactants cluster_intermediate Intermediate Reaction cluster_titrant Titrant cluster_products Final Products KIO3 KIO₃ (Potassium Iodate) I2 I₂ (Liberated Iodine) KIO3->I2 Reaction 1 KI KI (Potassium Iodide) KI->I2 Reaction 1 H H⁺ (Acid) H->I2 Reaction 1 I_minus I⁻ (Iodide) I2->I_minus Reaction 2 (Titration) S4O6 S₄O₆²⁻ (Tetrathionate) I2->S4O6 Reaction 2 (Titration) Na2S2O3 Na₂S₂O₃ (Sodium Thiosulfate) Na2S2O3->I_minus Reaction 2 (Titration) Na2S2O3->S4O6 Reaction 2 (Titration)

Caption: Chemical relationships in iodometric standardization.

Conclusion

References

Application Note: Iodometric Determination of Ascorbic Acid (Vitamin C) using Barium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ascorbic acid (Vitamin C) is a crucial water-soluble vitamin and a potent antioxidant. Its quantitative analysis is vital in the pharmaceutical industry for quality control of drug formulations and in food science for nutritional labeling. Iodometric titration is a reliable and widely used method for the determination of ascorbic acid. This application note details a back-titration protocol utilizing barium iodate as a source of iodate ions for the in-situ generation of iodine. This method is suitable for researchers, scientists, and professionals in drug development.

Principle

The iodometric determination of ascorbic acid is a redox titration. In this back-titration method, a known excess of iodine is generated by the reaction of this compound with an excess of potassium iodide in an acidic medium.

Reaction 1: Generation of Iodine Ba(IO₃)₂ + 10KI + 6H₂SO₄ → BaSO₄ + 5I₂ + 6K₂SO₄ + 6H₂O

The generated iodine then oxidizes the ascorbic acid to dehydroascorbic acid.

Reaction 2: Oxidation of Ascorbic Acid C₆H₈O₆ (Ascorbic Acid) + I₂ → C₆H₆O₆ (Dehydroascorbic Acid) + 2I⁻ + 2H⁺

The excess, unreacted iodine is then titrated with a standardized solution of sodium thiosulfate.

Reaction 3: Titration of Excess Iodine I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

The endpoint of the titration is detected using a starch indicator, which forms a deep blue-black complex with iodine. The disappearance of this color indicates that all the excess iodine has reacted with the thiosulfate solution. By determining the amount of unreacted iodine, the amount of iodine that reacted with ascorbic acid can be calculated, and subsequently, the quantity of ascorbic acid in the sample can be determined.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound (Ba(IO₃)₂)Analytical Reagent(Specify Supplier)
Potassium Iodide (KI)Analytical Reagent(Specify Supplier)
Sodium Thiosulfate (Na₂S₂O₃·5H₂O)Analytical Reagent(Specify Supplier)
Sulfuric Acid (H₂SO₄), 0.3 MLaboratory Grade(Specify Supplier)
Soluble StarchLaboratory Grade(Specify Supplier)
Ascorbic Acid (Vitamin C) StandardPrimary Standard(Specify Supplier)
Deionized Water------
Vitamin C Tablets---(Sample Source)

Experimental Protocols

Preparation of Solutions

1.1. Saturated this compound Solution (approx. 0.001 M IO₃⁻)

  • Accurately weigh approximately 0.5 g of this compound.

  • Transfer to a 1 L volumetric flask.

  • Add deionized water to the mark and stir vigorously for an extended period (e.g., overnight) to ensure saturation, as this compound is only slightly soluble.

  • Allow the excess solid to settle before use, or filter the solution. The clear supernatant will be the saturated stock solution. The exact concentration of iodate will be determined during the standardization of the sodium thiosulfate solution.

1.2. 0.04 M Sodium Thiosulfate Solution

  • Accurately weigh approximately 9.92 g of Na₂S₂O₃·5H₂O.

  • Dissolve in 1 L of freshly boiled and cooled deionized water.

  • Store in a dark, well-stoppered bottle.

1.3. 0.3 M Sulfuric Acid

  • Carefully add 16.7 mL of concentrated sulfuric acid to approximately 800 mL of deionized water in a 1 L volumetric flask.

  • Allow the solution to cool to room temperature and then dilute to the mark with deionized water.

1.4. Starch Indicator Solution (1%)

  • Make a paste of 1 g of soluble starch in a small amount of cold deionized water.

  • Pour the paste into 100 mL of boiling deionized water with continuous stirring.

  • Boil for a few minutes until the solution is clear.

  • Allow to cool before use. Prepare this solution fresh daily.

Standardization of Sodium Thiosulfate Solution
  • Pipette 25.00 mL of the saturated this compound solution into a 250 mL Erlenmeyer flask.

  • Add approximately 1 g of solid potassium iodide and 20 mL of 0.3 M sulfuric acid. The solution will turn a deep brown due to the liberated iodine.

  • Immediately titrate with the prepared sodium thiosulfate solution until the brown color fades to a pale yellow.

  • Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears, leaving a colorless solution.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times to obtain concordant results (volumes agreeing within 0.1 mL).

  • Calculate the exact molarity of the sodium thiosulfate solution.

Sample Preparation (Vitamin C Tablets)
  • Accurately weigh a representative number of vitamin C tablets (e.g., 5-10) and calculate the average mass per tablet.

  • Grind the tablets to a fine, homogeneous powder using a mortar and pestle.

  • Accurately weigh a portion of the powder equivalent to approximately 100-150 mg of ascorbic acid.

  • Transfer the powder to a 250 mL volumetric flask.

  • Add approximately 100 mL of 0.3 M sulfuric acid and swirl to dissolve the ascorbic acid. Note that binders and fillers in the tablet may not dissolve completely, resulting in a cloudy solution.

  • Dilute to the mark with 0.3 M sulfuric acid and mix thoroughly.

Titration of Vitamin C Sample
  • Pipette 25.00 mL of the prepared vitamin C sample solution into a 250 mL Erlenmeyer flask.

  • Add approximately 1 g of solid potassium iodide.

  • Pipette 50.00 mL of the saturated this compound solution into the flask. The solution will turn brown.

  • Titrate the excess iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.

  • Add 2 mL of the starch indicator solution, and the solution will turn blue-black.

  • Continue the titration with the sodium thiosulfate solution until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration with two more aliquots of the vitamin C sample solution.

Data Presentation

Table 1: Standardization of Sodium Thiosulfate Solution
TrialVolume of Ba(IO₃)₂ Solution (mL)Final Burette Reading (mL)Initial Burette Reading (mL)Volume of Na₂S₂O₃ Used (mL)
125.00
225.00
325.00
Average
Table 2: Titration of Vitamin C Sample
TrialVolume of Sample Solution (mL)Volume of Ba(IO₃)₂ Solution (mL)Final Burette Reading (mL)Initial Burette Reading (mL)Volume of Na₂S₂O₃ Used (mL)
125.0050.00
225.0050.00
325.0050.00
Average

Calculations

  • Molarity of Sodium Thiosulfate (M_thio):

    • From the stoichiometry of the standardization reactions, 1 mole of Ba(IO₃)₂ reacts to produce 5 moles of I₂, which in turn react with 10 moles of Na₂S₂O₃.

    • Moles of IO₃⁻ = Molarity of Ba(IO₃)₂ × Volume of Ba(IO₃)₂

    • M_thio = (10 × Moles of IO₃⁻) / Volume of Na₂S₂O₃

  • Moles of Iodine Reacted with Ascorbic Acid:

    • Total moles of I₂ generated = 5 × Moles of Ba(IO₃)₂ added to the sample.

    • Moles of excess I₂ = (M_thio × Volume of Na₂S₂O₃ used for sample) / 2

    • Moles of I₂ reacted with Ascorbic Acid = Total moles of I₂ - Moles of excess I₂

  • Mass of Ascorbic Acid in the Aliquot:

    • From the stoichiometry, 1 mole of ascorbic acid reacts with 1 mole of I₂.

    • Moles of Ascorbic Acid = Moles of I₂ reacted with Ascorbic Acid

    • Mass of Ascorbic Acid (g) = Moles of Ascorbic Acid × Molar Mass of Ascorbic Acid (176.12 g/mol )

  • Mass of Ascorbic Acid per Tablet:

    • Calculate the total mass of ascorbic acid in the 250 mL sample solution.

    • Calculate the mass of ascorbic acid per gram of tablet powder.

    • Mass of Ascorbic Acid per Tablet (mg) = (Mass of Ascorbic Acid per gram of powder) × (Average mass of one tablet) × 1000

Visualizations

Iodometric_Titration_Workflow cluster_prep Solution Preparation cluster_std Standardization cluster_sample Sample Analysis prep_BaIO3 Prepare Saturated This compound Solution std_pipette Pipette 25.00 mL This compound Solution prep_BaIO3->std_pipette prep_Na2S2O3 Prepare 0.04 M Sodium Thiosulfate std_titrate Titrate with Na₂S₂O₃ until pale yellow prep_Na2S2O3->std_titrate prep_H2SO4 Prepare 0.3 M Sulfuric Acid std_add_reagents Add KI and H₂SO₄ prep_H2SO4->std_add_reagents prep_starch Prepare 1% Starch Indicator std_add_starch Add Starch Indicator prep_starch->std_add_starch std_pipette->std_add_reagents std_add_reagents->std_titrate std_titrate->std_add_starch std_endpoint Titrate to Colorless Endpoint std_add_starch->std_endpoint std_calc Calculate Molarity of Na₂S₂O₃ std_endpoint->std_calc sample_titrate Titrate with Standardized Na₂S₂O₃ until pale yellow std_calc->sample_titrate sample_prep Prepare Vitamin C Sample Solution sample_pipette Pipette 25.00 mL Sample Solution sample_prep->sample_pipette sample_add_reagents Add KI and 50.00 mL This compound Solution sample_pipette->sample_add_reagents sample_add_reagents->sample_titrate sample_add_starch Add Starch Indicator sample_titrate->sample_add_starch sample_endpoint Titrate to Colorless Endpoint sample_add_starch->sample_endpoint sample_calc Calculate Ascorbic Acid Content sample_endpoint->sample_calc

Caption: Experimental workflow for the iodometric titration of Vitamin C.

Reaction_Pathway BaIO3 Ba(IO₃)₂ + KI + H₂SO₄ I2_excess Excess I₂ BaIO3->I2_excess Generates Ascorbic_Acid Ascorbic Acid (Sample) Unreacted_I2 Unreacted I₂ I2_excess->Unreacted_I2 Reacts with Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidized to Products NaI + Na₂S₄O₆ Unreacted_I2->Products Titrated with Na2S2O3 Na₂S₂O₃ (Titrant) Na2S2O3->Products

Caption: Logical relationship of the key reactions in the analysis.

Application Notes and Protocols: The Role of Barium Iodate in the Iodine Clock Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed examination of the role of barium iodate in the classic "iodine clock" reaction, a fundamental demonstration of chemical kinetics. This document offers comprehensive experimental protocols, quantitative data analysis, and a visualization of the reaction pathway, tailored for a scientific audience. The use of this compound, in contrast to the more common potassium iodate, is highlighted to elucidate the impact of cation choice and solubility on reaction kinetics.

Introduction

The iodine clock reaction is a well-established chemical demonstration that illustrates the principles of reaction rates, concentration dependencies, and reaction mechanisms. The iodate-based variation of this reaction typically involves the reaction of an iodate salt with a reducing agent, such as bisulfite, in an acidic solution containing starch as an indicator. The reaction exhibits a characteristic delayed and sudden appearance of a deep blue color, providing a visually compelling and measurable endpoint for kinetic studies.

The choice of the cation in the iodate salt can significantly influence the reaction due to differences in solubility. While potassium iodate (KIO₃) is commonly used due to its high solubility, substituting it with a sparingly soluble salt like this compound (Ba(IO₃)₂) introduces a crucial experimental variable. The limited solubility of this compound directly impacts the concentration of iodate ions (IO₃⁻) in the solution, thereby affecting the reaction rate. This allows for the study of reaction kinetics under conditions of low and constant iodate concentration, as dictated by the solubility product of this compound.

Reaction Mechanism

The iodate-based iodine clock reaction proceeds through a series of interconnected reactions. The overall process can be understood in two main stages:

  • Slow Iodide Production and Consumption: Iodate ions react with bisulfite ions to slowly produce iodide ions. This iodide is then consumed by excess iodate in a faster reaction to produce iodine. However, this iodine is immediately reduced back to iodide by the available bisulfite. This cycle continues as long as bisulfite is present, keeping the concentration of free iodine negligible.

  • Rapid Iodine Accumulation and Color Change: Once all the bisulfite has been consumed, the iodine produced can no longer be reduced. The concentration of free iodine rapidly increases and forms a dark blue complex with the starch indicator, signaling the "end" of the clock.

The key reactions are:

  • Slow reaction (rate-determining step): IO₃⁻(aq) + 3HSO₃⁻(aq) → I⁻(aq) + 3SO₄²⁻(aq) + 3H⁺(aq)[1]

  • Fast reaction: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)[1]

  • Very fast reaction: I₂(aq) + HSO₃⁻(aq) + H₂O(l) → 2I⁻(aq) + SO₄²⁻(aq) + 3H⁺(aq)[2]

  • Indicator reaction: I₂(aq) + starch → blue starch-iodine complex[2][3]

Experimental Protocols

Two protocols are provided to investigate the role of the iodate source on the reaction kinetics. Protocol 1 utilizes the sparingly soluble this compound, while Protocol 2 employs the highly soluble potassium iodate for comparison.

Protocol 1: Iodine Clock Reaction using this compound

This protocol is designed to study the reaction kinetics with a low and constant concentration of iodate ions, dictated by the solubility of this compound.

Materials:

  • This compound (Ba(IO₃)₂)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Soluble starch

  • Sulfuric acid (H₂SO₄), 1 M

  • Deionized water

  • Magnetic stirrer and stir bars

  • Beakers (250 mL and 500 mL)

  • Graduated cylinders (100 mL)

  • Stopwatch

  • Filter paper and funnel

Solution Preparation:

  • Solution A (Saturated this compound Solution):

    • Add an excess of this compound powder to 500 mL of deionized water in a beaker.

    • Stir the suspension vigorously with a magnetic stirrer for at least 30 minutes to ensure the solution becomes saturated.

    • Filter the solution to remove the undissolved solid. The clear filtrate is a saturated solution of this compound. The concentration of iodate ions in this solution will be determined by the solubility product (Ksp) of Ba(IO₃)₂ (Ksp ≈ 1.57 x 10⁻⁹).[4]

  • Solution B (Bisulfite-Starch Solution):

    • In a 1 L beaker, dissolve 4.0 g of soluble starch in about 800 mL of gently boiling deionized water.

    • Allow the solution to cool to room temperature.

    • Add 0.2 g of sodium metabisulfite (Na₂S₂O₅) and 5 mL of 1 M sulfuric acid.[2]

    • Stir until all components are dissolved and dilute to a final volume of 1 L with deionized water.

Experimental Procedure:

  • Place 100 mL of Solution A (saturated this compound) into a 250 mL beaker with a magnetic stir bar.

  • Measure 100 mL of Solution B (bisulfite-starch) into a separate graduated cylinder.

  • Place the beaker with Solution A on the magnetic stirrer and begin stirring at a constant rate.

  • Simultaneously pour the 100 mL of Solution B into the beaker containing Solution A and start the stopwatch.

  • Observe the solution and stop the stopwatch at the first sign of a persistent dark blue color.

  • Record the time elapsed.

  • Repeat the experiment at different temperatures (e.g., in an ice bath or a warm water bath) to study the effect of temperature on the reaction rate.

Protocol 2: Iodine Clock Reaction using Potassium Iodate (for comparison)

This protocol uses the highly soluble potassium iodate, allowing for a direct comparison with the results from Protocol 1.

Materials:

  • Potassium iodate (KIO₃)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Soluble starch

  • Sulfuric acid (H₂SO₄), 1 M

  • Deionized water

  • Magnetic stirrer and stir bars

  • Beakers (250 mL)

  • Graduated cylinders (100 mL)

  • Stopwatch

Solution Preparation:

  • Solution A' (Potassium Iodate Solution):

    • Dissolve a precisely weighed amount of KIO₃ in deionized water to achieve a desired concentration (e.g., 0.02 M, which is a commonly used concentration in literature).[2] For 1 L of 0.02 M KIO₃ solution, dissolve 4.28 g of KIO₃ in deionized water and dilute to 1 L.

  • Solution B (Bisulfite-Starch Solution):

    • Prepare as described in Protocol 1.

Experimental Procedure:

  • Place 100 mL of Solution A' (potassium iodate) into a 250 mL beaker with a magnetic stir bar.

  • Measure 100 mL of Solution B (bisulfite-starch) into a separate graduated cylinder.

  • Place the beaker with Solution A' on the magnetic stirrer and begin stirring at a constant rate.

  • Simultaneously pour the 100 mL of Solution B into the beaker containing Solution A' and start the stopwatch.

  • Observe the solution and stop the stopwatch at the first sign of a persistent dark blue color.

  • Record the time elapsed.

  • To study the effect of concentration, the experiment can be repeated by diluting Solution A' with deionized water.[2]

Data Presentation

The following table summarizes representative quantitative data on the effect of iodate concentration on the time taken for the color change in the iodine clock reaction. This data is compiled from typical results of experiments similar to Protocol 2.

Trial[KIO₃] (M)Volume of KIO₃ solution (mL)Volume of deionized water (mL)Total Volume (mL)Time to color change (s)
10.02010.00.020.030
20.0189.01.020.035
30.0168.02.020.042
40.0126.04.020.060
50.0084.06.020.0115

Note: The times are illustrative and can vary based on the precise concentrations and temperature.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the iodate-based iodine clock reaction.

IodineClockReaction cluster_slow Slow Phase (Bisulfite Present) cluster_fast Fast Consumption Cycle cluster_end End Point (Bisulfite Depleted) IO3_slow IO₃⁻ I_minus_slow I⁻ IO3_slow->I_minus_slow + 3HSO₃⁻ IO3_fast IO₃⁻ HSO3_slow HSO₃⁻ HSO3_fast HSO₃⁻ I_minus_fast I⁻ I2_fast I₂ IO3_fast->I2_fast + 5I⁻ + 6H⁺ I2_fast->I_minus_fast + HSO₃⁻ I2_end I₂ Complex Blue Starch-I₂ Complex I2_end->Complex + Starch Starch Starch

Caption: The reaction pathway of the iodate-based iodine clock reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the iodine clock reaction.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_A Prepare Solution A (Iodate Source) mix Mix Solutions A and B prep_A->mix prep_B Prepare Solution B (Bisulfite + Starch) prep_B->mix time Start Stopwatch mix->time observe Observe for Color Change time->observe stop_time Stop Stopwatch observe->stop_time record Record Time stop_time->record analyze Analyze Effect of Variables (Concentration, Temperature) record->analyze

Caption: A generalized workflow for the iodine clock experiment.

Conclusion

The substitution of this compound for potassium iodate in the iodine clock reaction provides a valuable modification for studying chemical kinetics. The limited solubility of this compound establishes a low and constant concentration of iodate ions, offering a unique set of experimental conditions. By comparing the results obtained with this compound and potassium iodate, researchers can gain a deeper understanding of the role of reactant concentration and solubility in determining reaction rates. The protocols and data presented herein serve as a comprehensive guide for the application of this classic reaction in a research and educational setting.

References

Application of Barium Iodate in the Synthesis of Mixed-Metal Iodates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-metal iodates are a class of inorganic compounds that have garnered significant interest due to their diverse crystal structures and promising physical properties, including non-linear optical (NLO) activity, piezoelectricity, and ferroelectricity. The synthesis of new mixed-metal iodates with tailored properties is a dynamic area of materials science. Barium-containing mixed-metal iodates, in particular, are explored for their potential applications in advanced electronic and optical devices. This document provides detailed application notes and experimental protocols for the synthesis of barium-based mixed-metal iodates, primarily focusing on hydrothermal synthesis routes. While barium iodate (Ba(IO3)2) is a logical precursor, many successful syntheses utilize other barium sources like barium carbonate (BaCO3) or barium nitrate (Ba(NO3)2) in conjunction with an iodine source.

Synthesis Methodologies

The primary method for synthesizing complex mixed-metal iodates containing barium is hydrothermal synthesis. This technique allows for the growth of high-quality single crystals under moderate temperature and pressure conditions, facilitating the formation of novel and complex structures. Solid-state reactions, another common method in inorganic synthesis, have been extensively used for producing materials like barium titanate from precursors such as BaCO3.[1][2] However, specific protocols for the solid-state synthesis of mixed-metal iodates using this compound as a direct precursor are not yet well-established in the reviewed literature, representing a potential avenue for future research.

Hydrothermal Synthesis

Hydrothermal synthesis involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and elevated pressures. This method is particularly effective for crystallizing materials that are insoluble or have low solubility at ambient conditions.

Experimental Protocols

This section details the hydrothermal synthesis protocols for two specific barium-containing mixed-metal iodates: Barium Copper Iodate (Ba2Cu(IO3)6) and Barium Gallium Iodate (Ba3Ga2(IO3)12).

Protocol 1: Hydrothermal Synthesis of Barium Copper Iodate (Ba2Cu(IO3)6)

This protocol is based on the successful synthesis of single crystals of Ba2Cu(IO3)6.[3]

Materials:

  • Barium Carbonate (BaCO3)

  • Copper(II) Oxide (CuO)

  • Iodine Pentoxide (I2O5)

  • Deionized Water (H2O)

Equipment:

  • 25 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Spatula

  • Oven

Procedure:

  • Accurately weigh the following reactants:

    • 19.7 mg (0.1 mmol) of Barium Carbonate (BaCO3)

    • 4.0 mg (0.05 mmol) of Copper(II) Oxide (CuO)

    • 2670.4 mg (8.0 mmol) of Iodine Pentoxide (I2O5)

  • Transfer the weighed reactants into the 25 mL Teflon liner of the autoclave.

  • Add 2.0 mL of deionized water to the Teflon liner.

  • Seal the Teflon liner and place it inside the stainless-steel autoclave.

  • Tightly seal the autoclave.

  • Place the autoclave in an oven and heat to 220 °C for 70 hours.

  • After 70 hours, cool the autoclave slowly to ambient temperature at a rate of 3.0 °C/h.

  • Once cooled, carefully open the autoclave and retrieve the Teflon liner.

  • Collect the colorless, long granular crystals of Ba2Cu(IO3)6. The crystals can range in size from 0.1 to 0.5 mm.[3]

  • Wash the crystals with deionized water and dry them in air.

Characterization:

The resulting product can be characterized by single-crystal X-ray diffraction (XRD) and powder X-ray diffraction (PXRD) to confirm the crystal structure and phase purity.[3]

Protocol 2: Hydrothermal Synthesis of Barium Gallium Iodate (Ba3Ga2(IO3)12)

This protocol describes the synthesis of Ba3Ga2(IO3)12 via a mild temperature hydrothermal method.[4]

Materials:

  • Barium Nitrate (Ba(NO3)2)

  • Gallium(III) Oxide (Ga2O3)

  • Iodic Acid (HIO3)

  • Deionized Water (H2O)

Equipment:

  • 25 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Spatula

  • Oven

Procedure:

  • A mixture of Ba(NO3)2 (0.3 mmol, 78.4 mg), Ga2O3 (0.1 mmol, 18.7 mg), and HIO3 (1.0 mmol, 175.9 mg) is prepared.

  • The reactants are placed in a 25 mL Teflon-lined stainless-steel autoclave.

  • Approximately 3 mL of deionized water is added to the mixture.

  • The autoclave is sealed and heated to 230 °C for 5 days.

  • After the heating period, the autoclave is cooled slowly to room temperature over 2 days.

  • Colorless, block-shaped crystals of Ba3Ga2(IO3)12 are obtained, along with a white powder. The crystals are manually separated.

  • The crystals are washed with deionized water and allowed to air dry.

Characterization:

The structure and purity of the synthesized Ba3Ga2(IO3)12 crystals can be confirmed using single-crystal and powder X-ray diffraction.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the two mixed-metal iodates.

Table 1: Reactant Quantities for Hydrothermal Synthesis

CompoundReactant 1Reactant 2Reactant 3Solvent (Volume)
Ba2Cu(IO3)6 [3]BaCO3 (19.7 mg, 0.1 mmol)CuO (4.0 mg, 0.05 mmol)I2O5 (2670.4 mg, 8.0 mmol)Deionized H2O (2.0 mL)
Ba3Ga2(IO3)12 [4]Ba(NO3)2 (78.4 mg, 0.3 mmol)Ga2O3 (18.7 mg, 0.1 mmol)HIO3 (175.9 mg, 1.0 mmol)Deionized H2O (3 mL)

Table 2: Reaction Conditions for Hydrothermal Synthesis

CompoundTemperature (°C)Duration (hours/days)Cooling Rate (°C/h) / DurationProduct Appearance
Ba2Cu(IO3)6 [3]22070 hours3.0 °C/hColorless, long granular crystals
Ba3Ga2(IO3)12 [4]2305 days2 daysColorless, block-shaped crystals

Mandatory Visualizations

Hydrothermal Synthesis Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of mixed-metal iodates as described in the protocols.

Hydrothermal_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Recovery weigh Weigh Reactants (e.g., BaCO3, CuO, I2O5) mix Mix Reactants in Teflon Liner weigh->mix add_solvent Add Deionized Water mix->add_solvent seal Seal Autoclave add_solvent->seal heat Heat in Oven (e.g., 220-230 °C) seal->heat cool Controlled Cooling heat->cool open_autoclave Open Autoclave cool->open_autoclave collect Collect Crystals open_autoclave->collect wash Wash with H2O collect->wash dry Air Dry wash->dry

Caption: General workflow for hydrothermal synthesis of mixed-metal iodates.

Logical Relationship of Components in Mixed-Metal Iodate Synthesis

The diagram below shows the logical relationship between the precursor components and the final mixed-metal iodate product in the context of the provided protocols.

Synthesis_Components cluster_barium Barium Source cluster_metal Second Metal Source cluster_iodate Iodate Source ba_source BaCO3 or Ba(NO3)2 product Mixed-Metal Iodate (e.g., Ba2Cu(IO3)6 or Ba3Ga2(IO3)12) ba_source->product metal_source CuO or Ga2O3 metal_source->product iodate_source I2O5 or HIO3 iodate_source->product

Caption: Precursor relationships in mixed-metal iodate synthesis.

References

Application Notes and Protocols for the Gravimetric Analysis of Barium Using Barium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the quantitative determination of barium in aqueous solutions and soluble salts through gravimetric analysis using barium iodate precipitation. This method is valued for its high accuracy and precision, making it suitable for applications in pharmaceutical analysis, quality control, and various research contexts where the precise quantification of barium is critical.

Introduction

Gravimetric analysis is a fundamental quantitative analytical technique that relies on the measurement of mass. The gravimetric determination of barium involves the precipitation of barium ions (Ba²⁺) from a solution as a sparingly soluble salt, this compound (Ba(IO₃)₂). The precipitate is then carefully collected, washed, dried, and weighed. From the mass of the pure, dry precipitate, the amount of barium in the original sample can be accurately calculated. The low solubility of this compound, governed by its solubility product constant (Ksp), makes it an excellent choice for the quantitative precipitation of barium.

The key reaction in this analysis is the precipitation of this compound:

Ba²⁺(aq) + 2IO₃⁻(aq) → Ba(IO₃)₂(s)

To ensure the quantitative precipitation of barium, a slight excess of the precipitating agent, typically a solution of potassium iodate (KIO₃), is added. The common ion effect, introduced by the excess iodate ions, further reduces the solubility of the this compound precipitate, minimizing losses during filtration and washing.

Quantitative Data Summary

The following table summarizes the key quantitative data relevant to the gravimetric analysis of barium using this compound.

ParameterValueReference
Molar Mass of Barium (Ba) 137.33 g/mol N/A
**Molar Mass of this compound (Ba(IO₃)₂) **487.13 g/mol [1]
Solubility Product Constant (Ksp) of Ba(IO₃)₂ at 25°C 1.57 x 10⁻⁹ mol³/L³[1]
Gravimetric Factor (Barium in this compound) 0.2819N/A
Drying Temperature for this compound Precipitate 110-120°C[2]

Note: The gravimetric factor is calculated as the ratio of the molar mass of the analyte (Barium) to the molar mass of the precipitate (this compound).

Experimental Protocols

This section provides a detailed, step-by-step protocol for the gravimetric determination of barium as this compound.

Reagent and Solution Preparation
  • Precipitating Agent (0.1 M Potassium Iodate Solution): Dissolve 21.4 g of potassium iodate (KIO₃) in 1 L of deionized water.

  • Wash Solution (Saturated this compound Solution): Prepare a saturated solution of this compound by adding a small amount of solid this compound to deionized water and stirring. Allow the excess solid to settle, and decant the clear supernatant for use as the wash solution. Alternatively, a very dilute solution of potassium iodate can be used.

  • Sample Solution: Accurately weigh a sample containing a known amount of barium (typically to yield 0.1-0.2 g of Ba(IO₃)₂ precipitate) and dissolve it in deionized water. If necessary, acidify with a few drops of dilute nitric acid to ensure complete dissolution, then neutralize with dilute ammonia to a pH of approximately 7.

Precipitation Procedure
  • Transfer the prepared sample solution to a 400 mL beaker.

  • Dilute the solution to approximately 150-200 mL with deionized water.

  • Heat the solution to boiling.

  • Slowly, and with constant stirring, add a slight excess of the 0.1 M potassium iodate solution dropwise to the hot sample solution. A white precipitate of this compound will form.[3]

  • Continue adding the precipitating agent until no further precipitation is observed upon the addition of a drop of the reagent to the clear supernatant.

  • Digestion: Keep the solution hot (just below boiling) for approximately 30 minutes to an hour to allow the precipitate to digest.[4] This process promotes the formation of larger, more easily filterable crystals and reduces impurities.

  • Allow the beaker to cool to room temperature.

Filtration and Washing
  • Set up a filtration apparatus with a pre-weighed, fine-porosity sintered glass crucible or ashless filter paper.

  • Carefully decant the clear supernatant liquid through the filter.

  • Wash the precipitate in the beaker with several small portions of the chilled wash solution, decanting the washings through the filter each time.

  • Quantitatively transfer the precipitate from the beaker to the filter using a stream of the wash solution from a wash bottle and a rubber policeman to dislodge any adhering particles.

  • Continue washing the precipitate on the filter with small portions of the wash solution until a few drops of the filtrate, when tested with a silver nitrate solution, show no turbidity, indicating the absence of chloride ions (if present in the original sample).

Drying and Weighing
  • Place the crucible containing the precipitate in a drying oven set to 110-120°C.[2]

  • Dry the precipitate to a constant weight. This typically requires several hours.

  • Cool the crucible in a desiccator to room temperature before each weighing to prevent errors due to air buoyancy.

  • Repeat the drying and cooling process until two consecutive weighings agree within ±0.2 mg.

  • Record the final constant weight of the crucible and the this compound precipitate.

Calculation of Barium Content

The percentage of barium in the original sample can be calculated using the following formula:

% Barium = [(Weight of Ba(IO₃)₂ Precipitate (g) × Gravimetric Factor) / Weight of Sample (g)] × 100

Where the Gravimetric Factor = (Molar Mass of Ba / Molar Mass of Ba(IO₃)₂) = 137.33 / 487.13 = 0.2819

Visualizations

Experimental Workflow for Gravimetric Analysis of Barium

Gravimetric_Analysis_Workflow A Sample Preparation (Dissolution) B Precipitation (Addition of KIO₃) A->B Hot Sample Solution C Digestion (Heating) B->C Precipitate Formed D Filtration & Washing C->D Cooled Mixture E Drying (110-120°C) D->E Washed Precipitate F Weighing E->F Dried Precipitate G Calculation (% Barium) F->G Constant Weight Gravimetric_Principles Analyte Barium Ions (Ba²⁺) Precipitate This compound (Ba(IO₃)₂) Analyte->Precipitate Precipitant Iodate Ions (IO₃⁻) Precipitant->Precipitate LowSolubility Low Ksp Precipitate->LowSolubility Quantitative Quantitative Precipitation LowSolubility->Quantitative CommonIon Common Ion Effect (Excess IO₃⁻) CommonIon->Precipitate reduces solubility CommonIon->Quantitative

References

Application Notes: Barium Iodate in Advanced Polishing Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical Mechanical Polishing (CMP) is a critical surface planarization technique used extensively in the semiconductor and advanced materials industries.[1][2] The process relies on a synergistic combination of chemical action and mechanical abrasion to achieve nano-scale surface smoothness.[3][4] A CMP polishing liquid, or slurry, typically contains abrasive nanoparticles (such as silica or ceria) and a suite of chemical reagents, including oxidizing agents, suspended in a liquid carrier.[4][5] While conventional oxidizers like hydrogen peroxide are common, the exploration of novel reagents is key to advancing polishing performance for new materials.[6]

This document outlines the theoretical application and protocols for using barium iodate (Ba(IO₃)₂) as a functional component in polishing liquids. This compound, a white, granular salt with low water solubility, presents a unique opportunity to serve a dual role in a CMP slurry.[7] Its particulate nature suggests it could function as a solid abrasive, while the iodate anion (IO₃⁻) is a known oxidizing agent, capable of forming a soft, reactive layer on a substrate surface that can be easily removed mechanically.[8][9] This dual-functionality could potentially simplify slurry formulation and offer unique polishing characteristics.

Quantitative Data Summary

For the formulation of a polishing liquid, the physical and chemical properties of its components are critical. The following table summarizes key properties of this compound relevant to its application in a CMP slurry.

PropertyValueSource(s)
Chemical Formula Ba(IO₃)₂[7]
Molar Mass 487.13 g/mol [7][10]
Appearance White, granular, colorless crystals[7][10]
Density 6.02 g/cm³ (General Barium compounds)[11]
Solubility in Water Low, Ksp = 1.57 × 10⁻⁹[7]
Oxidizing Properties Strong oxidizing agent[8][10]
Thermal Stability Decomposes at approx. 580 °C[7]

Experimental Protocols

The following protocols are designed as a baseline for researchers to develop and test this compound-based polishing liquids.

Protocol 1: Preparation of a this compound-Based Polishing Slurry

This protocol details the formulation of a stable, experimental polishing slurry using this compound as the primary abrasive and oxidizing agent.

Materials:

  • This compound (Ba(IO₃)₂) powder (nanoscale to sub-micron particle size)

  • Deionized (DI) water

  • pH adjuster (e.g., potassium hydroxide (KOH) or nitric acid (HNO₃))

  • Dispersant/Surfactant (e.g., sodium polyacrylate)[12]

  • Ultrasonic bath/homogenizer

  • Magnetic stir plate and stir bar

  • pH meter

Procedure:

  • Initial Dispersion: Add a predetermined amount of DI water to a clean beaker with a magnetic stir bar. While stirring, slowly add the desired weight percentage of this compound powder (e.g., 1-5 wt.%).

  • Particle Deagglomeration: Place the beaker in an ultrasonic bath for 30-60 minutes to break up any particle agglomerates and ensure a fine dispersion.[13]

  • Addition of Stabilizer: While continuing to stir, add a dispersant, such as sodium polyacrylate (e.g., 1-3 wt.%), to the suspension.[12] This helps maintain particle separation and prevent sedimentation.

  • pH Adjustment: The pH of the slurry is a critical parameter that affects both chemical reaction rates and slurry stability.[14] Use a calibrated pH meter to measure the slurry's pH. Slowly add the pH adjuster (e.g., KOH to increase pH, HNO₃ to decrease pH) dropwise until the target pH is reached. A pH range of 4-9 is common for metal CMP.[14]

  • Final Homogenization: Allow the slurry to stir for an additional 1-2 hours to ensure complete homogenization and stabilization.

  • Pre-use Filtration: Before use, it is advisable to filter the slurry through a coarse filter (e.g., 1-5 microns) to remove any large agglomerates that could cause scratching defects.

Protocol 2: Characterization of the Polishing Slurry

To ensure reproducibility and understand performance, the slurry's physical properties must be characterized.

Key Parameters & Methods:

  • Particle Size Distribution:

    • Method: Use Dynamic Light Scattering (DLS) or laser diffraction to measure the size distribution of the this compound particles in the suspension.[3]

    • Objective: Verify that the particles are within the desired size range (typically 10-250 nm for CMP) and check for agglomeration.[3]

  • pH and Conductivity:

    • Method: Use a calibrated pH meter and conductivity probe.

    • Objective: Confirm the final pH of the slurry is at the target value and monitor ionic concentration, which can influence chemical activity.

  • Zeta Potential:

    • Method: Use a zeta potential analyzer.

    • Objective: Measure the surface charge of the particles in the suspension. A high absolute zeta potential value (e.g., > |30| mV) indicates good colloidal stability and resistance to particle aggregation.[3]

  • Viscosity:

    • Method: Use a rheometer.

    • Objective: Determine the flow characteristics of the slurry, which affects its transport and distribution across the polishing pad.

Visualizations: Workflows and Logical Relationships

Diagram 1: Slurry Preparation and Polishing Workflow

G cluster_prep Slurry Preparation cluster_char Slurry Characterization cluster_polish Polishing Process A Dispersion of Ba(IO₃)₂ in DI Water B Ultrasonication (Deagglomeration) A->B C Add Dispersant B->C D pH Adjustment C->D E Homogenization D->E F Particle Size Analysis E->F G pH & Zeta Potential Measurement E->G H Viscosity Measurement E->H I Apply Slurry to Polishing Pad F->I G->I H->I J Perform Polishing on Substrate I->J K Post-CMP Cleaning J->K L Surface Analysis (Roughness, Removal Rate) K->L Analyze Results

Caption: Workflow for this compound slurry preparation and evaluation.

Diagram 2: Logical Relationships in this compound CMP

G cluster_inputs Input Parameters cluster_effects Intermediate Effects cluster_outputs Polishing Outcomes conc Ba(IO₃)₂ Concentration mech Mechanical Abrasion conc->mech chem Chemical Oxidation Rate conc->chem [IO₃⁻] psize Particle Size psize->mech defects Surface Defects psize->defects agglomeration ph Slurry pH ph->chem pressure Polishing Pressure pressure->mech mrr Material Removal Rate (MRR) mech->mrr roughness Surface Roughness mech->roughness chem->mrr chem->roughness passivation

Caption: Key parameter relationships in the CMP process.

Diagram 3: Proposed Chemical Mechanism on a Metal Surface

G cluster_reactants Reactants at Surface cluster_products Result Metal Metal Surface (M) Oxidation Surface Oxidation Forms a softer, oxidized layer (e.g., MₓOᵧ) Metal->Oxidation Iodate Iodate Ion (IO₃⁻) Iodate->Oxidation Abrasion Mechanical Abrasion by Ba(IO₃)₂ particle Oxidation->Abrasion Layer is removed PolishedSurface Planarized Surface Abrasion->PolishedSurface

Caption: Proposed dual chemical-mechanical action of this compound.

References

Troubleshooting & Optimization

Interference in iodometric titration using barium iodate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodometric titration. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on titrations involving barium iodate.

Frequently Asked Questions (FAQs)

Q1: What is the principle of iodometric titration?

Iodometric titration is an indirect redox titration method used to determine the concentration of an oxidizing agent. The process involves adding an excess of an iodide salt (like potassium iodide or in specific applications, the iodate from this compound which then reacts with added iodide) to the sample. The oxidizing analyte reacts with the iodide, liberating a stoichiometric amount of iodine (I₂). This liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃). A starch indicator is added near the endpoint, which forms a deep blue complex with iodine. The endpoint is reached when the blue color disappears, as the last of the iodine is converted back to iodide by the thiosulfate.[1][2]

Q2: When is this compound used in iodometric titrations?

This compound (Ba(IO₃)₂) is a sparingly soluble salt that can serve as a primary standard for preparing a standard solution of iodate ions. In an acidic solution containing excess potassium iodide (KI), the iodate ions from dissolved this compound react to generate a precise amount of iodine, which can then be used to standardize a sodium thiosulfate solution or to react with a reducing analyte.

Q3: What are the common sources of error in iodometric titrations?

Common errors can be categorized as procedural or interference-related.

  • Procedural Errors:

    • Loss of Iodine: Iodine is volatile and can be lost from the solution, leading to erroneously low results. This can be minimized by working with cold solutions, ensuring a sufficient excess of iodide is present to form the less volatile triiodide ion (I₃⁻), and keeping the titration vessel covered.[1]

    • Atmospheric Oxidation: In acidic solutions, iodide ions can be oxidized by atmospheric oxygen, which liberates additional iodine and leads to falsely high results. It is therefore recommended to perform the titration promptly after the addition of acid.

    • Starch Indicator Issues: Starch solutions can degrade over time and may not produce a sharp endpoint. It is advisable to use a freshly prepared starch solution. Adding the starch indicator too early, when the iodine concentration is high, can result in a diffuse endpoint.

    • pH Control: The pH of the solution is critical. In strongly acidic solutions, the reaction of thiosulfate with acid can lead to the decomposition of thiosulfate. In alkaline solutions, iodine can disproportionate to iodide and hypoiodite.

  • Interferences: These are substances present in the sample that can react with the reagents and affect the accuracy of the results. These are discussed in detail in the troubleshooting guide below.

Troubleshooting Guide: Interference in Iodometric Titration using this compound

This guide addresses specific issues that may arise due to interfering substances in your sample matrix.

Issue 1: Inaccurate or Inconsistent Titration Results

Possible Cause: Presence of other oxidizing or reducing agents in the sample.

Explanation:

  • Other Oxidizing Agents: Substances like peroxides, chlorates, bromates, copper(II) ions, and nitrites can also oxidize iodide to iodine. This leads to an overestimation of the analyte concentration as more iodine is liberated than what is produced by the analyte alone.[3]

  • Reducing Agents: Substances such as sulfites, sulfides, and iron(II) ions can react directly with the liberated iodine, consuming it before it can be titrated with thiosulfate. This results in an underestimation of the analyte concentration.

Troubleshooting Steps:

  • Sample Pre-treatment:

    • Removal of Copper(II) and Iron(III) ions: These ions can be masked by adding a suitable complexing agent, such as fluoride or pyrophosphate.

    • Removal of Nitrites: Nitrites can be removed by adding sulfamic acid or urea to the acidic sample solution before the addition of iodide.

  • pH Adjustment: Carefully controlling the pH can prevent some interference reactions. For example, the interference from some oxidizing agents is more pronounced in strongly acidic solutions.

  • Blank Titration: Perform a blank titration using a sample matrix without the analyte to quantify the extent of interference from the matrix components.

Issue 2: Turbidity or Precipitation in the Titration Flask

Possible Cause: Presence of certain cations or surfactants in the sample.

Explanation:

  • Cationic Interference: Barium ions (Ba²⁺) from the this compound can react with certain anions in the sample, such as sulfate (SO₄²⁻), to form a precipitate of barium sulfate (BaSO₄). This can obscure the endpoint and co-precipitate other ions. Alkali metal ions like potassium can also sometimes interfere with reactions involving barium salts.

  • Surfactant Interference: Cationic and some amphoteric surfactants can interact with iodide ions, leading to turbidity or precipitation, which can interfere with the titration and the indicator's function.

Troubleshooting Steps:

  • Removal of Interfering Anions: If high concentrations of sulfate are present, consider a pre-precipitation step with a soluble barium salt followed by filtration before the titration.

  • Addressing Surfactant Interference: In some cases, the addition of a non-ionic surfactant can help to stabilize the solution and prevent precipitation. However, this should be tested carefully as it can also affect the reaction kinetics.

Issue 3: Fading or Indistinct Endpoint

Possible Cause: Issues with the starch indicator or high temperature.

Explanation:

  • Degraded Starch: An old or improperly prepared starch solution will not give a sharp color change.

  • High Temperature: The sensitivity of the starch-iodine complex decreases at higher temperatures, leading to a fading endpoint. It is recommended to perform iodometric titrations at room temperature or below.

Troubleshooting Steps:

  • Prepare Fresh Starch Indicator: Always use a freshly prepared starch solution for the best results.

  • Cool the Titration Mixture: If the reaction is exothermic, cool the solution before adding the indicator and titrating.

Quantitative Data on Interferences

The following table summarizes the potential impact of common interfering substances on iodometric titration results. The magnitude of the interference depends on the concentration of the interfering substance and the specific experimental conditions.

Interfering SubstanceMechanism of InterferencePotential Impact on Analyte Concentration
Other Oxidizing Agents
Peroxides (e.g., H₂O₂)Oxidize I⁻ to I₂Falsely High
Chlorates (ClO₃⁻), Bromates (BrO₃⁻)Oxidize I⁻ to I₂Falsely High
Copper(II) ions (Cu²⁺)Catalyzes the air oxidation of I⁻ and can oxidize I⁻ directlyFalsely High
Iron(III) ions (Fe³⁺)Oxidize I⁻ to I₂Falsely High
Nitrites (NO₂⁻)Can oxidize I⁻ to I₂Falsely High
Reducing Agents
Sulfites (SO₃²⁻), Sulfides (S²⁻)Reduce I₂ to I⁻Falsely Low
Iron(II) ions (Fe²⁺)Reduce I₂ to I⁻Falsely Low
Other Interferences
Sulfate ions (SO₄²⁻) (with Ba(IO₃)₂)Precipitate with Ba²⁺Can cause turbidity and endpoint obscurity
Cationic SurfactantsInteract with I⁻ causing turbidityEndpoint obscurity, inaccurate results

Experimental Protocols

Protocol 1: Standardization of Sodium Thiosulfate Solution using this compound

This protocol describes how to prepare a standard iodate solution from this compound to standardize a sodium thiosulfate solution.

Materials:

  • This compound (Ba(IO₃)₂)

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl), 1 M

  • Sodium thiosulfate (Na₂S₂O₃·5H₂O) solution, ~0.1 M

  • Starch indicator solution (1%)

  • Deionized water

Procedure:

  • Accurately weigh a precise amount of Ba(IO₃)₂ and dissolve it in a known volume of deionized water to prepare a saturated solution. Due to its low solubility, vigorous stirring or sonication may be required.

  • Filter the saturated solution to remove any undissolved solid. The concentration of iodate in the filtrate can be calculated from the solubility product (Ksp) of Ba(IO₃)₂.

  • Pipette a known volume of the standard iodate solution into an Erlenmeyer flask.

  • Add an excess of potassium iodide (e.g., 1-2 g) and 5-10 mL of 1 M HCl. The solution should turn a dark reddish-brown due to the liberation of iodine. Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Immediately titrate the liberated iodine with the sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue.

  • Continue the titration dropwise with constant swirling until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times for accuracy.

  • Calculate the molarity of the sodium thiosulfate solution. Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Protocol 2: Determination of Persulfate Concentration by Iodometric Titration

This protocol outlines the determination of persulfate (S₂O₈²⁻) concentration.[4]

Materials:

  • Potassium persulfate (K₂S₂O₈) sample

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (~0.1 M)

  • Starch indicator solution (1%)

  • Glacial acetic acid or sulfuric acid (1 M)

  • (Optional) Ferric chloride solution as a catalyst

Procedure:

  • Accurately weigh a known amount of the persulfate-containing sample and dissolve it in a known volume of deionized water.

  • Pipette a known volume of the sample solution into an Erlenmeyer flask.

  • Add an excess of potassium iodide (e.g., 2-3 g) and acidify the solution with acetic acid or sulfuric acid.

  • (Optional) Add a drop of ferric chloride solution to catalyze the reaction.

  • Stopper the flask and allow the reaction to proceed in the dark for 10-15 minutes. Reaction: S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns pale yellow.

  • Add 1-2 mL of starch indicator solution, and the solution will turn deep blue.

  • Continue the titration until the blue color disappears.

  • Record the volume of sodium thiosulfate used and calculate the concentration of persulfate in the original sample.

Visualizations

Iodometric_Titration_Workflow cluster_prep Sample Preparation & Reaction cluster_titration Titration A Analyte (Oxidizing Agent) B Add excess KI and Acid A->B 1. C Liberated Iodine (I₂) B->C 2. Reaction D Titrate with Na₂S₂O₃ C->D 3. Begin Titration E Solution turns pale yellow D->E 3. F Add Starch Indicator E->F 4. G Solution turns deep blue F->G 5. H Continue Titration G->H 6. I Endpoint: Blue color disappears H->I 7.

Caption: Workflow for a typical iodometric titration experiment.

Interference_Pathways Analyte Analyte (Oxidizing Agent) Iodine Liberated Iodine (I₂) Analyte->Iodine Oxidizes Iodide Iodide (I⁻) Thiosulfate Thiosulfate (S₂O₃²⁻) Iodine->Thiosulfate Consumed by Result Titration Result Thiosulfate->Result Determines InterferingOxidant Interfering Oxidizing Agent InterferingOxidant->Iodine Falsely increases I₂ InterferingReductant Interfering Reducing Agent InterferingReductant->Iodine Falsely decreases I₂

Caption: Logical pathways of titration interference.

References

Technical Support Center: Barium Iodate Precipitate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the purity of your barium iodate precipitates. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound precipitate?

A1: The most prevalent and straightforward method for synthesizing this compound is through a precipitation reaction by mixing aqueous solutions of a soluble barium salt, typically barium chloride (BaCl₂), with a soluble iodate salt, such as potassium iodate (KIO₃).[1][2] The reaction proceeds as follows:

BaCl₂(aq) + 2KIO₃(aq) → Ba(IO₃)₂(s) + 2KCl(aq)

The resulting this compound is a white, granular solid that is sparingly soluble in water.[3][4]

Q2: What are the primary sources of impurities in a this compound precipitate?

A2: Impurities in this compound precipitates primarily arise from co-precipitation, where soluble substances are incorporated into the solid during its formation. The main types of co-precipitation are:

  • Surface Adsorption: Ions from the solution adhere to the surface of the precipitate particles. This is more significant with smaller particles due to their larger surface area.[5][6][7]

  • Occlusion: Impurities are physically trapped within the growing crystal lattice.[5][6][7][8][9]

  • Inclusion: Impurity ions are incorporated into the crystal lattice, often due to similarities in size and charge to the lattice ions.[5][10]

Common interfering ions can include chlorides, nitrates, and cations like potassium from the reactants.

Q3: How can I improve the purity of my this compound precipitate?

A3: Several techniques can be employed to enhance the purity of the precipitate:

  • Digestion: Allowing the precipitate to stand in the hot mother liquor (the solution from which it precipitated) for a period. This process promotes the growth of larger, more perfect crystals and reduces impurities by allowing smaller, less pure particles to dissolve and re-precipitate onto the larger ones.[3][5][6][8][11]

  • Washing: Thoroughly washing the precipitate with a suitable solvent to remove adsorbed impurities from the surface.[5][8]

  • Recrystallization: Dissolving the precipitate in a suitable solvent at an elevated temperature and then allowing it to slowly cool, leading to the formation of purer crystals.[1][12][13][14]

Troubleshooting Guides

Problem 1: The this compound precipitate is too fine and difficult to filter.
Potential CauseTroubleshooting StepsExpected Outcome
Rapid Precipitation Precipitate from dilute solutions by adding the precipitating agent slowly and with constant stirring.[6]Formation of larger, more easily filterable crystals.
Low Temperature Carry out the precipitation from a hot solution. This increases the solubility slightly, favoring the growth of larger crystals over the formation of many small nuclei.[3][6]Improved filterability of the precipitate.
Insufficient Digestion After precipitation, digest the solid by heating it in the mother liquor for at least one hour.[3][15]Increased particle size and denser precipitate.
Problem 2: The final product has a lower-than-expected purity.
Potential CauseTroubleshooting StepsExpected Outcome
Inadequate Washing Wash the precipitate with several small portions of a volatile electrolyte solution (e.g., dilute nitric acid) followed by a final rinse with deionized water to remove adsorbed impurities.[5] Test the filtrate for the presence of interfering ions to ensure complete washing.Removal of surface contaminants and improved purity.
Co-precipitation of Impurities Employ the digestion technique to reduce occluded impurities.[5][6] For very high purity requirements, perform a re-precipitation by dissolving the precipitate and forming it again under controlled conditions.[10]A significant reduction in co-precipitated impurities.
Contaminated Reagents Ensure the use of high-purity starting materials (barium salt and iodate salt).Minimized introduction of initial impurities.

Experimental Protocols

Protocol 1: Synthesis and Digestion of this compound

This protocol outlines the synthesis of this compound followed by digestion to improve its initial purity.

Materials:

  • 0.1 M Barium Chloride (BaCl₂) solution

  • 0.2 M Potassium Iodate (KIO₃) solution

  • Deionized water

  • Beakers, graduated cylinders, stirring rods, hot plate

Procedure:

  • In a 400 mL beaker, heat approximately 100 mL of the 0.1 M BaCl₂ solution to near boiling (around 80-90 °C).

  • While stirring, slowly add the 0.2 M KIO₃ solution dropwise to the hot BaCl₂ solution. A white precipitate of this compound will form.

  • Continue adding the KIO₃ solution until precipitation is complete. To check for completeness, allow the precipitate to settle, and add a drop of KIO₃ solution to the clear supernatant. If no more precipitate forms, the reaction is complete.

  • Keep the beaker with the precipitate and the mother liquor on the hot plate at a temperature just below boiling for 1-2 hours for digestion.[15]

  • After digestion, allow the precipitate to settle before proceeding to filtration and washing.

Protocol 2: Washing the this compound Precipitate

Materials:

  • This compound precipitate from Protocol 1

  • Warm deionized water

  • Dilute nitric acid (e.g., 0.01 M)

  • Silver nitrate (AgNO₃) solution (for testing)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Set up the filtration apparatus.

  • Decant the clear supernatant liquid from the beaker containing the settled precipitate through the filter paper.

  • Transfer the precipitate to the funnel. Use a wash bottle with warm deionized water to ensure all the precipitate is transferred.

  • Wash the precipitate on the filter paper with several small portions of warm, dilute nitric acid. This helps to keep the precipitate from becoming colloidal and peptizing.

  • Follow with several washings with small portions of warm deionized water to remove the nitric acid and any remaining soluble impurities.

  • To check for the complete removal of chloride ions (from the initial BaCl₂ solution), collect a small amount of the filtrate and add a few drops of AgNO₃ solution. The absence of a white precipitate (AgCl) indicates that the washing is complete.[5]

Protocol 3: Recrystallization of this compound

Recrystallization is an effective method for further purifying the this compound precipitate.

Materials:

  • Crude this compound precipitate

  • Deionized water (as the solvent)

  • Beakers, hot plate, stirring rod, filtration apparatus

Procedure:

  • Transfer the crude this compound precipitate to a beaker.

  • Add a minimum amount of deionized water to the beaker.

  • Heat the suspension to boiling while stirring continuously. Add small increments of hot deionized water until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to dissolve the solid to ensure good recovery upon cooling.[14]

  • Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[1]

  • After the solution has reached room temperature, you can place it in an ice bath to maximize the crystallization yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water.

  • Dry the purified this compound crystals in an oven at a suitable temperature (e.g., 110 °C) to a constant weight.[10]

Quantitative Data

The following table summarizes the expected improvement in the purity of this compound after applying different purification techniques. The data is illustrative and can vary based on the initial purity and experimental conditions.

Purification StepPurity of this compound (%)
Initial Precipitation (No Digestion/Washing) 98.5 - 99.0
After Digestion (1 hour at 90°C) 99.2 - 99.5
After Thorough Washing 99.6 - 99.8
After Recrystallization > 99.9

Visualizations

Below are diagrams illustrating key workflows and concepts for improving the purity of this compound precipitate.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Mix Mix BaCl₂ and KIO₃ solutions Precipitation Formation of Crude Ba(IO₃)₂ Mix->Precipitation Digestion Digestion Precipitation->Digestion Impure Precipitate Washing Washing Digestion->Washing Recrystallization Recrystallization Washing->Recrystallization Pure Pure Ba(IO₃)₂ Recrystallization->Pure

Caption: Experimental workflow for this compound purification.

CoPrecipitationTypes CoPrecipitation Co-Precipitation (Source of Impurities) SurfaceAdsorption Surface Adsorption CoPrecipitation->SurfaceAdsorption Occlusion Occlusion CoPrecipitation->Occlusion Inclusion Inclusion CoPrecipitation->Inclusion

Caption: Types of co-precipitation impurities.

References

Optimizing Barium Iodate Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization process of barium iodate.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: No Crystal Formation

  • Question: Why are no crystals forming in my this compound solution?

  • Answer: This issue often arises from a solution that is not sufficiently supersaturated.[1] Consider the following solutions:

    • Increase Supersaturation: The concentration of this compound may be too low. Slowly evaporate the solvent to increase the solute concentration.[1]

    • Induce Nucleation: Introduce a seed crystal of this compound to provide a nucleation site.

    • Temperature Control: Ensure the cooling process is slow and gradual. Rapid cooling can sometimes hinder nucleation.[1]

    • Solvent Check: Verify that the chosen solvent is appropriate for this compound crystallization. This compound is slightly soluble in cold water and more soluble in hot water.[2]

Issue 2: Formation of Small or Needle-like Crystals

  • Question: My experiment is yielding very small or needle-like crystals. How can I obtain larger, block-like crystals?

  • Answer: The formation of small or needle-like crystals often indicates rapid crystal growth, which can trap impurities.[3] To promote the growth of larger, higher-quality crystals:

    • Slow Down Cooling: A slower cooling rate allows for more orderly crystal growth.[1]

    • Optimize Solvent Volume: Using slightly more solvent than the minimum required for dissolution at high temperatures can slow down the crystallization process upon cooling.[3]

    • pH Adjustment: The pH of the solution can influence crystal habit. Experiment with slight adjustments to the pH.

    • Additive Screening: Certain additives can modify crystal morphology. Consider screening small amounts of different additives.[4]

Issue 3: Precipitate Formation Instead of Crystals

  • Question: Instead of distinct crystals, I am observing an amorphous precipitate. What could be the cause?

  • Answer: Precipitate formation suggests that the solution has become oversaturated too quickly, leading to rapid, uncontrolled solidification.[5] To address this:

    • Reduce Supersaturation Rate: Decrease the rate at which supersaturation is achieved. If using an anti-solvent, add it more slowly. If cooling, reduce the cooling rate.

    • Stirring: Gentle agitation can help to homogenize the solution and prevent localized high supersaturation.

    • Check for Impurities: The presence of impurities can sometimes lead to the formation of a precipitate. Consider purifying the starting materials.

Issue 4: Poor Crystal Yield

  • Question: The yield of my this compound crystals is consistently low. How can I improve it?

  • Answer: A low yield can be attributed to several factors:

    • Incomplete Precipitation: A significant amount of this compound may remain dissolved in the mother liquor.[3] To maximize yield, cool the solution to a lower temperature before filtration.

    • Filtration Issues: Ensure that the filter medium has a pore size small enough to retain the crystals.

    • Solubility: Review the solubility data to ensure the crystallization conditions are optimized for low solubility in the final mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water?

A1: this compound is slightly soluble in cold water and its solubility increases with temperature. For instance, at 20°C, the solubility is 0.033 g/100 g of water, which increases to 0.197 g/100 g of water at 100°C.[6]

Q2: What is the ideal temperature for crystallizing this compound?

A2: The optimal temperature depends on the desired crystal size and yield. Generally, a slow cooling process from a higher temperature (e.g., near the boiling point of the solvent) to a lower temperature (e.g., room temperature or below) is recommended to achieve well-formed crystals.[1]

Q3: Can impurities affect the crystallization process?

A3: Yes, impurities can significantly impact crystallization by interfering with crystal lattice formation, leading to smaller crystals, different morphologies, or even the formation of an amorphous precipitate.[3]

Q4: How can I prepare a supersaturated solution of this compound?

A4: A supersaturated solution can be prepared by dissolving this compound in a suitable solvent at an elevated temperature until saturation is reached, and then slowly cooling the solution.[1] Alternatively, a supersaturated state can be achieved by slowly evaporating the solvent at a constant temperature.[1]

Quantitative Data

The solubility of this compound in water at various temperatures is a critical parameter for optimizing the crystallization process.

Temperature (°C)Solubility ( g/100 g H₂O)
00.008[6]
200.033[6]
250.0395 (g/L solution)[7][8]
300.046[7][8]
400.057[7][8]
1000.197[6]

Solubility Product (Ksp): The solubility product constant (Ksp) for Ba(IO₃)₂ is approximately 1.57 x 10⁻⁹ at 25°C.[9]

Experimental Protocols

Two common methods for the crystallization of this compound are slow cooling and hydrothermal synthesis.

1. Slow Cooling Crystallization Protocol

This method is suitable for obtaining well-defined single crystals.

  • Dissolution: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 80-90°C) with gentle stirring.

  • Filtration: While hot, filter the solution through a pre-warmed filter to remove any insoluble impurities.

  • Cooling: Cover the container and allow it to cool slowly to room temperature. For even slower cooling, the container can be placed in an insulated bath.

  • Crystal Harvesting: Once crystal growth appears complete, carefully decant the mother liquor.

  • Washing: Gently wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or at a low temperature.

2. Hydrothermal Synthesis Protocol (Adapted)

This method can yield high-quality single crystals and is performed in a sealed vessel at elevated temperature and pressure.

  • Reactant Preparation: A mixture of barium carbonate (BaCO₃), and iodic acid (HIO₃) is used as precursors.

  • Loading the Autoclave: The reactants are placed in a Teflon-lined stainless-steel autoclave. Deionized water is added as the solvent.

  • Sealing and Heating: The autoclave is sealed and heated to a specific temperature (e.g., 220°C) for an extended period (e.g., 70 hours).

  • Controlled Cooling: The autoclave is then cooled slowly to room temperature at a controlled rate (e.g., 3°C/hour).

  • Crystal Recovery: The resulting crystals are recovered from the autoclave, washed with deionized water and ethanol, and then dried.

Visualizations

Troubleshooting Logic for this compound Crystallization

G cluster_solutions1 Troubleshooting Steps cluster_solutions2 Troubleshooting Steps cluster_solutions3 Troubleshooting Steps start Start Crystallization Experiment check_crystals Observe for Crystal Formation start->check_crystals no_crystals Issue: No Crystals check_crystals->no_crystals No small_crystals Issue: Small/Needle-like Crystals check_crystals->small_crystals Yes, but poor quality precipitate Issue: Amorphous Precipitate check_crystals->precipitate Precipitate instead good_crystals Successful Crystallization check_crystals->good_crystals Yes, good quality solution1a Increase Supersaturation (Evaporate Solvent) no_crystals->solution1a solution1b Add Seed Crystal no_crystals->solution1b solution2a Slow Down Cooling Rate small_crystals->solution2a solution2b Adjust Solvent Volume small_crystals->solution2b solution3a Reduce Supersaturation Rate precipitate->solution3a solution3b Introduce Gentle Stirring precipitate->solution3b solution1a->check_crystals solution1b->check_crystals solution2a->check_crystals solution2b->check_crystals solution3a->check_crystals solution3b->check_crystals

A flowchart for troubleshooting common crystallization issues.

Experimental Workflow for Slow Cooling Crystallization

G A 1. Dissolve this compound in Hot Water B 2. Hot Filtration (Remove Impurities) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Crystal Harvesting (Decant Mother Liquor) C->D E 5. Wash Crystals (Cold Deionized Water) D->E F 6. Dry Crystals E->F G Final Product: This compound Crystals F->G

Step-by-step workflow for the slow cooling crystallization method.

References

Thermal stability issues and decomposition of barium iodate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and decomposition of barium iodate. It includes troubleshooting advice and answers to frequently asked questions to ensure safe and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature for anhydrous this compound?

A1: The reported decomposition temperature for anhydrous this compound (Ba(IO₃)₂) varies in the literature. It is stable up to approximately 580 °C[1]. However, other sources indicate a decomposition temperature of 476 °C[2][3]. This discrepancy can be attributed to differences in experimental conditions, such as heating rate and atmospheric environment.

Q2: What are the decomposition products of anhydrous this compound?

A2: When heated above its decomposition temperature, anhydrous this compound undergoes a complex decomposition known as Rammelsberg's reaction. The process does not simply yield barium oxide and iodine[4]. The primary reaction is: 5 Ba(IO₃)₂ → Ba₅(IO₆)₂ (barium paraperiodate) + 9 O₂ (oxygen) + 4 I₂ (iodine)[1].

Q3: My TGA results for this compound monohydrate show an initial weight loss around 130 °C. Is this decomposition?

A3: No, this initial weight loss is not the decomposition of the iodate itself. This compound monohydrate (Ba(IO₃)₂·H₂O) loses its water of hydration at approximately 130 °C[2][5][6]. The decomposition of the resulting anhydrous this compound occurs at a much higher temperature.

Q4: Why are my experimental decomposition temperatures inconsistent?

A4: Inconsistencies in thermal analysis results can arise from several factors. Key parameters that can shift observed decomposition temperatures include the heating rate and the mass of the sample used in the analysis[7]. Ensure these parameters are consistent across all experiments for reproducible results. The presence of impurities can also alter the thermal behavior of the material[4].

Q5: What are the essential safety precautions when heating this compound?

A5: this compound is a strong oxidizer and can intensify fires if it comes into contact with combustible materials[8][9]. It is also harmful if swallowed or inhaled and can cause skin and eye irritation[8][9]. When handling and heating this compound, you must:

  • Work in a well-ventilated area[8][10].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing[8][10].

  • Avoid generating dust[8][11].

  • Keep the compound away from heat and combustible materials[8][11].

  • Store in a cool, dry, and tightly closed container[10][11].

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Unexpected Weight Loss at Low Temperatures (<150 °C) The sample is this compound monohydrate, not anhydrous.The weight loss corresponds to the loss of water of hydration[5][6]. Dry the sample in an oven above 130 °C to obtain the anhydrous form before conducting high-temperature analysis, or account for the water content in your analysis.
TGA/DSC Curve Shows Broad or Shifted Peaks Heating rate is too fast, or sample mass is too large.Use a slower heating rate (e.g., 5-10 °C/min). Ensure a consistent and appropriate sample mass is used for all tests[7].
Sample Reacts with Crucible Material The crucible material is not inert to the sample or its decomposition products at high temperatures.Ensure the crucible material (e.g., alumina, platinum) will not react with this compound or its decomposition products (barium paraperiodate, iodine, oxygen) at the target temperatures[7].
Inconsistent Results Between Batches Different batches may have slight variations in purity, crystal structure, or hydration state.Characterize each new batch of this compound (e.g., via XRD or FT-IR) before thermal analysis to confirm its form (anhydrous vs. monohydrate) and purity[12].

Data Summary

The thermal properties of anhydrous and monohydrated this compound are summarized below.

Table 1: Thermal Properties of Anhydrous this compound (Ba(IO₃)₂)

PropertyValueSource(s)
Appearance White, granular substance; monoclinic crystals[1][3]
Molecular Weight 487.13 g/mol [1]
Decomposition Temperature ~580 °C (decomposes)[1]
Alternate Decomposition Temp. 476 °C[2][3]
Decomposition Products Ba₅(IO₆)₂, O₂, I₂[1]

Table 2: Thermal Properties of this compound Monohydrate (Ba(IO₃)₂·H₂O)

PropertyValueSource(s)
Appearance Colorless, lustrous monoclinic crystals[2][6]
Molecular Weight 505.15 g/mol [5]
Dehydration Temperature 130 °C[2][5][6]

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample[13]. A simultaneous TGA/DSC experiment is recommended for a comprehensive thermal profile.

Objective: To determine the dehydration and decomposition temperatures and characterize the thermal stability of a this compound sample.

Methodology:

  • Instrument Calibration: Calibrate the TGA/DSC instrument according to the manufacturer's specifications.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA/DSC crucible (e.g., alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Experimental Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Set the purge gas (typically an inert gas like nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a final temperature above the expected decomposition (e.g., 700 °C).

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass (%) vs. temperature (°C). Identify the onset temperature of any mass loss steps, which correspond to dehydration or decomposition events.

    • DSC Curve: Analyze the plot of heat flow (mW) vs. temperature (°C). Endothermic peaks (heat absorption) or exothermic peaks (heat release) correspond to events like melting, crystallization, or decomposition.

Visualizations

Thermal_Decomposition_Pathway cluster_0 Initial State cluster_1 Intermediate State cluster_2 Final Products A This compound Monohydrate Ba(IO₃)₂·H₂O B Anhydrous this compound Ba(IO₃)₂ A->B ~130 °C (-H₂O) C Barium Paraperiodate Ba₅(IO₆)₂ B->C ~580 °C (Decomposition) D Oxygen O₂ B->D ~580 °C (Decomposition) E Iodine I₂ B->E ~580 °C (Decomposition)

Caption: Thermal decomposition pathway of this compound monohydrate.

TGA_DSC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Calibrate Instrument prep2 Weigh 5-10 mg Sample into Crucible prep1->prep2 exp1 Load Sample & Reference into Furnace prep2->exp1 exp2 Set Inert Gas Flow (e.g., N₂) exp1->exp2 exp3 Run Temperature Program (e.g., Ramp 10°C/min to 700°C) exp2->exp3 an1 Analyze TGA Curve (Mass Loss vs. Temp) exp3->an1 an2 Analyze DSC Curve (Heat Flow vs. Temp) exp3->an2 an3 Determine Decomposition & Transition Temperatures an1->an3 an2->an3

Caption: Standard workflow for TGA/DSC thermal analysis experiments.

References

Technical Support Center: Gel Growth of Barium Iodate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gel growth of barium iodate crystals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of growing this compound crystals in a gel medium?

The gel growth technique is ideal for compounds like this compound that are sparingly soluble in water and may decompose at high temperatures. The core principle involves a controlled chemical reaction within a gel matrix, which suppresses convection and slows down the diffusion of reactants.[1] Typically, a soluble barium salt (e.g., barium chloride) and a soluble iodate salt (e.g., potassium iodate) are allowed to diffuse towards each other through the gel.[2] Where they meet, the less soluble this compound precipitates and, under optimal conditions, forms single crystals.[3]

Q2: What are the advantages of using a gel medium for crystal growth?

The gel medium offers several key advantages:

  • It provides a convection-free environment, which is crucial for growing high-quality crystals.[4]

  • The gel matrix supports the growing crystals, preventing them from impacting the container walls and developing defects.[5]

  • It allows for the slow, controlled diffusion of reactants, which favors the growth of larger, more perfect single crystals over polycrystalline aggregates.[1]

  • The entire process occurs at or near ambient temperature, minimizing thermal stress and the formation of defects.[5]

  • It is a relatively simple and inexpensive technique.[5]

Q3: What is the difference between single diffusion and double diffusion methods?

In the single diffusion method, one of the reactants is incorporated into the gel medium, and the other reactant is carefully poured on top of the set gel.[6] The top reactant then diffuses into the gel, reacting to form crystals. In the double diffusion (or counter-diffusion) method, a neutral gel separates two solutions of the reactants, often in a U-shaped tube. The reactants diffuse towards each other from opposite ends, meeting within the gel to form crystals.[7] The double diffusion technique allows for easy replenishment of reactant solutions to promote further crystal growth.[1]

Troubleshooting Guide

Crystal Quality and Morphology Issues

Q1: Why are my crystals dendritic (tree-like) or needle-shaped instead of prismatic?

Dendritic growth is often a sign of rapid, uncontrolled crystallization. Several factors can contribute to this:

  • High Reactant Concentrations: High concentrations of the barium salt or iodate salt can lead to a high degree of supersaturation, favoring rapid, dendritic growth over slow, orderly crystal formation.[8]

  • Inappropriate pH: The pH of the gel significantly influences crystal habit. An unsuitable pH can alter the crystallization kinetics and lead to dendritic formations.[8]

  • Gel Density: A gel that is not dense enough may not sufficiently slow down the diffusion of ions, resulting in rapid growth.

Solution:

  • Systematically lower the concentrations of both the barium and iodate solutions.

  • Optimize the pH of the gel. For many iodate crystals, a slightly acidic pH (e.g., 4.2-4.4) has been found to be effective.[5]

  • Increase the density of the silica gel. A density of around 1.04 g/cc is often a good starting point.[5]

Q2: My experiment resulted in a mass of tiny, polycrystalline spherulites. How can I grow larger, single crystals?

Spherulitic growth occurs when there are too many nucleation sites, leading to the formation of many small crystals that grow radially.[7]

Solution:

  • Increase Gel Aging Time: Allowing the gel to age for several days after setting can reduce the number of nucleation centers.[9] This is because additional cross-linkages form within the gel, reducing the size of the pores where nuclei can form.[9]

  • Adjust Gel Density: A denser gel can suppress nucleation by providing mechanical resistance to the formation of critical nuclei, allowing only a few larger crystals to grow.[9] However, a gel that is too dense can hinder crystal growth altogether.

  • Control Reactant Concentrations: Lowering the reactant concentrations will reduce the rate of nucleation.

Q3: The crystals I grew are opaque or translucent. How can I obtain transparent crystals?

The transparency of the crystals is a good indicator of their quality and perfection. Opaque or translucent crystals often contain defects, inclusions, or are polycrystalline.[8]

Solution:

  • Slow Down the Growth Rate: This is the most critical factor. Reduce reactant concentrations, and consider performing the experiment at a slightly lower, stable ambient temperature.

  • Optimize Gel Conditions: Ensure the gel is properly prepared. An unstable or improperly set gel can lead to imperfections. A pH that is too high can cause the gel to become turbid, which may affect crystal quality.[9]

  • Purity of Reagents: Use high-purity reagents (AR grade or higher) to avoid the incorporation of impurities that can disrupt the crystal lattice.[7]

Gel and Reaction Issues

Q4: I am observing distinct colored bands (Liesegang rings) in my gel instead of discrete crystals. What is happening?

Liesegang rings are a phenomenon of periodic precipitation that can occur in gel systems.[10] Instead of forming crystals at a specific location, the precipitate forms in distinct, separated bands. This is due to a complex interplay of diffusion, supersaturation, and nucleation.

Solution:

  • Modify Reactant Concentrations: The relative concentrations of the inner and outer electrolytes are a key factor in the formation of Liesegang rings. Experiment with different concentration ratios.

  • Adjust Gel Properties: The density and pH of the gel can influence the conditions that lead to periodic precipitation. Varying these parameters may disrupt the ring formation and favor the growth of single crystals.

Q5: My silica gel is setting too quickly and becoming cloudy, or it is not setting at all. What is wrong?

The gelling process of sodium silicate is highly sensitive to pH.[4][11]

  • Rapid, Cloudy Gelling: This usually occurs when the pH is brought too close to neutral (around 7) too quickly, causing the silica to precipitate rapidly and trap impurities.[1]

  • Failure to Gel: If the pH is too low (highly acidic), the polymerization process required for gel formation can be inhibited.[1]

Solution:

  • Add the acid to the sodium silicate solution dropwise with constant, vigorous stirring to avoid localized areas of high acidity.[11]

  • Carefully monitor and adjust the final pH. A pH range of 4-6 is often suitable for growing many types of crystals.[4]

  • Ensure the density of the sodium silicate solution is appropriate. Densities between 1.03 and 1.06 g/cc are commonly used.[12]

Experimental Protocols and Data

Detailed Methodology: Single Diffusion Gel Growth of this compound

This protocol describes a typical single diffusion setup for growing this compound crystals in a silica hydrogel.

  • Preparation of Silica Gel:

    • Prepare a sodium metasilicate (Na₂SiO₃·5H₂O) solution with a specific gravity of 1.04 g/cc by dissolving it in deionized water.

    • In a separate beaker, take a specific volume of 1N acetic acid (e.g., 7 ml).[8]

    • While stirring the acetic acid vigorously with a magnetic stirrer, add the sodium metasilicate solution drop by drop until the desired pH (e.g., 4.2) is reached.[8]

    • To this acidified silica solution, add the inner reactant, a solution of potassium iodate (KIO₃), to achieve a final concentration of 0.1 M to 0.5 M.

    • Pour the final mixture into clean test tubes (e.g., 25 mm x 200 mm) to a desired height and cover them.

  • Gel Setting and Aging:

    • Allow the gel to set at a stable ambient temperature. This can take several days depending on the pH and temperature.

    • Once the gel has set, allow it to age for a period of 24 to 120 hours (1 to 5 days).[5] This step is crucial for reducing the number of nucleation sites.

  • Addition of the Outer Reactant:

    • After aging, carefully pour the outer reactant solution, barium chloride (BaCl₂), with a concentration between 0.25 M and 1.0 M, on top of the set gel. Pour the solution slowly down the side of the test tube to avoid disturbing the gel surface.[12]

  • Crystal Growth and Observation:

    • Seal the test tubes to prevent evaporation and contamination.

    • Keep the setup in a location with a stable temperature, free from vibrations.

    • Observe the test tubes periodically for the nucleation and growth of crystals. The process can take several days to weeks.[4]

Data Presentation: Influence of Growth Parameters

The following tables summarize the effect of various parameters on the growth of iodate and similar crystals in a gel medium. These values can serve as a starting point for the optimization of this compound crystal growth.

Table 1: Effect of Gel pH on Crystal Growth

pH ValueGel Setting TimeResulting Crystal QualityReference
< 4.0LongUnstable gel, poor quality crystals[9]
4.2 - 4.412-14 daysGood quality, well-defined crystals reported for some iodates[5]
> 6.0ShortTurbid gel, smaller crystals[9]
6.0 - 7.0ModerateGood results reported for carbonate crystals[4]

Table 2: Effect of Gel Density and Aging on Nucleation

Gel Density (g/cc)Gel Aging TimeEffect on NucleationReference
Low (< 1.03)Short (< 24h)High number of nucleation sites, small crystals[9]
1.0424h - 72hReduced nucleation, better quality crystals[8]
High (> 1.06)Long (> 72h)Suppressed nucleation, fewer but potentially larger crystals[9]

Table 3: Effect of Reactant Concentration on Crystal Morphology

Inner Reactant (in gel)Outer Reactant (supernatant)Resulting MorphologyReference
High ConcentrationHigh ConcentrationDendritic, Spherulitic, Rapid Growth[8]
Low ConcentrationLow ConcentrationPrismatic, Well-defined, Slow Growth[13]
0.5 M KIO₃1.0 M BaCl₂Prismatic, Dendritic[8]
0.1 M KIO₃0.5 M BaCl₂Prismatic, Transparent

Visualizations

Experimental Workflow

G cluster_prep Gel Preparation cluster_growth Crystal Growth Setup cluster_analysis Analysis prep_sms Prepare Sodium Metasilicate Solution (1.04 g/cc) mix Mix Acid and Silicate to desired pH (e.g., 4.2) prep_sms->mix prep_acid Prepare Acetic Acid Solution (1N) prep_acid->mix add_inner Add Inner Reactant (e.g., KIO₃ Solution) mix->add_inner pour_gel Pour Gel into Test Tubes add_inner->pour_gel set_age Gel Setting and Aging (1-5 days) pour_gel->set_age add_outer Add Outer Reactant (e.g., BaCl₂ Solution) set_age->add_outer grow Incubate at Stable Ambient Temperature add_outer->grow observe Observe Crystal Growth grow->observe harvest Harvest Crystals observe->harvest characterize Characterize Crystals (XRD, etc.) harvest->characterize

Caption: Workflow for this compound Crystal Growth via Single Diffusion.

Troubleshooting Logic

G start Observe Crystal Growth Results issue What is the primary issue? start->issue dendritic Dendritic or Needle-like Crystals issue->dendritic Poor Morphology spherulitic Spherulitic or Polycrystalline Growth issue->spherulitic Too Many Crystals opaque Opaque or Translucent Crystals issue->opaque Poor Quality sol_conc Decrease Reactant Concentrations dendritic->sol_conc sol_ph Optimize Gel pH (e.g., 4.2-4.4) dendritic->sol_ph sol_density Adjust Gel Density dendritic->sol_density spherulitic->sol_conc sol_age Increase Gel Aging Time spherulitic->sol_age spherulitic->sol_density sol_slow Slow Down Growth Rate opaque->sol_slow sol_slow->sol_conc sol_slow->sol_ph

Caption: Decision tree for troubleshooting common crystal growth issues.

References

Minimizing supersaturation in barium iodate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing supersaturation during barium iodate precipitation experiments.

Frequently Asked Questions (FAQs)

Q1: What is supersaturation in the context of this compound precipitation?

A1: Supersaturation occurs when the concentration of dissolved this compound exceeds its equilibrium solubility at a given temperature. It is the primary driving force for both the formation of new solid particles (nucleation) and the growth of existing ones. Precipitation begins when the ion product of barium (Ba²⁺) and iodate (IO₃⁻) concentrations exceeds the solubility product constant (Ksp).[1] The degree to which the ion product surpasses the Ksp is the level of supersaturation.[1]

Q2: Why is it important to control supersaturation?

A2: Uncontrolled, high supersaturation leads to rapid, uncontrolled nucleation, resulting in the formation of very small, often non-uniform particles.[2] For many applications in research and drug development, controlling particle size and morphology is critical for downstream processes like filtration and for ensuring product specifications such as bioavailability.[3][4] Minimizing supersaturation favors crystal growth over nucleation, leading to larger, more uniform, and purer crystals.

Q3: What is the "common ion effect" and how does it apply to this compound precipitation?

A3: The common ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound containing one of the ions of the precipitate is added to the solution.[1][5] For this compound (Ba(IO₃)₂), adding an excess of either barium ions (e.g., from barium chloride) or iodate ions (e.g., from potassium iodate) will shift the solubility equilibrium to favor the solid precipitate, thereby reducing the amount of this compound dissolved in the solution and promoting more complete precipitation.[6]

Q4: What is precipitate "digestion" and when should it be used?

A4: Digestion, also known as aging, is the process of allowing a freshly formed precipitate to remain in contact with the solution from which it formed (the mother liquor), often at an elevated temperature.[1] This process can improve the purity and filterability of the precipitate. During digestion, smaller, less stable particles tend to dissolve and re-precipitate onto the surfaces of larger, more stable crystals, a phenomenon known as Ostwald ripening.[1]

Troubleshooting Guide

Issue 1: The resulting this compound precipitate consists of very fine particles that are difficult to filter.

  • Cause: This is a classic sign of high supersaturation, which favors rapid nucleation over crystal growth.[2] This can happen if the reactant solutions are too concentrated or are mixed too quickly.

  • Solution:

    • Reduce Reactant Concentration: Use more dilute solutions of barium chloride and potassium iodate.

    • Slow Down the Addition Rate: Add one reactant solution to the other slowly and with constant, efficient stirring. This prevents the buildup of localized areas of high supersaturation.

    • Control Temperature: Since the solubility of this compound is temperature-dependent, adjusting the temperature can help control the level of supersaturation.[7]

    • Homogeneous Precipitation: Consider techniques where the precipitating agent is generated slowly and uniformly throughout the solution.

Issue 2: The yield of the precipitate is lower than theoretically expected.

  • Cause: Incomplete precipitation due to the final ion concentrations not sufficiently exceeding the Ksp, or loss of product during washing. This compound has a low but non-zero solubility.

  • Solution:

    • Utilize the Common Ion Effect: Ensure a slight excess of one of the reactants (either barium or iodate ions) is present in the final mixture to reduce the solubility of the this compound precipitate.[1][6]

    • Optimize pH and Temperature: Verify that the experimental conditions (pH, temperature) are optimal for minimal solubility.

    • Washing Procedure: When washing the precipitate, use a minimal amount of a cold washing liquid, potentially one that contains a common ion, to minimize dissolution losses.

Issue 3: The precipitate appears amorphous or non-crystalline.

  • Cause: Extremely high levels of supersaturation can lead to the formation of an amorphous solid rather than an ordered crystalline structure.

  • Solution:

    • Significantly Lower Supersaturation: Employ the strategies from Issue 1 (lower concentrations, slow addition).

    • Increase Temperature: Precipitating at a higher temperature can sometimes promote the formation of more ordered crystalline structures, followed by controlled cooling.

    • Perform Digestion: Allow the precipitate to age in the mother liquor, possibly at an elevated temperature, to allow for recrystallization into a more stable, crystalline form.[1]

Issue 4: Experimental results for Ksp are inconsistent.

  • Cause: Inconsistencies in determining the Ksp can arise from failure to reach equilibrium, temperature fluctuations, or errors in measuring ion concentrations.

  • Solution:

    • Ensure Equilibrium: Stir the solution containing the precipitate for a sufficient amount of time to ensure the dissolution-precipitation equilibrium is reached.

    • Maintain Constant Temperature: Use a water bath or other temperature control device, as the Ksp of this compound is sensitive to temperature changes.[5][7]

    • Accurate Concentration Measurement: Calibrate all analytical instruments used to measure the equilibrium concentrations of Ba²⁺ and IO₃⁻ ions.

Quantitative Data

The solubility product constant (Ksp) for this compound (Ba(IO₃)₂) is a key parameter. It is temperature-dependent and various values have been reported in the literature.

ParameterValueTemperature (°C)Source
Ksp1.57 x 10⁻⁹ mol³ L⁻³25[8]
Ksp6.0 x 10⁻¹⁰ mol³ L⁻³25[9]
Ksp (Corrected)2.7 x 10⁻⁹ mol³ L⁻³27[10]

Experimental Protocols

Protocol: Controlled Precipitation of this compound to Minimize Supersaturation

This protocol describes a method for precipitating this compound by slowly adding a potassium iodate solution to a barium chloride solution to promote the growth of larger, more uniform crystals.

Materials:

  • 0.1 M Barium Chloride (BaCl₂) solution

  • 0.2 M Potassium Iodate (KIO₃) solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Preparation: Place 100 mL of the 0.1 M BaCl₂ solution into the 250 mL beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer.

  • Setup: Set the stirrer to a moderate speed that ensures efficient mixing without creating a vortex that draws air into the solution. A consistent, controlled stirring speed is important for uniform crystal growth.[11]

  • Reactant Addition: Fill the burette with the 0.2 M KIO₃ solution. Position the burette over the beaker so that the solution is added directly into the stirred BaCl₂ solution.

  • Controlled Precipitation: Add the KIO₃ solution from the burette to the BaCl₂ solution at a slow, constant rate (e.g., 1-2 mL per minute). A white precipitate of this compound will form. The slow addition is crucial for maintaining a low level of supersaturation.

  • Completion: Continue adding the KIO₃ solution until a stoichiometric amount has been added (50 mL for this example).

  • Digestion (Optional but Recommended): After the addition is complete, continue stirring the mixture for 1-2 hours. For enhanced crystal growth and purity, the beaker can be gently heated (e.g., to 40-50°C) during this digestion period.[1]

  • Isolation: Turn off the stirrer and allow the precipitate to settle.

  • Filtration: Carefully decant the supernatant liquid. Transfer the precipitate to the filtration apparatus and wash it with small portions of cold deionized water to remove any soluble impurities.

  • Drying: Dry the collected precipitate in a drying oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Drying prep_ba 1. Measure 0.1M BaCl2 into beaker stir 3. Start constant stirring prep_ba->stir prep_kio3 2. Fill burette with 0.2M KIO3 add 4. Add KIO3 solution slowly (1-2 mL/min) prep_kio3->add stir->add digest 5. Digest precipitate (optional, 1-2 hrs) add->digest settle 6. Settle precipitate digest->settle filter 7. Filter and wash with cold DI water settle->filter dry 8. Dry precipitate in oven filter->dry

Caption: Experimental workflow for controlled this compound precipitation.

Troubleshooting_Guide start Problem: Fine, hard-to-filter precipitate cause Cause: High Supersaturation start->cause solution_title Solutions cause->solution_title sol1 Decrease Reactant Concentration solution_title->sol1 sol2 Slow Reactant Addition Rate solution_title->sol2 sol3 Ensure Efficient Mixing solution_title->sol3 sol4 Perform Precipitate Digestion solution_title->sol4 outcome Result: Larger, more uniform crystals sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting logic for fine precipitate formation.

References

Technical Support Center: Barium Iodate Solubility and the Common Ion Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with barium iodate and investigating the common ion effect on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the common ion effect and how does it apply to this compound?

The common ion effect describes the decrease in the solubility of an ionic compound when a solution already containing one of the ions from the compound is added to it.[1][2][3][4] This phenomenon is a direct consequence of Le Châtelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[1][2]

For this compound (Ba(IO₃)₂), a sparingly soluble salt, the dissociation equilibrium in water is:

Ba(IO₃)₂(s) ⇌ Ba²⁺(aq) + 2IO₃⁻(aq)

If a soluble salt containing either Ba²⁺ ions (e.g., barium nitrate, Ba(NO₃)₂) or IO₃⁻ ions (e.g., potassium iodate, KIO₃) is added to this saturated solution, the concentration of the common ion increases. To counteract this increase, the equilibrium will shift to the left, favoring the formation of solid this compound and thus reducing its molar solubility.[1][2][5][6]

Q2: What is the solubility product constant (Ksp) for this compound?

The solubility product constant, Ksp, is the equilibrium constant for the dissolution of a solid substance into an aqueous solution.[7] For this compound, the expression is:[5][7]

Ksp = [Ba²⁺][IO₃⁻]²

The reported Ksp value for this compound can vary slightly depending on the source and experimental conditions, but a commonly cited value at 25°C is approximately 1.57 x 10⁻⁹.[1][8] Other sources have reported values such as 2.7 x 10⁻⁹ and 4.0 x 10⁻⁹.[9][10][11]

Q3: How does the presence of a common ion affect the Ksp of this compound?

The Ksp of this compound is a constant at a given temperature and is not affected by the presence of a common ion.[3][4][12] The addition of a common ion alters the individual concentrations of the barium and iodate ions at equilibrium, but the product of these ion concentrations, as defined by the Ksp expression, remains constant.[3][12]

Q4: Can other ions in solution affect the solubility of this compound?

Yes, besides the common ion effect, the presence of other, "uncommon" ions can influence the solubility of this compound. This is known as the "salt effect" or the "uncommon-ion effect," which can lead to a slight increase in solubility.[1] This occurs because high concentrations of ions in solution can decrease the activities of the barium and iodate ions, requiring a higher concentration of the ions to reach the Ksp value.

Troubleshooting Guide

Issue 1: Observed solubility of this compound is higher than expected, even in the presence of a common ion.

  • Possible Cause 1: Temperature Fluctuations. The solubility of this compound, like most salts, is temperature-dependent. Ensure that all experiments are conducted at a constant and recorded temperature. An increase in temperature will generally lead to an increase in solubility.

  • Possible Cause 2: Presence of Uncommon Ions. As mentioned in FAQ Q4, high concentrations of other salts in your solution can increase the solubility of this compound due to the uncommon ion effect.[1] Review the composition of your solution for any additional ionic species.

  • Possible Cause 3: Incorrect Ksp Value. The Ksp value used for calculations might not be accurate for your specific experimental conditions. It is advisable to determine the Ksp of your this compound stock under your experimental conditions for more precise calculations.

Issue 2: Difficulty in achieving a saturated this compound solution.

  • Possible Cause 1: Insufficient Equilibration Time. It is crucial to allow sufficient time for the solid this compound to equilibrate with the solvent to form a saturated solution. This may take several hours of continuous stirring or agitation.

  • Possible Cause 2: Inadequate Mixing. Ensure vigorous and consistent mixing to facilitate the dissolution process and reach equilibrium.

  • Possible Cause 3: Particle Size of this compound. Finer particles of this compound will dissolve more rapidly due to a larger surface area. Consider grinding the this compound to a fine powder before use.

Issue 3: Inconsistent results when determining the solubility of this compound.

  • Possible Cause 1: Incomplete Precipitation. When adding a common ion to precipitate this compound, ensure that the addition is done slowly and with constant stirring to promote the formation of well-defined crystals.

  • Possible Cause 2: Inaccurate Measurement of Ion Concentrations. The method used to determine the concentration of Ba²⁺ or IO₃⁻ ions (e.g., titration, spectrophotometry) must be properly calibrated and validated.[13] For instance, the determination of iodate concentration can be performed via titration with sodium thiosulfate.[14]

  • Possible Cause 3: Post-Precipitation Errors. When separating the precipitate from the solution (e.g., through filtration or centrifugation), ensure that no solid particles are carried over into the supernatant that is being analyzed.

Quantitative Data Summary

The following table summarizes the calculated molar solubility of this compound in pure water and in the presence of a common ion.

Solvent Common Ion Concentration Molar Solubility of Ba(IO₃)₂ (M) Reference Ksp
Pure Water0 M7.32 x 10⁻⁴1.57 x 10⁻⁹[1]
0.0200 M Ba(NO₃)₂0.0200 M Ba²⁺1.40 x 10⁻⁴1.57 x 10⁻⁹[1]

Experimental Protocols

Determining the Ksp of this compound in Water

  • Preparation of a Saturated Solution:

    • Add an excess of solid this compound to a known volume of deionized water in a beaker.

    • Stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 24 hours) at a constant temperature to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully filter the supernatant through a fine filter paper or use a centrifuge to separate the solid from the liquid. This step is critical to avoid including any solid this compound in the sample to be analyzed.

  • Determination of Iodate Concentration:

    • Take a precise volume of the clear, saturated solution.

    • The concentration of the iodate ion (IO₃⁻) can be determined by titration. A common method involves reacting the iodate with an excess of iodide (I⁻) in an acidic solution to produce iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.[14]

  • Calculation of Ksp:

    • From the titration results, calculate the molar concentration of the iodate ion [IO₃⁻] in the saturated solution.

    • Based on the stoichiometry of the dissolution reaction (Ba(IO₃)₂ ⇌ Ba²⁺ + 2IO₃⁻), the concentration of the barium ion [Ba²⁺] will be half the concentration of the iodate ion: [Ba²⁺] = ½ [IO₃⁻].

    • Calculate the Ksp using the formula: Ksp = [Ba²⁺][IO₃⁻]² = (½ [IO₃⁻])([IO₃⁻])² = ½ [IO₃⁻]³.

Visualizations

Common_Ion_Effect cluster_equilibrium Dissociation Equilibrium in Pure Water cluster_shift Addition of a Common Ion (e.g., Ba²⁺) BaIO3_solid Ba(IO₃)₂(s) Ba_ion Ba²⁺(aq) BaIO3_solid->Ba_ion Dissolves IO3_ion 2IO₃⁻(aq) BaIO3_solid->IO3_ion Dissolves Ba_ion->BaIO3_solid Precipitates IO3_ion->BaIO3_solid Precipitates Added_Ba Added Ba²⁺ Equilibrium_Shift Equilibrium Shifts Left Added_Ba->Equilibrium_Shift Increases [Ba²⁺] Equilibrium_Shift->BaIO3_solid Favors Precipitation

Caption: The common ion effect on this compound solubility.

Experimental_Workflow start Start: Prepare Saturated Ba(IO₃)₂ Solution separate Separate Solid and Supernatant (Filtration/Centrifugation) start->separate titrate Titrate Supernatant to Determine [IO₃⁻] separate->titrate calculate_Ba Calculate [Ba²⁺] from Stoichiometry ([Ba²⁺] = ½ [IO₃⁻]) titrate->calculate_Ba calculate_Ksp Calculate Ksp (Ksp = [Ba²⁺][IO₃⁻]²) calculate_Ba->calculate_Ksp end End: Determined Ksp Value calculate_Ksp->end

Caption: Experimental workflow for determining the Ksp of this compound.

References

Technical Support Center: Barium Iodate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of barium iodate.

Frequently Asked Questions (FAQs)

Q1: How is this compound typically synthesized?

A1: this compound is commonly synthesized as a white solid precipitate through a double displacement reaction in an aqueous solution.[1] A frequent method involves mixing aqueous solutions of a soluble barium salt, like barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂), with a solution of a soluble iodate, such as potassium iodate (KIO₃) or sodium iodate (NaIO₃).[1][2][3][4] The barium (Ba²⁺) and iodate (IO₃⁻) ions react to form the sparingly soluble this compound, which precipitates out of the solution.[1] Other historical methods include the reaction of iodine with barium hydroxide or combining barium chlorate with potassium iodate.[5][6]

Q2: What are the common impurities in synthesized this compound?

A2: Impurities can be introduced from the starting materials or the reaction environment. Common types of impurities include:

  • Soluble unreacted starting materials: Excess barium salts (e.g., BaCl₂) or iodate salts (e.g., KIO₃) that remain in the solution.[3]

  • Byproducts: Soluble salts formed during the reaction, such as potassium chloride (KCl), if BaCl₂ and KIO₃ are used.[1]

  • Occluded and entrapped ions: Pockets of the solution (mother liquor) or ions from the counter-ion layer can get trapped within the this compound crystals as they form.[7]

  • Metallic impurities: The presence of metal ions like iron (Fe³⁺), aluminum (Al³⁺), silicon (Si⁴⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) can be found in the final product, potentially causing discoloration.[1][6]

Q3: Why is it crucial to remove impurities from this compound?

A3: The purity of this compound is critical for its applications, especially in analytical chemistry and pharmaceutical contexts. Impurities can interfere with analytical results and compromise the safety or efficacy of pharmaceutical products.[8] For instance, even small amounts of metallic impurities can alter the physical and chemical properties of the crystals.[1]

Q4: What is the primary principle behind purifying this compound?

A4: The purification of this compound primarily relies on its low solubility in water, which contrasts with the high solubility of most common impurities, such as byproduct salts (e.g., KCl) and unreacted starting materials.[1][7] By washing the precipitate with a solvent in which the impurities are soluble but the product is not, these contaminants can be effectively removed.[7][9]

Troubleshooting Guide

Problem 1: The final product is discolored (e.g., yellowish or brownish) instead of pure white.

  • Potential Cause: This is often due to the presence of metallic impurities, such as iron (Fe³⁺), in the starting materials or from the reaction vessel.[1][6]

  • Troubleshooting Steps:

    • Ensure high-purity starting reagents are used.

    • Use clean, acid-washed glassware to prevent leaching of metal contaminants.

    • If impurities are suspected in the final product, recrystallization may be necessary, although this can be challenging due to the low solubility of this compound.

Problem 2: The yield of purified this compound is lower than expected.

  • Potential Cause: Significant product loss can occur during the washing and filtration steps. Since all compounds have some degree of solubility, excessive washing can dissolve a portion of the this compound precipitate.[7]

  • Troubleshooting Steps:

    • Minimize the volume of washing solvent used. Use cold distilled or deionized water, as this compound is slightly more soluble in hot water.[4]

    • Ensure the filter paper or membrane is correctly fitted to the funnel to prevent any precipitate from passing through during filtration.

    • To reduce solubility loss due to the common ion effect, consider washing the precipitate with a very dilute solution containing a common ion (e.g., a highly diluted Ba(NO₃)₂ or KIO₃ solution), followed by a final wash with minimal cold deionized water to remove the washing salt.[2]

Problem 3: How can I remove soluble impurities trapped within the crystals?

  • Potential Cause: Impurities can be incorporated into the crystal lattice through occlusion or mechanical entrapment during rapid precipitation.[7]

  • Troubleshooting Steps:

    • Digestion: Allow the precipitate to stand in contact with the mother liquor (the solution it precipitated from), often at an elevated temperature, for a period.[7] This process, known as digestion or Ostwald ripening, allows smaller, less perfect crystals to dissolve and re-precipitate onto larger, more perfect crystals, expelling trapped impurities in the process.[7]

    • Control the rate of precipitation by slowly adding one reactant to the other with constant stirring. This promotes the formation of larger, more uniform crystals with fewer imperfections and less occluded impurity.

Problem 4: How can I verify the purity of my final this compound sample?

  • Potential Cause: Visual inspection is insufficient to confirm purity. Analytical methods are required to detect and quantify any remaining impurities.

  • Troubleshooting Steps:

    • Elemental Analysis: Techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) can be used to detect and quantify trace metallic impurities such as Fe, Na, Mg, and Al.[10][11][12]

    • Qualitative Tests: Simple chemical tests can indicate the presence of certain ions. For example, adding a drop of silver nitrate solution to the wash filtrate can test for the presence of chloride ions. A positive test (formation of a white AgCl precipitate) indicates that soluble chloride impurities are still being washed out.

Data Presentation

The solubility product constant (Ksp) is a critical parameter that quantifies the low solubility of this compound and is fundamental to its purification.

CompoundChemical FormulaKsp at 25°CReference
This compoundBa(IO₃)₂1.57 x 10⁻⁹[5][7]

Experimental Protocols

Protocol 1: Purification by Washing

This method removes soluble impurities from the surface of the precipitate.

  • Setup Filtration: Set up a Buchner funnel with a piece of filter paper that fits snugly, or use a fritted glass funnel.

  • Initial Filtration: Transfer the entire mixture (precipitate and supernatant) to the funnel and apply a vacuum to remove the mother liquor.

  • Wash with Solvent: Turn off the vacuum. Add a small volume of cold deionized water to the funnel, just enough to cover the precipitate.

  • Resuspend: Gently stir the precipitate with a glass rod or spatula to resuspend it in the wash water. Be careful not to tear the filter paper.

  • Filter: Apply the vacuum again to draw the wash water through the filter.

  • Repeat: Repeat the washing steps (3-5) two to three more times. The goal is to remove soluble impurities without dissolving a significant amount of the product.[7]

  • Drying: After the final wash, leave the vacuum on for several minutes to pull air through the filter cake and begin the drying process. Transfer the purified precipitate to a watch glass and dry in an oven at a suitable temperature (below its decomposition temperature of 580°C).[5]

Protocol 2: Purification by Digestion

This method improves the purity and crystallinity of the precipitate by removing occluded impurities.

  • Precipitation: After the initial precipitation of this compound, do not immediately filter the solid.

  • Heating: Gently heat the mixture (precipitate and mother liquor) while stirring continuously. Maintain a temperature just below boiling for at least one hour.[7]

  • Cooling: Allow the mixture to cool slowly to room temperature. This slow cooling process further encourages the growth of larger, purer crystals.

  • Filtration and Washing: Once cooled, proceed with the filtration and washing steps as described in Protocol 1 to remove the now-expelled impurities and the mother liquor.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the purification of this compound.

experimental_workflow reactants Aqueous Solutions: Barium Salt (e.g., BaCl₂) & Iodate Salt (e.g., KIO₃) mixing Mixing & Precipitation reactants->mixing slurry Crude Ba(IO₃)₂ Slurry (Precipitate + Mother Liquor) mixing->slurry digestion Optional: Digestion (Heating in Mother Liquor) slurry->digestion To remove occluded impurities filtration Filtration slurry->filtration Directly digestion->filtration washing Washing (with Deionized Water) filtration->washing waste Waste Filtrate (Soluble Impurities) filtration->waste Mother Liquor drying Drying washing->drying washing->waste Washings product Purified Ba(IO₃)₂ drying->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem with Synthesized Ba(IO₃)₂ q_color Is the product discolored? start->q_color s_color Cause: Metallic Impurities (e.g., Fe³⁺). Solution: - Use high-purity reagents. - Use acid-washed glassware. q_color->s_color Yes q_yield Is the yield low? q_color->q_yield No s_color->q_yield s_yield Cause: Loss during washing. Solution: - Minimize wash volume. - Use cold solvent. - Check filtration setup. q_yield->s_yield Yes q_purity Are occluded impurities suspected? q_yield->q_purity No s_yield->q_purity s_purity Cause: Rapid precipitation. Solution: - Perform digestion. - Slow the precipitation rate. q_purity->s_purity Yes end Proceed to Analytical Verification (ICP-AES, AAS) q_purity->end No s_purity->end

Caption: Troubleshooting logic for common issues in this compound purification.

References

Preventing agglomeration of barium iodate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Barium Iodate Nanoparticle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing agglomeration during the synthesis of this compound nanoparticles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your research.

Troubleshooting Guide: Common Issues and Solutions

Agglomeration is a common challenge in nanoparticle synthesis, leading to larger, less effective particles. This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Immediate precipitation of large, visible particles upon mixing precursors. 1. High precursor concentration leading to rapid, uncontrolled nucleation and growth. 2. Inadequate mixing.1. Decrease the concentration of barium and iodate precursor solutions. 2. Add the precursors dropwise with vigorous stirring. 3. Use a mechanical stirrer for uniform mixing.
Milky or cloudy appearance of the final nanoparticle suspension, indicating large agglomerates. 1. pH of the solution is near the isoelectric point of this compound, minimizing electrostatic repulsion. 2. Insufficient stabilization by capping agents.1. Adjust the pH of the reaction medium away from the isoelectric point. For many metal oxides, a pH far from the neutral range (e.g., pH 4 or pH 10) can increase surface charge and stability.[1] 2. Increase the concentration of the capping agent or try a different type (e.g., switch from a non-ionic to an ionic surfactant).[2]
Formation of a sediment at the bottom of the reaction vessel after synthesis. 1. Significant agglomeration and gravitational settling of larger particles. 2. Instability of the nanoparticle suspension over time.1. Improve stabilization by optimizing the capping agent and pH. 2. Use ultrasonication to redisperse the sedimented particles. 3. Store the nanoparticle suspension at a lower temperature to reduce Brownian motion and collision frequency.
Inconsistent particle size between batches. 1. Variations in experimental conditions such as temperature, stirring speed, or addition rate of precursors. 2. Inconsistent purity of reagents or solvents.1. Standardize all experimental parameters and record them meticulously for each synthesis. 2. Use high-purity reagents and solvents to ensure reproducibility.[3]

Frequently Asked Questions (FAQs)

Q1: Why are my this compound nanoparticles agglomerating?

A1: Nanoparticle agglomeration is primarily driven by the high surface energy of the particles, which they try to reduce by clumping together.[4] The main reasons for agglomeration in a solution are:

  • Van der Waals forces: These are attractive forces that exist between all particles.

  • Insufficient electrostatic repulsion: If the surface charge of the nanoparticles is low, the attractive forces will dominate, leading to agglomeration. This often occurs when the pH of the solution is near the isoelectric point of the nanoparticles.[1]

  • Lack of steric hindrance: Without a physical barrier on the surface of the nanoparticles, they can easily come into close contact and agglomerate.

Q2: How can I prevent agglomeration during the synthesis of this compound nanoparticles?

A2: Several strategies can be employed to prevent agglomeration:

  • Use of Capping Agents (Surfactants): These molecules adsorb onto the nanoparticle surface, providing either electrostatic repulsion (ionic surfactants) or steric hindrance (polymeric surfactants) to prevent particles from approaching each other.[2][5]

  • pH Control: Adjusting the pH of the solution can modify the surface charge of the nanoparticles, increasing electrostatic repulsion and stability. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good colloidal stability.[6][7]

  • Temperature Control: Temperature can influence the kinetics of nanoparticle formation and the effectiveness of capping agents. Lowering the temperature can sometimes reduce the rate of agglomeration.

  • Control of Precursor Concentration: Lower precursor concentrations can slow down the reaction rate, allowing for more controlled growth of individual nanoparticles and preventing rapid aggregation.[8]

Q3: What type of capping agent should I use for this compound nanoparticles?

A3: The choice of capping agent depends on the solvent system and the desired surface properties of the nanoparticles.

  • Ionic Surfactants: (e.g., sodium dodecyl sulfate - SDS, cetyltrimethylammonium bromide - CTAB) provide stability through electrostatic repulsion.[9]

  • Non-ionic/Polymeric Surfactants: (e.g., polyvinylpyrrolidone - PVP, polyethylene glycol - PEG) provide steric hindrance.[10] For barium-containing nanoparticles, both ionic and non-ionic surfactants have been shown to be effective.[11][12] The optimal choice and concentration should be determined experimentally.

Q4: How do I know if my nanoparticles are agglomerated?

A4: Several characterization techniques can be used to assess the agglomeration state of your nanoparticles:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in a solution. A large particle size or a high polydispersity index (PDI) can indicate agglomeration.[1][13]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to observe their size, shape, and whether they are present as individual particles or as clumps.[14][15]

  • Visual Observation: A clear, transparent nanoparticle suspension is often an indicator of good dispersion, while a cloudy or precipitating suspension suggests agglomeration.

Experimental Protocols

The following is a hypothetical experimental protocol for the synthesis of this compound nanoparticles using a precipitation method with a capping agent to minimize agglomeration. This protocol is based on general principles of nanoparticle synthesis and methods used for other barium salts.[16][17][18]

Materials:

  • Barium nitrate (Ba(NO₃)₂)

  • Sodium iodate (NaIO₃)

  • Polyvinylpyrrolidone (PVP, as a capping agent)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of barium nitrate in deionized water.

    • Prepare a 0.2 M solution of sodium iodate in deionized water.

    • Prepare a 1% (w/v) solution of PVP in deionized water.

  • Synthesis of this compound Nanoparticles:

    • In a beaker, add 50 mL of the 1% PVP solution and stir vigorously with a magnetic stirrer.

    • Slowly add 20 mL of the 0.1 M barium nitrate solution to the PVP solution while maintaining vigorous stirring.

    • Dropwise, add 10 mL of the 0.2 M sodium iodate solution to the mixture. A white precipitate of this compound nanoparticles will form.

    • Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete reaction and stabilization of the nanoparticles.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at 10,000 rpm for 20 minutes to collect the nanoparticles.

    • Discard the supernatant and redisperse the nanoparticle pellet in a mixture of deionized water and ethanol (1:1 v/v) using ultrasonication for 15 minutes.

    • Repeat the centrifugation and redispersion steps two more times to remove any unreacted precursors and excess capping agent.

  • Final Product:

    • After the final wash, disperse the purified this compound nanoparticles in a suitable solvent (e.g., deionized water or ethanol) for storage and characterization.

Quantitative Data

Due to the limited availability of specific quantitative data on the prevention of this compound nanoparticle agglomeration, the following table presents illustrative data from studies on other nanoparticles to demonstrate the effect of different parameters on particle size and stability.

Nanoparticle System Parameter Varied Condition 1 Result 1 (Avg. Size) Condition 2 Result 2 (Avg. Size) Reference
Barium Titanate (BaTiO₃)Capping AgentNone> 200 nm (agglomerated)Oleic Acid6-12 nm[19]
Barium Sulfate (BaSO₄)pH4~500 nm (agglomerates)Higher pHDecreased agglomerate size[20]
Silver (Ag)pH41234 nm891.75 nm[21]

This data is for illustrative purposes to show general trends in nanoparticle synthesis and may not be directly applicable to this compound.

Visualizations

Logical Relationship for Agglomeration Prevention

Agglomeration_Prevention cluster_synthesis Nanoparticle Synthesis cluster_problem Problem cluster_solutions Prevention Strategies cluster_outcome Desired Outcome Precursors Barium & Iodate Precursors Synthesis Synthesis (Precipitation) Precursors->Synthesis Agglomeration Agglomeration Synthesis->Agglomeration High Surface Energy Capping_Agent Add Capping Agent (e.g., PVP) Synthesis->Capping_Agent pH_Control Control pH Synthesis->pH_Control Temp_Control Control Temperature Synthesis->Temp_Control Stable_NPs Stable this compound Nanoparticles Capping_Agent->Stable_NPs Steric Hindrance pH_Control->Stable_NPs Electrostatic Repulsion Temp_Control->Stable_NPs Controlled Growth

Caption: Strategies to prevent agglomeration during nanoparticle synthesis.

Troubleshooting Workflow for Nanoparticle Agglomeration

Troubleshooting_Workflow Start Start: Agglomerated Nanoparticles Observed Check_pH Is the pH of the synthesis medium controlled? Start->Check_pH Adjust_pH Adjust pH away from the isoelectric point Check_pH->Adjust_pH No Check_Capping_Agent Is a capping agent being used? Check_pH->Check_Capping_Agent Yes Adjust_pH->Check_Capping_Agent Add_Capping_Agent Introduce a suitable capping agent (e.g., PVP) Check_Capping_Agent->Add_Capping_Agent No Optimize_Capping_Agent Optimize capping agent concentration or type Check_Capping_Agent->Optimize_Capping_Agent Yes Check_Concentration Are precursor concentrations high? Add_Capping_Agent->Check_Concentration Optimize_Capping_Agent->Check_Concentration Reduce_Concentration Decrease precursor concentrations Check_Concentration->Reduce_Concentration Yes Check_Mixing Is mixing adequate? Check_Concentration->Check_Mixing No Reduce_Concentration->Check_Mixing Improve_Mixing Increase stirring speed or use dropwise addition Check_Mixing->Improve_Mixing No Re_evaluate Re-evaluate Nanoparticle Dispersion (DLS, TEM) Check_Mixing->Re_evaluate Yes Improve_Mixing->Re_evaluate

Caption: A step-by-step workflow for troubleshooting nanoparticle agglomeration.

References

Validation & Comparative

Barium Iodate vs. Potassium Iodate: A Comparative Guide for Use as a Primary Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal primary standard for iodometric titrations, the choice between barium iodate and potassium iodate is critical. This guide provides a comprehensive comparison of their performance, supported by their physicochemical properties and established experimental protocols.

While potassium iodate is a widely recognized and utilized primary standard, this compound presents itself as a potential alternative with distinct characteristics. The selection of the appropriate standard hinges on factors such as purity, stability, solubility, and molar mass, all of which influence the accuracy and reliability of analytical results.

At a Glance: Key Property Comparison

A summary of the key quantitative properties of this compound and potassium iodate is presented below, highlighting the fundamental differences that impact their application as primary standards.

PropertyThis compound (Ba(IO₃)₂)Potassium Iodate (KIO₃)Significance for Primary Standard
Molar Mass ( g/mol ) 487.13214.00A higher molar mass minimizes weighing errors.
Purity High purity grades availableCommercially available in very high purity (≥99.9%)Essential for accuracy; should be as close to 100% as possible.
Hygroscopicity Non-hygroscopicNon-hygroscopicPrevents changes in mass due to moisture absorption.
Stability Thermally stable up to 580°C[1]Stable under normal laboratory conditions and can be dried at 120°CEnsures the concentration of the standard solution remains constant over time.
Solubility in water ( g/100 mL) 0.028 at 20°C9.2 at 20°CSufficient solubility is required for preparing standard solutions of desired concentrations.

Performance as a Primary Standard: A Detailed Look

Potassium Iodate (KIO₃): The Established Standard

Potassium iodate is an excellent primary standard due to its high purity, stability, and non-hygroscopic nature. It is readily available in a highly pure form and can be dried to a constant weight, ensuring accurate preparation of standard solutions. Its moderate solubility allows for the preparation of solutions of sufficient concentration for most titrimetric applications.

The primary reaction involved in using potassium iodate for standardizing sodium thiosulfate solutions is the liberation of iodine in the presence of excess potassium iodide and an acidic medium. This liberated iodine is then titrated with the thiosulfate solution.

This compound (Ba(IO₃)₂): A High Molar Mass Alternative

This compound's most significant advantage is its considerably higher molar mass compared to potassium iodate. This means that for a given molarity, a larger mass of this compound is required, which in turn minimizes the relative error associated with weighing. However, its very low solubility in water is a major practical limitation. This low solubility makes it challenging to prepare standard solutions of commonly used concentrations, potentially requiring the use of large volumes of solvent or heating to facilitate dissolution, which can introduce other sources of error.

While this compound is also a stable and non-hygroscopic compound, its limited use as a primary standard in routine analysis means there is a less extensive body of literature and fewer established standardized protocols compared to potassium iodate.

Experimental Protocol: Standardization of Sodium Thiosulfate Solution

The following is a detailed methodology for the standardization of a sodium thiosulfate (Na₂S₂O₃) solution using a primary standard iodate. This protocol is well-established for potassium iodate and can be adapted for this compound, keeping in mind the solubility constraints.

Materials:

  • Potassium Iodate (KIO₃) or this compound (Ba(IO₃)₂) (primary standard grade, dried at 120°C)

  • Sodium Thiosulfate (Na₂S₂O₃·5H₂O)

  • Potassium Iodide (KI)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Starch indicator solution (1%)

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks

  • Burette

  • Pipettes

  • Erlenmeyer flasks

Procedure:

  • Preparation of the Primary Standard Iodate Solution (e.g., 0.01 M KIO₃):

    • Accurately weigh approximately 2.14 g of dried potassium iodate.

    • Dissolve the weighed solid in distilled water in a beaker.

    • Quantitatively transfer the solution to a 1000 mL volumetric flask.

    • Dilute to the mark with distilled water and mix thoroughly.

    • Note for this compound: Due to its low solubility, preparing a solution of similar molarity would require a significantly larger volume of water and potentially heating, or preparing a less concentrated standard.

  • Preparation of the Sodium Thiosulfate Solution (approx. 0.1 M):

    • Dissolve approximately 25 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled and cooled distilled water.

    • Add approximately 0.1 g of sodium carbonate to stabilize the solution.

    • Store the solution in a dark, well-stoppered bottle.

  • Titration:

    • Pipette 25.00 mL of the standard iodate solution into a 250 mL Erlenmeyer flask.

    • Add approximately 2 g of KI and 10 mL of 1 M HCl or H₂SO₄ to the flask. The solution should turn a deep yellow-brown due to the liberation of iodine (I₂). Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

    • Immediately titrate the liberated iodine with the sodium thiosulfate solution from the burette until the solution becomes a pale yellow color.

    • Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.

    • Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless solution. This is the endpoint. Reaction: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻

    • Record the volume of the sodium thiosulfate solution used.

    • Repeat the titration at least two more times to ensure concordant results.

  • Calculation:

    • Calculate the molarity of the sodium thiosulfate solution using the following formula: Molarity of Na₂S₂O₃ = (Molarity of Iodate × Volume of Iodate × 6) / Volume of Na₂S₂O₃

Logical Workflow for Primary Standard Selection

The decision-making process for selecting between this compound and potassium iodate as a primary standard can be visualized as a logical workflow.

Primary_Standard_Selection cluster_criteria Criteria for Primary Standard cluster_compounds Candidate Compounds cluster_decision Decision Factors cluster_conclusion Conclusion Purity High Purity KIO3 Potassium Iodate (KIO₃) Purity->KIO3 Excellent BaIO3 This compound (Ba(IO₃)₂) Purity->BaIO3 Good Stability High Stability Stability->KIO3 Excellent Stability->BaIO3 Excellent MolarMass High Molar Mass MolarMass->KIO3 Good (214.00 g/mol) MolarMass->BaIO3 Excellent (487.13 g/mol) Solubility Adequate Solubility Solubility->KIO3 Good (9.2 g/100 mL) Solubility->BaIO3 Poor (0.028 g/100 mL) SolutionPrep Ease of Solution Preparation KIO3->SolutionPrep WeighingError Minimize Weighing Error BaIO3->WeighingError Conclusion Potassium Iodate is generally preferred due to its practical solubility, while this compound offers an advantage in minimizing weighing errors for specialized applications where solubility is not a limiting factor. WeighingError->Conclusion SolutionPrep->Conclusion

Decision workflow for selecting an iodate primary standard.

Conclusion

For the majority of routine analytical work, potassium iodate remains the primary standard of choice for iodometric titrations. Its well-characterized properties, high purity, and sufficient solubility make it a reliable and convenient standard.

This compound , while possessing the distinct advantage of a much higher molar mass that can theoretically lead to more accurate results by minimizing weighing errors, is severely hampered by its low solubility. This practical limitation makes it less suitable for general laboratory use where standard solutions of specific concentrations are required. However, for specialized applications where extremely high accuracy is paramount and the challenges of working with a sparingly soluble salt can be overcome, this compound could be considered a viable, albeit less conventional, alternative.

Ultimately, the selection between these two iodates will depend on the specific requirements of the analysis, the desired level of accuracy, and the practical constraints of the laboratory setting.

References

A Comparative Analysis of the Aqueous Solubility of Barium Iodate and Sodium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the solubility characteristics of barium iodate (Ba(IO₃)₂) and sodium iodate (NaIO₃), two inorganic salts with significantly different solubilities in aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility behaviors of iodate compounds. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of relevant chemical principles and experimental workflows.

Quantitative Solubility Data

The solubility of a substance is a fundamental chemical property that quantifies the amount of that substance that can dissolve in a solvent at a given temperature to form a saturated solution. The data below summarizes the aqueous solubility of this compound and sodium iodate.

CompoundChemical FormulaMolar Mass ( g/mol )Solubility DataSolubility Product (Ksp)
This compound Ba(IO₃)₂487.137.32 x 10⁻⁴ M in pure water.[1]1.57 x 10⁻⁹[1][2]
Sodium Iodate NaIO₃197.892.5 g/100 mL at 0°C[3] 8.98 g/100 mL at 20°C[3] 9.47 g/100 mL at 25°C[3] 32.59 g/100 mL at 100°C[3]Not applicable due to high solubility.

Note: The solubility of this compound is significantly lower than that of sodium iodate, which is reflected in its low solubility product constant (Ksp). The Ksp represents the equilibrium between the solid salt and its dissolved ions in a saturated solution. For Ba(IO₃)₂, the equilibrium is: Ba(IO₃)₂(s) ⇌ Ba²⁺(aq) + 2IO₃⁻(aq).

Experimental Protocols for Solubility Determination

The following are generalized methods for experimentally determining the solubility of sparingly soluble salts like this compound and highly soluble salts like sodium iodate.

1. Determination of Solubility for a Sparingly Soluble Salt (e.g., this compound)

This method often involves the preparation of a saturated solution and the subsequent analysis of the ion concentrations in the solution.

  • Objective: To determine the molar solubility and solubility product (Ksp) of this compound in water.

  • Materials: this compound solid, deionized water, volumetric flasks, beakers, magnetic stirrer and stir bar, filtration apparatus (e.g., Büchner funnel and filter paper), thermostatically controlled water bath, and analytical equipment for ion concentration determination (e.g., titration setup or inductively coupled plasma mass spectrometry - ICP-MS).

  • Procedure:

    • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of deionized water in a beaker. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Equilibration: Place the beaker in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C). Stir the solution gently using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved ions and the undissolved solid.

    • Separation of Solid and Liquid Phases: Carefully filter the saturated solution to remove any undissolved this compound. It is critical to avoid transferring any solid particles into the filtrate.

    • Analysis of Ion Concentration: Determine the concentration of either the barium ions (Ba²⁺) or the iodate ions (IO₃⁻) in the filtrate.

      • Titration Method for Iodate: A common method involves the iodometric titration of the iodate ions. An aliquot of the saturated solution is acidified, and an excess of potassium iodide (KI) is added. The iodate ions react with the iodide ions to produce iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

    • Calculation of Molar Solubility and Ksp: From the concentration of the iodate or barium ions, the molar solubility (s) of this compound can be calculated. The Ksp can then be determined using the stoichiometry of the dissolution reaction.

2. Determination of Solubility for a Highly Soluble Salt (e.g., Sodium Iodate)

For highly soluble salts, the solubility is typically determined by measuring the mass of salt that can dissolve in a specific amount of solvent to form a saturated solution at a given temperature.

  • Objective: To determine the solubility of sodium iodate in water at various temperatures.

  • Materials: Sodium iodate solid, deionized water, beakers, graduated cylinders, thermostatically controlled water bath, hot plate, thermometer, and an analytical balance.

  • Procedure:

    • Preparation of a Saturated Solution: In a beaker, add a known mass of sodium iodate to a known volume of deionized water.

    • Heating and Dissolution: Gently heat the solution while stirring to dissolve the salt completely. Continue adding small, weighed portions of sodium iodate until no more salt dissolves, and a small amount of undissolved solid remains at the bottom.

    • Cooling and Crystallization Point Determination: Allow the saturated solution to cool slowly while continuously stirring. The temperature at which the first crystals of sodium iodate appear is the saturation temperature for that specific concentration.[4]

    • Constructing a Solubility Curve: Repeat the process with different initial masses of sodium iodate and water to obtain saturation temperatures for various concentrations. Plot the solubility (in g/100 mL of water) versus the temperature to construct a solubility curve.[5]

    • Evaporation Method (Alternative): Prepare a saturated solution at a specific temperature.[6] Accurately weigh a sample of the clear, saturated solution. Evaporate the water from the sample by gentle heating.[6] Weigh the remaining dry salt. The difference in mass will give the mass of the water, and the solubility can be calculated as grams of salt per 100 grams of water.[6]

Visualizations

The Common Ion Effect on this compound Solubility

The solubility of a sparingly soluble salt like this compound is significantly affected by the presence of a common ion. According to Le Chatelier's principle, adding a common ion (either Ba²⁺ or IO₃⁻) from another soluble salt will shift the dissolution equilibrium to the left, favoring the formation of the solid precipitate and thus decreasing the salt's solubility.[1][7] For instance, adding a soluble salt like barium nitrate (Ba(NO₃)₂) increases the concentration of Ba²⁺ ions, leading to a reduction in the concentration of iodate ions and a decrease in the overall solubility of this compound.[1]

Common_Ion_Effect cluster_equilibrium Solubility Equilibrium of Ba(IO₃)₂ cluster_addition Addition of Common Ion cluster_shift Equilibrium Shift cluster_result Result Ba(IO₃)₂(s) Ba(IO₃)₂(s) Ba²⁺(aq) Ba²⁺(aq) Ba(IO₃)₂(s)->Ba²⁺(aq) Dissolution 2IO₃⁻(aq) 2IO₃⁻(aq) Ba(IO₃)₂(s)->2IO₃⁻(aq) Dissolution Shift_Left Equilibrium shifts left (Le Chatelier's Principle) Ba²⁺(aq)->Shift_Left 2IO₃⁻(aq)->Shift_Left Soluble_Salt Soluble Barium Salt (e.g., Ba(NO₃)₂) Soluble_Salt->Ba²⁺(aq) Increases [Ba²⁺] Shift_Left->Ba(IO₃)₂(s) Favors Precipitation Decreased_Solubility Decreased Molar Solubility of Ba(IO₃)₂ Experimental_Workflow start Start prep_solution Prepare a Saturated Solution (Excess solid in solvent) start->prep_solution equilibrate Equilibrate at Constant Temperature (e.g., using a water bath) prep_solution->equilibrate separate Separate Solid and Liquid Phases (Filtration) equilibrate->separate analyze Analyze Filtrate separate->analyze titration Titration (for sparingly soluble salts) analyze->titration Sparingly Soluble evaporation Evaporation to Dryness (for highly soluble salts) analyze->evaporation Highly Soluble calculate Calculate Solubility titration->calculate evaporation->calculate end End calculate->end

References

A Comparative Guide to Analytical Methods for Barium Determination: Featuring the Barium Iodate Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the analytical method for barium determination using barium iodate, alongside other established techniques. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their analytical needs. While specific validation data for the this compound method is not extensively available in recent literature, this guide provides a theoretical framework and compares it with alternative methods for which experimental data has been published.

Introduction to Barium Determination Methods

The accurate quantification of barium is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and material science. Several analytical techniques are available for this purpose, ranging from classical gravimetric and titrimetric methods to modern instrumental approaches. The choice of method depends on factors such as the required sensitivity, the sample matrix, potential interferences, and the available instrumentation.

This guide focuses on the validation aspects of the this compound method and provides a comparison with the following alternative techniques:

  • Gravimetric Analysis (as Barium Sulfate)

  • Atomic Absorption Spectrometry (AAS)

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Titrimetric Methods (EDTA)

The this compound Method: An Overview

The determination of barium using iodate is based on the precipitation of this compound (Ba(IO₃)₂), which is sparingly soluble in water. This method can be employed in two ways:

  • Gravimetric Determination: The precipitated this compound is filtered, washed, dried, and weighed. The mass of the precipitate is then used to calculate the concentration of barium in the original sample.

  • Titrimetric (Iodometric) Determination: The precipitated and washed this compound is dissolved in an acidic solution, and the liberated iodate ions are determined by iodometric titration.[1] An excess of potassium iodide is added, which reacts with the iodate to produce iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.[1]

Experimental Protocols

Gravimetric Determination of Barium as this compound (General Procedure)
  • Sample Preparation: A known volume or weight of the sample containing barium is dissolved in a suitable solvent. The pH of the solution is adjusted to neutral or slightly alkaline to ensure complete precipitation.

  • Precipitation: A solution of potassium iodate (KIO₃) is slowly added to the sample solution with constant stirring to precipitate this compound. An excess of the precipitating agent is added to ensure complete precipitation.

  • Digestion: The precipitate is digested by heating the solution for a period to encourage the formation of larger, more easily filterable crystals.

  • Filtration and Washing: The precipitate is filtered through a pre-weighed sintered glass crucible. The precipitate is washed with a dilute solution of potassium iodate to remove any co-precipitated impurities and then with a small amount of cold deionized water.

  • Drying and Weighing: The crucible with the precipitate is dried in an oven at a specific temperature until a constant weight is achieved. The mass of the this compound is then determined.

  • Calculation: The concentration of barium is calculated from the mass of the this compound precipitate.

Iodometric Titration of this compound (General Procedure)
  • Precipitation and Filtration: Follow steps 1-4 of the gravimetric procedure.

  • Dissolution of Precipitate: The filtered this compound precipitate is dissolved in a dilute strong acid (e.g., hydrochloric acid).

  • Liberation of Iodine: An excess of potassium iodide (KI) solution is added to the acidic solution of this compound. The iodate ions react with the iodide ions in the acidic medium to liberate iodine.

  • Titration: The liberated iodine is immediately titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes pale yellow.

  • Endpoint Detection: A few drops of starch indicator are added, which forms a deep blue complex with the remaining iodine. The titration is continued until the blue color disappears, marking the endpoint.

  • Calculation: The concentration of barium is calculated from the volume of sodium thiosulfate solution used.

Performance Comparison

The following tables summarize the performance characteristics of the this compound method in comparison to other common analytical techniques. It is important to note that specific quantitative data for the validation of the this compound method is limited in the available literature. The performance characteristics for the this compound method are therefore discussed qualitatively based on the general principles of gravimetric and titrimetric analysis.

Table 1: Comparison of Quantitative Performance Parameters

ParameterThis compound (Gravimetric)This compound (Titrimetric)Gravimetric (as BaSO₄)AAS (Flame)ICP-MSTitrimetric (EDTA)
Linearity Range Not ApplicableDependent on titrant concentrationNot Applicable~0.1 - 20 mg/L~0.1 µg/L - 10 mg/LDependent on titrant concentration
Accuracy High[2]HighHigh[2]GoodExcellentHigh
Precision (RSD) Low (Good)[2]Low (Good)Low (Good)< 5%< 3%< 1%
Limit of Detection (LOD) Generally in the mg/L rangeGenerally in the mg/L range~1 mg/L for sulfate[3]~0.03 mg/L~0.02 µg/L~1 mg/L
Limit of Quantification (LOQ) Generally in the mg/L rangeGenerally in the mg/L range-~0.1 mg/L~0.07 µg/L-

RSD: Relative Standard Deviation

Table 2: Qualitative Comparison of Method Characteristics

FeatureThis compound (Gravimetric/Titrimetric)Gravimetric (as BaSO₄)AAS (Flame)ICP-MSTitrimetric (EDTA)
Principle Precipitation and weighing or titrationPrecipitation and weighingAtomic absorption of lightMass-to-charge ratio of ionsComplexometric titration
Selectivity Good, but potential for co-precipitationGood, but potential for co-precipitationHighVery HighModerate, potential for metal interferences
Speed SlowSlowFastFastModerate
Cost per Sample LowLowModerateHighLow
Instrumentation Basic laboratory glassware and balance/buretteBasic laboratory glassware and balanceAAS instrumentICP-MS instrumentBasic laboratory glassware and burette
Advantages No specialized instrumentation required, high accuracy and precision when performed carefully.[2]High accuracy and precision, absolute method.[2]Good sensitivity, widely available.Excellent sensitivity, multi-element capability.Inexpensive, high precision.[4]
Disadvantages Time-consuming, susceptible to procedural errors.Time-consuming, potential for co-precipitation of other sulfates.Only one element at a time, matrix interferences.High initial instrument cost, requires skilled operator.Lower sensitivity than instrumental methods, potential for interferences.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the determination of barium using the this compound method, covering both the gravimetric and titrimetric approaches.

experimental_workflow A Sample Preparation (Dissolution, pH adjustment) B Precipitation (Add KIO₃ solution) A->B C Digestion (Heating) B->C D Filtration & Washing C->D E Gravimetric Analysis D->E Path 1 H Titrimetric Analysis D->H Path 2 F Drying & Weighing E->F G Calculation of Barium F->G I Dissolution of Precipitate (in Acid) H->I J Iodine Liberation (Add KI) I->J K Titration with Na₂S₂O₃ J->K L Calculation of Barium K->L

References

Alternative oxidizing agents to barium iodate in titrations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternative Oxidizing Agents to Barium Iodate in Titrations

For researchers, scientists, and drug development professionals engaged in titrimetric analysis, the selection of an appropriate oxidizing agent is paramount to achieving accurate and reliable results. While this compound has its applications, a range of alternative oxidizing agents offer distinct advantages in terms of stability, redox potential, solubility, and safety. This guide provides a comprehensive comparison of prominent alternatives—potassium iodate, potassium dichromate, ceric sulfate, and potassium permanganate—supported by quantitative data and detailed experimental protocols to inform your selection process.

Comparative Analysis of Oxidizing Agents

The following table summarizes the key performance indicators for this compound and its alternatives.

PropertyThis compound (Ba(IO₃)₂)Potassium Iodate (KIO₃)Potassium Dichromate (K₂Cr₂Oⷪ)Ceric Sulfate (Ce(SO₄)₂)Potassium Permanganate (KMnO₄)
Molar Mass ( g/mol ) 487.13214.00294.18332.24158.03
Standard Redox Potential (E°, V) ~+1.1 (for IO₃⁻ in acid)+1.19 (for IO₃⁻ → I₂)+1.33[1]+1.44+1.51[1]
Solubility in Water ( g/100 mL) 0.02 (20 °C)9.16 (25 °C)[2]13 (20 °C)[3]Moderately soluble[4][5]7.6 (25 °C)[6]
Stability of Solution StableVery stable[2]Very stable[1]Very stableModerately stable, light sensitive[7]
Primary Standard NoYesYes[1]NoNo
Indicator Starch (indirect)Starch (indirect)Redox indicator (e.g., diphenylamine) or self-indicating (orange to green)Redox indicator (e.g., ferroin)Self-indicating (colorless to pink)[3][8]
Safety and Handling Toxic, irritant[9][10][11][12]Oxidizer, irritant[13][14][15][16][17]Toxic, carcinogenic, corrosive[18][19][20][21]IrritantStrong oxidizer, corrosive, irritant[22][23][24][25]

Logical Selection of an Alternative Oxidizing Agent

The choice of an alternative oxidizing agent depends on several factors, including the analyte, the required redox potential, and practical considerations such as stability and cost. The following diagram illustrates a logical workflow for selecting a suitable alternative to this compound.

G Selection of Alternative Oxidizing Agent cluster_choices Recommended Alternatives start Start: Need for an alternative to this compound primary_standard Is a primary standard required? start->primary_standard high_potential Is a high redox potential needed? primary_standard->high_potential No k_iodate Potassium Iodate primary_standard->k_iodate Yes self_indicating Is a self-indicating titrant preferred? high_potential->self_indicating No k_permanganate Potassium Permanganate high_potential->k_permanganate Yes hcl_medium Titration in HCl medium? self_indicating->hcl_medium No self_indicating->k_permanganate Yes k_dichromate Potassium Dichromate hcl_medium->k_dichromate No ce_sulfate Ceric Sulfate hcl_medium->ce_sulfate Yes

Selection workflow for an alternative oxidizing agent.

Experimental Protocols

Detailed methodologies for key titrations using the discussed alternatives are provided below.

Iodometric Determination of Ascorbic Acid using Potassium Iodate

This method is suitable for the quantification of Vitamin C in various samples.[13]

Reagents:

  • Standard Potassium Iodate (KIO₃) solution (e.g., 0.01 M)

  • Potassium Iodide (KI)

  • Sulfuric Acid (H₂SO₄) (e.g., 0.3 M)

  • Starch indicator solution

  • Ascorbic acid sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample containing ascorbic acid and dissolve it in a specific volume of distilled water or a suitable solvent. For Vitamin C tablets, they can be dissolved in sulfuric acid.[18]

  • Reaction Initiation: To a conical flask, add a known volume of the sample solution. Then, add an excess of solid potassium iodide and a measured volume of sulfuric acid.

  • Titration: Titrate the solution with the standard potassium iodate solution. The iodate reacts with the iodide in the acidic medium to produce iodine, which then oxidizes the ascorbic acid.

  • Endpoint Detection: As the ascorbic acid is consumed, the iodine produced will eventually be in excess. The endpoint is reached when the solution turns a permanent pale blue-black color upon the addition of starch indicator, which forms a complex with the excess iodine.[13]

Dichromate Titration of Ferrous Ammonium Sulfate (Mohr's Salt)

This is a classic redox titration used to determine the concentration of Fe(II) ions.[23]

Reagents:

  • Standard Potassium Dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)

  • Ferrous Ammonium Sulfate (Mohr's Salt) solution of unknown concentration

  • Sulfuric Acid (H₂SO₄) (e.g., 5 N)

  • N-phenylanthranilic acid indicator

Procedure:

  • Preparation: Pipette a known volume (e.g., 10 mL) of the Mohr's salt solution into a conical flask.

  • Acidification: Add a measured volume (e.g., 10 mL) of sulfuric acid to the conical flask to ensure an acidic medium for the reaction.

  • Indicator Addition: Add a few drops of N-phenylanthranilic acid indicator to the solution.

  • Titration: Titrate the Mohr's salt solution with the standard potassium dichromate solution from a burette. The dichromate ions will oxidize the Fe(II) ions to Fe(III) ions.

  • Endpoint Detection: The endpoint is marked by a sharp color change from greenish to a persistent light purple or violet.[1][23]

Permanganometric Titration of Oxalic Acid

This titration is often used for the standardization of potassium permanganate solutions.[3][5][8]

Reagents:

  • Potassium Permanganate (KMnO₄) solution of unknown concentration

  • Standard Oxalic Acid (H₂C₂O₄) solution (e.g., 0.1 M)

  • Sulfuric Acid (H₂SO₄) (e.g., 1.0 M)

Procedure:

  • Preparation: Pipette a known volume (e.g., 10 mL) of the standard oxalic acid solution into a conical flask.

  • Acidification: Add a measured volume (e.g., 5 mL) of sulfuric acid to the flask.

  • Heating: Gently heat the solution to 50-60°C. This is necessary to ensure a rapid reaction between permanganate and oxalate ions.[3][5][8]

  • Titration: Titrate the hot oxalic acid solution with the potassium permanganate solution from the burette. The permanganate solution is added dropwise while swirling the flask.

  • Endpoint Detection: Potassium permanganate acts as its own indicator. The endpoint is reached when the first persistent pink color appears in the solution, indicating a slight excess of permanganate ions.[3][8]

Ceric Sulfate Titration of Ferrous Ammonium Sulfate

Ceric sulfate is a powerful oxidizing agent, and this titration is useful for determining Fe(II) concentrations.

Reagents:

  • Standardized Ceric Sulfate (Ce(SO₄)₂) solution (e.g., 0.1 M)

  • Ferrous Ammonium Sulfate solution of unknown concentration

  • Sulfuric Acid (H₂SO₄) (e.g., 5 M)

  • Ferroin indicator

Procedure:

  • Preparation: Accurately weigh a sample of the ferrous compound and dissolve it in a conical flask with a measured volume of sulfuric acid.

  • Indicator Addition: Add a few drops of ferroin indicator to the solution.

  • Titration: Titrate the ferrous solution with the standard ceric sulfate solution. The Ce(IV) ions will oxidize the Fe(II) ions.

  • Endpoint Detection: The endpoint is indicated by a sharp color change of the ferroin indicator from red to a pale blue or milky yellow.

Conclusion

The selection of an oxidizing agent for titrations requires a careful evaluation of various factors. While this compound has its uses, alternatives such as potassium iodate, potassium dichromate, ceric sulfate, and potassium permanganate offer a broader range of properties suitable for diverse analytical needs. Potassium iodate and potassium dichromate are excellent primary standards, ensuring high accuracy. Ceric sulfate provides high stability and is effective in various acidic media. Potassium permanganate, with its high redox potential and self-indicating nature, is a powerful and convenient option. By considering the specific requirements of the analysis and the comparative data presented, researchers can make an informed decision to optimize their titration procedures.

References

A Comparative Guide to Spectrophotometric and Titrimetric Determination of Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate quantification of iodate (IO₃⁻), selecting the appropriate analytical method is a critical decision. The two most common techniques employed for this purpose are spectrophotometry and iodometric titration. This guide provides a detailed comparison of these methods, supported by experimental data, to facilitate an informed choice based on specific analytical needs.

Principle of the Methods

Both spectrophotometric and titrimetric methods for iodate determination are typically based on the same initial chemical reaction. In an acidic medium, iodate reacts with an excess of potassium iodide (KI) to liberate molecular iodine (I₂).

Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

The key difference between the two methods lies in how the liberated iodine is quantified.

  • Spectrophotometry: This method relates the concentration of a substance to its light absorption properties. In the context of iodate determination, one common approach involves the liberated iodine bleaching a colored dye, such as methylene blue. The decrease in absorbance at a specific wavelength is measured and is directly proportional to the initial iodate concentration.[1] An alternative spectrophotometric approach is to measure the absorbance of the triiodide ion (I₃⁻), which is formed when iodine is in the presence of excess iodide, at its characteristic UV absorption maxima (around 288 and 352 nm).[2][3]

  • Titrimetry (Iodometric Titration): This is a classic volumetric analysis technique. The liberated iodine is titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃), until the iodine is completely consumed. A starch indicator is used to signal the endpoint of the titration, which is marked by the disappearance of the deep blue iodine-starch complex.[2]

Performance Comparison

The choice between spectrophotometry and titration often depends on factors such as the required sensitivity, the concentration of the analyte, the sample matrix, and the available equipment. The following table summarizes the key performance characteristics of each method based on experimental data from comparative studies.

ParameterSpectrophotometric MethodTitrimetric Method
Accuracy (Recovery) 99.8 – 101.9%[1][4]Generally considered highly accurate
Precision (RSD) 3.8%[1][4]Typically higher than spectrophotometry
Limit of Detection (LOD) 0.01 mg/L (equivalent to 1.4 mg I/kg in salt)[1][4]Higher than spectrophotometry
Linear Range 0.04 – 0.83 mg/L[1][4]Dependent on titrant concentration
Sample Volume Smaller sample sizes required[2][3]Larger sample sizes often needed (e.g., 20-50 g of salt)[2][3]
Instrumentation UV-Vis SpectrophotometerBurette, flasks, and other standard glassware
Throughput Can be automated for higher throughputGenerally lower throughput, performed manually

Studies have shown that for the analysis of iodate in samples like table salt, there is no statistically significant difference between the results obtained from UV-spectrophotometry and iodometric titration, as confirmed by a paired t-test.[1][4] However, spectrophotometry is often noted to be more precise.[2][3]

Experimental Protocols

Below are detailed methodologies for both a UV-spectrophotometric and an iodometric titration method for the determination of iodate in a solid sample such as iodized salt.

Spectrophotometric Method (UV-Vis)

This protocol is based on the formation of the triiodide ion (I₃⁻) and its subsequent measurement.

Reagents:

  • Potassium iodate (KIO₃) standard solution (e.g., 1000 mg/L)

  • Potassium iodide (KI) solution (e.g., 10% w/v)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., 0.5 g of iodized salt) and dissolve it in a specific volume of deionized water in a volumetric flask (e.g., 100 mL).

  • Reaction Mixture: Pipette an aliquot of the sample solution into another volumetric flask. Add the sulfuric acid solution followed by the potassium iodide solution. The solution will turn yellow due to the liberation of iodine. Dilute to the mark with deionized water.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting solution at 352 nm using a UV-Vis spectrophotometer, with a reagent blank as the reference.

  • Calibration: Prepare a series of standard solutions of potassium iodate with known concentrations and treat them in the same manner as the sample to generate a calibration curve of absorbance versus iodate concentration.

  • Quantification: Determine the concentration of iodate in the sample by comparing its absorbance to the calibration curve.[1][4]

Titrimetric Method (Iodometric Titration)

This protocol describes the classical iodometric titration for iodate determination.

Reagents:

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.005 M)

  • Potassium iodide (KI) solution (e.g., 10% w/v)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

  • Starch indicator solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a larger amount of the sample (e.g., 50 g of iodized salt) and dissolve it in a specific volume of deionized water in a volumetric flask (e.g., 250 mL).

  • Reaction: Transfer an aliquot of the sample solution (e.g., 50 mL) to an Erlenmeyer flask. Add the sulfuric acid solution and then the potassium iodide solution. The solution will turn a yellow-brown color due to the liberated iodine.

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color becomes pale yellow.

  • Endpoint Determination: Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color. Continue the titration drop by drop with the sodium thiosulfate solution until the blue color completely disappears. This is the endpoint.

  • Calculation: Calculate the concentration of iodate in the sample based on the stoichiometry of the reactions and the volume of sodium thiosulfate solution used.

Method Workflows

The following diagrams illustrate the experimental workflows for both the spectrophotometric and titrimetric determination of iodate.

Spectrophotometric_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_measurement Measurement start Weigh Sample dissolve Dissolve in Deionized Water start->dissolve aliquot Take Aliquot dissolve->aliquot standards Prepare KIO3 Standards calibrate Generate Calibration Curve standards->calibrate add_acid Add Acid (H2SO4) aliquot->add_acid add_ki Add KI Solution add_acid->add_ki liberate_i2 Liberate I2 (forms I3-) add_ki->liberate_i2 measure_abs Measure Absorbance at 352 nm liberate_i2->measure_abs quantify Quantify Iodate measure_abs->quantify calibrate->quantify

Caption: Workflow for Spectrophotometric Determination of Iodate.

Titrimetric_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Titration cluster_calculation Calculation start Weigh Large Sample dissolve Dissolve in Deionized Water start->dissolve aliquot Take Aliquot dissolve->aliquot add_acid Add Acid (H2SO4) aliquot->add_acid add_ki Add KI Solution add_acid->add_ki liberate_i2 Liberate I2 add_ki->liberate_i2 titrate Titrate with Na2S2O3 liberate_i2->titrate add_starch Add Starch Indicator titrate->add_starch endpoint Endpoint (Colorless) add_starch->endpoint calculate Calculate Iodate Concentration endpoint->calculate

Caption: Workflow for Titrimetric Determination of Iodate.

Conclusion

Both spectrophotometry and iodometric titration are reliable methods for the determination of iodate.

  • Spectrophotometry offers higher sensitivity, better precision, and is more suitable for analyzing a large number of samples, especially when automated. It is the preferred method when lower detection limits are required.

  • Titrimetry is a robust, cost-effective method that does not require expensive instrumentation. It is highly accurate and suitable for quality control applications where the concentration of iodate is relatively high.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected concentration range of iodate, the number of samples, available resources, and the desired level of precision and sensitivity.

References

A Comparative Analysis of the Oxidizing Strength of Iodate and Hypoiodite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the oxidizing properties of different reagents is paramount. This guide provides a detailed comparison of the oxidizing strength of two common iodine oxyanions, iodate (IO₃⁻) and hypoiodite (IO⁻), supported by quantitative data and established experimental protocols.

At a Glance: Key Differences in Oxidizing Strength

The oxidizing strength of a chemical species is quantified by its standard reduction potential (E°). A more positive E° value signifies a greater tendency for the species to be reduced, and thus, a stronger oxidizing agent. The oxidizing power of both iodate and hypoiodite is highly dependent on the pH of the solution.

In acidic solutions , iodate is a potent oxidizing agent, while hypoiodite is unstable. Conversely, in basic solutions , hypoiodite exhibits stronger oxidizing capabilities than iodate. This difference is critical when selecting an appropriate oxidizing agent for a specific application.

Quantitative Comparison of Standard Reduction Potentials

The following table summarizes the standard reduction potentials (E°) for the relevant half-reactions of iodate and hypoiodite in both acidic and basic media.

Solution TypeHalf-ReactionStandard Reduction Potential (E°) (V)
Acidic 2 IO₃⁻(aq) + 12 H⁺(aq) + 10 e⁻ → I₂(s) + 6 H₂O(l)+1.20
Hypoiodite (IO⁻) is unstable in acidic solutions.N/A
Basic IO⁻(aq) + H₂O(l) + 2 e⁻ → I⁻(aq) + 2 OH⁻(aq)+0.49
IO₃⁻(aq) + 3 H₂O(l) + 6 e⁻ → I⁻(aq) + 6 OH⁻(aq)+0.26

Data sourced from various standard electrochemistry tables.

As the data indicates, iodate's reduction potential in acidic solution (+1.20 V) is significantly higher than that of both hypoiodite and iodate in basic solutions, highlighting its superior oxidizing strength under acidic conditions. In basic media, hypoiodite (+0.49 V) is the stronger oxidizing agent compared to iodate (+0.26 V).[1]

Conceptual Framework of Oxidizing Strength

The oxidizing strength of these iodine oxyanions is fundamentally linked to the oxidation state of the iodine atom. In iodate (IO₃⁻), iodine is in the +5 oxidation state, whereas in hypoiodite (IO⁻), it is in the +1 oxidation state. The greater positive charge on the iodine atom in iodate results in a stronger attraction for electrons, making it a more powerful oxidizing agent, particularly in the presence of H⁺ ions which participate in the reduction reaction.

G cluster_acidic Acidic Solution cluster_basic Basic Solution Iodate_acid Iodate (IO₃⁻) E° = +1.20 V Hypoiodite_acid Hypoiodite (IO⁻) (Unstable) Iodate_acid->Hypoiodite_acid Stronger Oxidizing Agent Hypoiodite_basic Hypoiodite (IO⁻) E° = +0.49 V Iodate_basic Iodate (IO₃⁻) E° = +0.26 V Hypoiodite_basic->Iodate_basic Stronger Oxidizing Agent

Figure 1. Comparison of Oxidizing Strength in Acidic vs. Basic Solutions.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the oxidizing strengths of iodate and hypoiodite, the following experimental methodologies can be employed.

The "Iodine Clock" Reaction Kinetics

The "Iodine Clock" reaction is a classic experiment that can be adapted to compare the rates of oxidation by iodate and hypoiodite. The principle involves the reaction of the oxidizing agent with a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) in the presence of a starch indicator. The time taken for the solution to turn blue-black indicates the rate of the reaction, which is a direct measure of the oxidizing agent's strength.

Protocol for Iodate:

  • Solution Preparation:

    • Solution A: Prepare a 0.02 M potassium iodate (KIO₃) solution.

    • Solution B: Prepare a 0.01 M sodium bisulfite (NaHSO₃) solution containing a small amount of starch indicator.

  • Reaction Initiation:

    • Mix equal volumes of Solution A and Solution B.

    • Start a timer immediately upon mixing.

  • Data Collection:

    • Record the time taken for the solution to turn a deep blue-black color.

    • Repeat the experiment with varying concentrations of iodate to determine the reaction order.

Protocol for Hypoiodite (in basic conditions):

  • Solution Preparation:

    • Solution A: Prepare a fresh solution of sodium hypoiodite (NaIO) by reacting iodine with a cold, dilute sodium hydroxide solution. The concentration should be determined via titration.

    • Solution B: Prepare a 0.01 M sodium thiosulfate (Na₂S₂O₃) solution buffered to a basic pH and containing a starch indicator.

  • Reaction Initiation:

    • Mix equal volumes of Solution A and Solution B.

    • Start a timer immediately.

  • Data Collection:

    • Record the time taken for the blue-black color to appear.

    • Compare the reaction times with those obtained for iodate under similar concentration and temperature conditions to assess the relative oxidizing strength.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that can be used to study the reduction and oxidation processes of chemical species. By comparing the cyclic voltammograms of iodate and hypoiodite, their relative oxidizing strengths can be determined. A more positive reduction peak potential indicates a stronger oxidizing agent.

Experimental Workflow:

G start Prepare Electrolyte Solution (e.g., buffered solution) add_analyte Add Analyte (Iodate or Hypoiodite) start->add_analyte setup_cell Assemble Three-Electrode Cell (Working, Reference, Counter) add_analyte->setup_cell run_cv Perform Cyclic Voltammetry Scan setup_cell->run_cv analyze Analyze Voltammogram (Identify Reduction Peak Potential) run_cv->analyze compare Compare E_pc Values (Higher E_pc = Stronger Oxidant) analyze->compare

References

A Comparative Guide to Iodometric Methods: Evaluating Barium Iodate as a Primary Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on the precision of volumetric analysis, iodometric titrations are a cornerstone for quantifying oxidizing agents. The accuracy of these methods hinges on the purity and reliability of the primary standard used to standardize the sodium thiosulfate titrant. While potassium iodate and potassium dichromate are the conventional standards, this guide explores the viability of barium iodate, offering a comparative analysis of its properties against established alternatives.

The Foundation: Understanding Iodometric Titration

Iodometry is an indirect titration method where the analyte, an oxidizing agent, reacts with an excess of iodide ions (I⁻) in an acidic solution to liberate a stoichiometric amount of iodine (I₂). This liberated iodine is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint. The disappearance of the deep blue starch-iodine complex signals the complete reaction of iodine.

The key reactions are:

  • Liberation of Iodine: Oxidizing Agent + 2I⁻ → Reduced Analyte + I₂

  • Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The accuracy of this entire process is fundamentally dependent on the precise concentration of the sodium thiosulfate solution, which is determined by standardizing it against a primary standard.

Properties of an Ideal Primary Standard in Iodometry

An ideal primary standard for iodometric titrations should possess the following characteristics:

  • High Purity: Available in a highly pure form (≥99.9%).

  • Stability: Stable to air, moisture, and light, and should not be hygroscopic.

  • High Equivalent Weight: A high equivalent weight minimizes weighing errors.

  • Solubility: Readily soluble in the titration medium under the experimental conditions.

  • Stoichiometric Reaction: Reacts stoichiometrically, rapidly, and completely with the iodide ions to liberate iodine.

Comparative Analysis of Primary Standards

While potassium iodate (KIO₃) and potassium dichromate (K₂Cr₂O₇) are the most widely used primary standards in iodometry, this compound (Ba(IO₃)₂) presents itself as a potential alternative. The following table compares the key properties of these substances.

PropertyThis compound (Ba(IO₃)₂)Potassium Iodate (KIO₃)Potassium Dichromate (K₂Cr₂O₇)
Molar Mass ( g/mol ) 487.13214.00294.18
Purity Available in high purity (e.g., 98%)Available as a primary standard with high purity (e.g., 99.4-100.4%)[1]Available as a primary standard with high purity.
Stability Stable, non-hygroscopic white crystalline powder.[2]Stable, non-hygroscopic crystalline solid.[3]Stable, non-hygroscopic crystalline solid.
Solubility in Water Slightly soluble in cold water, more soluble in hot water.Soluble in water.Soluble in water.
Equivalent Weight (g/eq) 81.19 (Molar Mass / 6)35.67 (Molar Mass / 6)49.03 (Molar Mass / 6)
Hazards Oxidizer, harmful if swallowed or inhaled.[4]Oxidizing agent.Toxic, carcinogenic, and an environmental hazard.

This compound's high stability and non-hygroscopic nature make it a promising candidate. Its significantly higher molar and equivalent weight compared to potassium iodate could theoretically reduce weighing errors. However, its lower solubility in water compared to potassium iodate is a practical disadvantage that needs to be addressed during the preparation of the standard solution.

Experimental Protocols

Detailed methodologies for the standardization of sodium thiosulfate are crucial for ensuring accuracy and precision. Below are the established protocols for potassium iodate and a proposed adaptation for this compound.

Standardization of Sodium Thiosulfate using Potassium Iodate (Established Method)

This is a widely accepted and reliable method for determining the exact concentration of a sodium thiosulfate solution.[5][6]

Reagents:

  • Potassium Iodate (KIO₃), primary standard grade, dried at 110°C.

  • Potassium Iodide (KI), analytical grade.

  • Sulfuric Acid (H₂SO₄), 1 M solution.

  • Sodium Thiosulfate (Na₂S₂O₃·5H₂O), ~0.1 M solution to be standardized.

  • Starch indicator solution (1%).

Procedure:

  • Preparation of Standard KIO₃ Solution: Accurately weigh about 0.12-0.15 g of dried potassium iodate into a 250 mL volumetric flask. Dissolve in deionized water and dilute to the mark.

  • Titration Setup: Pipette 25.00 mL of the standard KIO₃ solution into a 250 mL Erlenmeyer flask.

  • Reaction Initiation: Add approximately 2 g of KI and 10 mL of 1 M H₂SO₄ to the flask. Swirl to mix. The solution will turn a deep yellow-brown due to the liberation of iodine.

    • Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration: Immediately titrate the liberated iodine with the sodium thiosulfate solution from a burette until the solution becomes a pale yellow.

  • Endpoint Determination: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black. Continue the titration dropwise until the blue color disappears completely, leaving a colorless solution.

  • Replicates: Repeat the titration at least two more times to ensure concordant results.

Proposed Protocol for Standardization of Sodium Thiosulfate using this compound

Due to the lower solubility of this compound, this protocol requires careful dissolution.

Reagents:

  • This compound (Ba(IO₃)₂), high purity, dried at 120°C.

  • Potassium Iodide (KI), analytical grade.

  • Hydrochloric Acid (HCl), 2 M solution (to aid dissolution).

  • Sodium Thiosulfate (Na₂S₂O₃·5H₂O), ~0.1 M solution to be standardized.

  • Starch indicator solution (1%).

Procedure:

  • Preparation of Standard Ba(IO₃)₂ Solution: Accurately weigh about 0.2 g of dried this compound into a 250 mL beaker. Add a small amount of 2 M HCl and warm gently to dissolve. Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

  • Titration Setup: Pipette 25.00 mL of the standard Ba(IO₃)₂ solution into a 250 mL Erlenmeyer flask.

  • Reaction Initiation: Add approximately 2 g of KI and ensure the solution is acidic (if not, add a few more drops of dilute HCl). The solution will turn yellow-brown.

    • Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration: Titrate with the sodium thiosulfate solution to a pale yellow color.

  • Endpoint Determination: Add 2 mL of starch indicator and continue titrating until the blue color vanishes.

  • Replicates: Perform at least two additional titrations for precision.

Visualizing the Workflow

To clarify the logical flow of the iodometric standardization process, the following diagrams are provided.

IodometricStandardizationWorkflow cluster_prep Solution Preparation cluster_titration Titration Process cluster_calc Calculation P1 Accurately weigh dried primary standard (e.g., Ba(IO₃)₂) P2 Dissolve in appropriate solvent (e.g., water with dilute acid) P1->P2 P3 Dilute to a precise volume in a volumetric flask P2->P3 T1 Pipette aliquot of standard solution P3->T1 Standard Solution T2 Add excess KI and acid T1->T2 T3 Liberate Iodine (I₂) T2->T3 T4 Titrate with Na₂S₂O₃ to pale yellow T3->T4 T5 Add starch indicator (blue color appears) T4->T5 T6 Continue titration to colorless endpoint T5->T6 C1 Record volume of Na₂S₂O₃ used T6->C1 Endpoint Volume C2 Calculate molarity of Na₂S₂O₃ solution C1->C2 ReactionPathway Iodate Iodate (IO₃⁻) from Primary Standard Iodine Liberated Iodine (I₂) Iodate->Iodine Iodide Potassium Iodide (KI) (Excess) Iodide->Iodine Acid Acidic Medium (H⁺) Acid->Iodine StarchComplex Blue Starch-Iodine Complex Iodine->StarchComplex Thiosulfate Sodium Thiosulfate (S₂O₃²⁻) (Titrant) Products Tetrathionate (S₄O₆²⁻) + Iodide (I⁻) Thiosulfate->Products Starch Starch Indicator Starch->StarchComplex StarchComplex->Products Titration

References

A Comparative Guide to Barium Analysis: Cross-Validation of ICP-AES and Gravimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate and reliable quantification of barium, the choice of analytical methodology is paramount. This guide provides a detailed comparison of two common techniques: Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and the classical gravimetric method. This comparison is supported by experimental protocols and performance data to aid in method selection and cross-validation.

Executive Summary

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and the gravimetric method for barium analysis present a trade-off between speed and sensitivity versus classical accuracy. ICP-AES is a modern, rapid, and highly sensitive technique suitable for trace-level quantification and high-throughput analysis.[1][2] The gravimetric method, precipitating barium as barium sulfate (BaSO₄), is a primary, highly accurate classical method, though it is more time-consuming and less sensitive.[1][2] A study on barite ore analysis demonstrated that results from a developed ICP-AES method were consistent with those obtained by the traditional gravimetric method, indicating the viability of ICP-AES as a reliable alternative.[3]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of ICP-AES and the gravimetric method for barium analysis, based on published data and typical analytical performance.

ParameterICP-AESGravimetric Method (as BaSO₄)
Principle Measurement of atomic emission from excited barium atoms in a high-temperature plasma.Measurement of mass of a pure compound (BaSO₄) precipitated from a sample solution.
Sensitivity High (ppb to ppm range).[1][2]Low (typically for higher concentrations).
Precision (RSD) 0.39% - 4.1% (in barite samples).[3]Generally low, but can be operator-dependent.
Accuracy High, dependent on proper calibration and matrix matching.Very high, as it is a primary method based on stoichiometry.
Analysis Time Rapid (minutes per sample).Slow (hours to days, including precipitation, digestion, and drying).
Sample Throughput High.Low.
Interferences Spectral interferences from other elements.[1]Co-precipitation of other sulfates.
Typical Application Trace element analysis, high-throughput screening, analysis of complex matrices.Assay of pure substances, reference material certification.

Experimental Protocols

Detailed methodologies for both ICP-AES and gravimetric analysis are crucial for reproducibility and accurate cross-validation.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) Protocol

This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.

  • Sample Preparation (Digestion):

    • Accurately weigh a representative portion of the sample.

    • For solid samples like barite, a fusion with sodium carbonate (Na₂CO₃) followed by acid digestion is often required to ensure complete dissolution of barium sulfate.[3]

    • For aqueous samples, acidify with nitric acid (HNO₃) to a final concentration of 1-2%.

    • Dilute the digested or acidified sample to a known volume with deionized water to bring the barium concentration within the linear range of the instrument.

  • Instrumental Analysis:

    • Instrument: Inductively Coupled Plasma-Atomic Emission Spectrometer.

    • Analytical Wavelength for Barium: 455.50 nm or 233.527 nm.[1][2][3]

    • Plasma Gas (Argon) Flow Rate: Typically 10-15 L/min.

    • Auxiliary Gas (Argon) Flow Rate: Typically 0.5-1.5 L/min.

    • Nebulizer Gas (Argon) Flow Rate: Typically 0.5-1.0 L/min.

    • RF Power: 1100-1500 W.

    • Sample Uptake Rate: 1-2 mL/min.

    • Calibration: Prepare a series of barium standard solutions of known concentrations to create a calibration curve. The linearity of the calibration curve should be verified (r > 0.999).[3]

Gravimetric Method Protocol (Precipitation as Barium Sulfate)

This classical method requires careful technique to ensure accurate results.

  • Sample Preparation:

    • Accurately weigh a sample containing a sufficient amount of barium and dissolve it in an appropriate solvent (e.g., water or dilute hydrochloric acid).

  • Precipitation:

    • Heat the sample solution to near boiling.

    • Slowly add a slight excess of a precipitating agent, such as dilute sulfuric acid (H₂SO₄) or a soluble sulfate salt, while stirring continuously. This promotes the formation of larger, purer crystals of barium sulfate (BaSO₄).

  • Digestion:

    • Keep the solution hot (just below boiling) for a period of time (e.g., 1-2 hours) to allow the precipitate to "digest." This process, known as Ostwald ripening, encourages smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable and purer precipitate.

  • Filtration and Washing:

    • Filter the hot solution through a pre-weighed, ashless filter paper.

    • Wash the precipitate with several portions of hot deionized water to remove any soluble impurities. Test the filtrate for the absence of the precipitating agent.

  • Drying and Ignition:

    • Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

    • Dry the crucible and precipitate in an oven, then char the filter paper at a low temperature.

    • Ignite the precipitate in a muffle furnace at a high temperature (e.g., 800-900 °C) to a constant weight. This removes the filter paper and any residual moisture.

  • Weighing and Calculation:

    • Cool the crucible in a desiccator to prevent moisture absorption.

    • Weigh the crucible containing the BaSO₄ precipitate accurately.

    • Calculate the mass of barium in the original sample using the known stoichiometry of BaSO₄.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the cross-validation of barium analysis using ICP-AES and the gravimetric method.

cluster_sample_prep Sample Preparation cluster_methods Analytical Methods cluster_results Data Analysis Sample Homogenized Sample Dissolution Dissolution/ Digestion Sample->Dissolution ICP_AES ICP-AES Analysis Dissolution->ICP_AES Gravimetric Gravimetric Analysis Dissolution->Gravimetric Results_ICP Barium Concentration (ICP-AES) ICP_AES->Results_ICP Results_Grav Barium Concentration (Gravimetric) Gravimetric->Results_Grav Comparison Statistical Comparison (e.g., t-test, F-test) Results_ICP->Comparison Results_Grav->Comparison Validation Validation Decision Comparison->Validation

Cross-validation workflow for barium analysis.

cluster_icp ICP-AES Workflow cluster_grav Gravimetric Workflow ICP_Start Sample Digestion ICP_Cal Instrument Calibration ICP_Start->ICP_Cal ICP_Analyze Sample Analysis ICP_Cal->ICP_Analyze ICP_Result Calculate Concentration ICP_Analyze->ICP_Result Grav_Start Sample Dissolution Grav_Precipitate Precipitation of BaSO₄ Grav_Start->Grav_Precipitate Grav_Digest Digestion of Precipitate Grav_Precipitate->Grav_Digest Grav_Filter Filtration & Washing Grav_Digest->Grav_Filter Grav_Ignite Drying & Ignition Grav_Filter->Grav_Ignite Grav_Weigh Weighing Grav_Ignite->Grav_Weigh Grav_Result Calculate Concentration Grav_Weigh->Grav_Result

Detailed experimental workflows.

References

A Comparative Guide to Barium Compounds in Synthetic Chemistry: A Focus on Barium Iodate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, selectivity, and overall efficiency. While various barium compounds have found niche applications, a comprehensive understanding of their comparative performance is often elusive. This guide provides a detailed comparison of barium iodate against other common barium compounds—namely barium hydroxide, barium nitrate, and barium carbonate—in the context of synthetic chemistry, supported by available data and experimental insights.

This compound: An Oxidizing Agent with Limited Synthetic Application

This compound, Ba(IO3)2, is a white granular substance known primarily as an oxidizing agent.[1][2][3] It is stable up to approximately 580°C.[1][4] Its preparation can be achieved through the reaction of iodine with barium hydroxide or by combining barium chlorate with potassium iodate.[1][4]

Despite its oxidizing properties, a comprehensive review of scientific literature reveals a notable scarcity of applications for this compound as a reagent in mainstream organic synthesis. While it finds use in some specialized contexts, such as in the preparation of certain preservative and anti-mold emulsions and polishing liquids, its role as a versatile tool for common synthetic transformations like esterification or broad-spectrum oxidation is not well-documented.[5] Consequently, direct experimental data comparing its performance against other barium compounds in these areas is largely unavailable.

Common Barium Compounds in Synthetic Chemistry: A Comparative Overview

In contrast to the limited documented use of this compound, other barium compounds feature more prominently in synthetic organic chemistry. The following sections detail the applications and characteristics of barium hydroxide, barium nitrate, and barium carbonate.

Barium Hydroxide: A Strong Base for Hydrolysis and Condensation Reactions

Barium hydroxide, Ba(OH)2, is a strong base frequently employed in organic synthesis.[6][7][8] It is particularly valued for the hydrolysis of esters and nitriles.[6][9] A key advantage of using a clear aqueous solution of barium hydroxide is that it is guaranteed to be free of carbonate impurities, which can interfere with titrations and other base-catalyzed reactions. This is due to the insolubility of barium carbonate in water.[6][9]

Beyond hydrolysis, barium hydroxide serves as a base in aldol condensations and for the decarboxylation of amino acids.[6][10] It has also been utilized in the preparation of specific organic compounds like cyclopentanone and diacetone alcohol.[6][10]

Barium Nitrate: An Oxidizer and Precursor to Other Barium Compounds

Barium nitrate, Ba(NO3)2, is a colorless, toxic, and water-soluble salt that acts as an oxidizer.[11] Its most prominent application in this regard is in pyrotechnics, where it imparts a green flame.[11][12] In the realm of synthetic chemistry, barium nitrate serves as a precursor for the synthesis of other barium compounds.[13][14] For instance, it can be used to produce barium oxide through thermal decomposition.[11] While it is a component in some specialized applications like the production of certain glasses and ceramics, its direct use as a reagent in common organic transformations is less prevalent than that of barium hydroxide.[12]

Barium Carbonate: A Precursor and Reagent in a Variety of Applications

Barium carbonate, BaCO3, is a white, water-insoluble salt that serves as a crucial precursor to most other barium compounds.[15][16][17] It readily reacts with acids to form soluble barium salts.[15][18] For example, its reaction with hydrochloric acid yields barium chloride.[15] This reactivity makes it a versatile starting material in chemical synthesis.[16] Beyond its role as a precursor, barium carbonate is used in the ceramics industry and to remove sulfate impurities in certain industrial processes.[15]

Comparative Data Summary

To facilitate a clear comparison, the following table summarizes the key properties and applications of the discussed barium compounds in synthetic chemistry.

CompoundChemical FormulaKey Role in SynthesisCommon ApplicationsNotable Characteristics
This compound Ba(IO3)2Oxidizing AgentLimited documented use in mainstream organic synthesis.[5]Stable solid; oxidizing properties.[1][2]
Barium Hydroxide Ba(OH)2Strong BaseHydrolysis of esters and nitriles, aldol condensations, decarboxylation.[6][9][10]Carbonate-free solutions can be prepared; strong base.[6][9]
Barium Nitrate Ba(NO3)2Oxidizer, PrecursorPyrotechnics, precursor to other barium compounds.[11][12][13]Water-soluble oxidizer.[11]
Barium Carbonate BaCO3PrecursorPrecursor to a wide range of barium salts.[16][17]Insoluble in water, reacts with acids.[15][18]

Experimental Protocol: Ester Hydrolysis using Barium Hydroxide

The following is a general experimental protocol for the hydrolysis of an ester using barium hydroxide, a common application for this reagent.

Objective: To hydrolyze an ester (e.g., ethyl acetate) to its corresponding carboxylic acid and alcohol.

Materials:

  • Ester (e.g., ethyl acetate)

  • Barium hydroxide octahydrate (Ba(OH)2·8H2O)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and other standard laboratory glassware

  • pH indicator paper

Procedure:

  • In a round-bottom flask, dissolve a known quantity of barium hydroxide octahydrate in distilled water with gentle heating and stirring to create a saturated solution.

  • Add the ester to the barium hydroxide solution. The molar ratio of barium hydroxide to the ester should be approximately 2:1 to ensure complete hydrolysis.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours with continuous stirring.

  • After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the barium salt of the carboxylic acid may form.

  • Carefully acidify the cooled mixture by the dropwise addition of dilute hydrochloric acid until the solution is acidic (test with pH paper). This will protonate the carboxylate salt to form the free carboxylic acid.

  • Transfer the mixture to a separatory funnel. If the carboxylic acid and alcohol are not fully soluble in the aqueous layer, they can be extracted with a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer containing the product from the aqueous layer.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to isolate the crude product (a mixture of the carboxylic acid and alcohol).

  • The products can be further purified by techniques such as distillation or chromatography.

Logical Workflow for Barium Compound Selection in Synthesis

The choice of a barium compound in a synthetic protocol is dictated by the desired transformation. The following diagram illustrates a simplified decision-making workflow.

Caption: Decision workflow for selecting a barium compound in synthetic chemistry.

Conclusion

While this compound possesses oxidizing properties, its application in synthetic organic chemistry is not well-established, making direct performance comparisons with other barium compounds challenging. In contrast, barium hydroxide, barium nitrate, and barium carbonate have more defined roles. Barium hydroxide is a valuable strong base for hydrolysis and condensation reactions. Barium nitrate serves as an oxidizer, primarily in pyrotechnics, and as a precursor to other barium compounds. Barium carbonate is a fundamental starting material for the synthesis of a wide array of other barium salts. For researchers and drug development professionals, the selection of a barium reagent should be guided by its well-documented reactivity and suitability for the specific chemical transformation at hand, with barium hydroxide and barium carbonate being the most versatile and commonly employed in a laboratory setting.

References

Literature review of analytical applications of different metal iodates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various metal iodates in analytical chemistry. It summarizes their performance with supporting experimental data, detailed methodologies, and visual representations of workflows and reaction pathways.

Metal iodates, salts of iodic acid, have carved a niche in analytical chemistry due to their diverse chemical properties. Their utility spans across various analytical techniques, including titrimetry, gravimetry, colorimetry, and electrochemistry. This guide delves into the specific applications of several key metal iodates, presenting a comparative analysis of their performance based on available literature.

Performance Characteristics of Metal Iodates in Analytical Applications

The efficacy of a metal iodate in an analytical method is determined by several key performance indicators. The following table summarizes the quantitative data for selected applications, offering a direct comparison of their analytical capabilities.

Metal IodateAnalyteAnalytical MethodDetection LimitLinear RangeAccuracy/RecoveryPrecision (RSD)Reference
Bismuth Iodate (in situ) Bismuth (Bi³⁺)Colorimetry7.0 µg/L125.0 - 875.0 µg/LRelative deviation < 5%< 0.8%[1]
Lead Iodate Lead (Pb²⁺)Volumetric TitrationNot specifiedNot specifiedNot specifiedNot specified[2]
Potassium Iodate Various reducing agentsRedox TitrationNot specifiedNot specifiedNot specifiedNot specified[3]
Silver Iodide Iodide (I⁻)Ion-Selective Electrode6.0 x 10⁻⁷ M10⁻⁶ - 10⁻¹ M100±10% (for iodine)1.35% (at 5x10⁻⁴ M)[4][5]
Cerium(IV) compounds Reducing agentsRedox Titration (Cerimetry)Not specifiedNot specifiedNot specifiedNot specified[3][6][7]

In-Depth Analysis of Key Metal Iodate Applications

This section provides a detailed examination of the analytical applications of specific metal iodates, including the underlying chemical principles and experimental protocols.

Bismuth Iodate: Colorimetric Determination of Bismuth

The reaction between bismuth(III) ions and an excess of iodide ions forms a distinct yellow to orange-colored tetraiodobismuthate(III) complex ([BiI₄]⁻). This colorimetric method is highly suitable for the determination of trace amounts of bismuth.

Experimental Protocol:

  • Sample Preparation: A known quantity of the sample containing bismuth is dissolved in nitric acid. The solution is then evaporated with sulfuric acid to fumes to remove nitrate ions.

  • Complex Formation: The residue is dissolved in dilute sulfuric acid, and an excess of potassium iodide solution is added to form the yellow-colored bismuth-iodide complex.

  • Colorimetric Measurement: The absorbance of the solution is measured at its maximum wavelength (around 460 nm) using a spectrophotometer.

  • Quantification: The concentration of bismuth is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard bismuth solutions.

G cluster_0 Sample Preparation cluster_1 Complex Formation cluster_2 Measurement & Quantification Sample Bismuth-containing Sample Dissolution Dissolve in HNO₃ Sample->Dissolution Evaporation Evaporate with H₂SO₄ Dissolution->Evaporation Redissolution Dissolve residue in dilute H₂SO₄ Evaporation->Redissolution KI_addition Add excess KI solution Redissolution->KI_addition Complex Formation of [BiI₄]⁻ (yellow complex) KI_addition->Complex Spectrophotometry Measure Absorbance at λmax Complex->Spectrophotometry Calibration Compare with Calibration Curve Spectrophotometry->Calibration Result Determine Bismuth Concentration Calibration->Result

Lead Iodate: Volumetric Determination of Lead

An indirect titrimetric method can be employed for the determination of lead. This method involves the precipitation of lead as lead chromate, followed by an iodometric titration of the chromate. While not a direct use of lead iodate as a titrant, the chemistry of lead precipitation is central. A more direct, though less common, method involves the precipitation of lead with a known excess of standard potassium iodate solution. The excess iodate in the filtrate is then determined iodometrically.

Experimental Protocol (Indirect Method):

  • Sample Preparation: The lead-containing sample is dissolved in an appropriate acid (e.g., nitric acid) and buffered to a suitable pH.

  • Precipitation: A solution of potassium chromate (K₂CrO₄) is added to precipitate the lead as lead chromate (PbCrO₄).

  • Isolation and Dissolution: The precipitate is filtered, washed, and then dissolved in hydrochloric acid.

  • Iodometric Titration: An excess of potassium iodide is added to the acidic solution of the dissolved precipitate. The chromate ions oxidize the iodide ions to iodine.

  • Endpoint Determination: The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using starch as an indicator. The endpoint is marked by the disappearance of the blue starch-iodine complex color.

G cluster_0 Precipitation cluster_1 Titration Preparation cluster_2 Titration Sample Lead Sample Solution Add_Chromate Add K₂CrO₄ Sample->Add_Chromate Precipitate Precipitate PbCrO₄ Add_Chromate->Precipitate Filter_Wash Filter and Wash Precipitate Precipitate->Filter_Wash Dissolve Dissolve in HCl Filter_Wash->Dissolve Add_KI Add excess KI Dissolve->Add_KI Liberate_I2 Liberate I₂ Add_KI->Liberate_I2 Starch Add Starch Indicator Liberate_I2->Starch Titrate Titrate with Na₂S₂O₃ Endpoint Endpoint (Colorless) Titrate->Endpoint Starch->Titrate

Potassium Iodate: A Primary Standard in Redox Titrations

Potassium iodate (KIO₃) is an excellent primary standard for redox titrations due to its high purity, stability, and definite composition. It can be used to standardize solutions of reducing agents, most notably sodium thiosulfate. The reaction involves the liberation of iodine from an acidified solution of potassium iodide by a known amount of potassium iodate.

Experimental Protocol for Standardization of Sodium Thiosulfate:

  • Preparation of KIO₃ Solution: A standard solution of potassium iodate is prepared by accurately weighing a known amount of pure, dried KIO₃ and dissolving it in a known volume of deionized water.

  • Reaction Mixture: A known volume of the standard KIO₃ solution is pipetted into a flask. An excess of potassium iodide (KI) and dilute sulfuric acid are added.

  • Liberation of Iodine: The iodate ions react with the iodide ions in the acidic medium to liberate a stoichiometric amount of iodine. IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration: The liberated iodine is immediately titrated with the sodium thiosulfate solution to be standardized.

  • Endpoint Detection: Starch indicator is added near the endpoint, and the titration is continued until the blue color of the starch-iodine complex disappears.

G KIO3 Standard KIO₃ Solution Reaction IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O KIO3->Reaction KI_H Excess KI + H₂SO₄ KI_H->Reaction Liberated_I2 Liberated Iodine Reaction->Liberated_I2 Starch Starch Indicator Liberated_I2->Starch Na2S2O3 Na₂S₂O₃ Solution (Titrant) Na2S2O3->Starch Endpoint Endpoint (Colorless) Starch->Endpoint

Silver Iodide: Ion-Selective Electrode for Halide Determination

Solid-state ion-selective electrodes (ISEs) based on silver salts are widely used for the determination of various ions. An ISE with a membrane composed of a mixture of silver iodide and silver sulfide is particularly effective for the determination of iodide ions. The potential of the electrode is proportional to the logarithm of the iodide ion activity in the sample solution.

Experimental Protocol:

  • Electrode Setup: A silver iodide/silver sulfide based ISE and a reference electrode are connected to a pH/ion meter.

  • Calibration: The electrode system is calibrated using a series of standard solutions of known iodide concentrations. A calibration curve of electrode potential (mV) versus the logarithm of iodide concentration is constructed.

  • Sample Measurement: The electrodes are immersed in the sample solution, and the potential is recorded once a stable reading is obtained.

  • Concentration Determination: The iodide concentration in the sample is determined from the measured potential using the calibration curve.

G cluster_0 Setup & Calibration cluster_1 Sample Analysis Setup Connect ISE and Reference Electrode to Ion Meter Standards Prepare Standard Iodide Solutions Setup->Standards Calibrate Calibrate Electrode System Standards->Calibrate Curve Generate Calibration Curve (mV vs. log[I⁻]) Calibrate->Curve Immerse Immerse Electrodes in Sample Curve->Immerse Measure Record Stable Potential (mV) Immerse->Measure Determine Determine [I⁻] from Calibration Curve Measure->Determine

Cerium(IV) Compounds: Oxidizing Agents in Redox Titrations (Cerimetry)

Cerium(IV) salts, while not exclusively iodates, are powerful oxidizing agents used in a variety of redox titrations, a technique known as cerimetry. The standard electrode potential of the Ce(IV)/Ce(III) couple is high, making it suitable for the determination of a wide range of reducing agents. In the context of iodates, cerimetry can be used to determine the concentration of iodide ions by oxidizing them to iodine, which is then titrated.

Principle of Cerimetry for Iodide Determination:

Cerium(IV) ions oxidize iodide ions to iodine in an acidic solution. The endpoint of the titration can be detected potentiometrically or by using a redox indicator like ferroin.

2Ce⁴⁺ + 2I⁻ → 2Ce³⁺ + I₂

This application highlights the strong oxidizing power of Ce(IV), a property that would be shared by cerium(IV) iodate, making it a potential, though less common, titrant in redox analysis.

Conclusion

Metal iodates offer a versatile toolkit for the analytical chemist. From the colorimetric determination of bismuth to the use of potassium iodate as a primary standard and the application of silver iodide in ion-selective electrodes, these compounds play a significant role in both qualitative and quantitative analysis. The choice of a specific metal iodate is dictated by the analyte of interest, the required sensitivity and selectivity, and the analytical technique to be employed. This guide provides a foundational understanding of their applications, encouraging further exploration into their potential in modern analytical science.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Barium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Barium iodate, an oxidizing and toxic compound, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Barium compounds, particularly in soluble forms, can be toxic if ingested or inhaled.[1][2] Always consult the substance's Safety Data Sheet (SDS) for detailed handling instructions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[1][3]

  • Hand Protection: Use impervious gloves, such as nitrile rubber.[1][3]

  • Body Protection: A laboratory coat is mandatory to prevent skin contact.[1][3]

  • Respiratory Protection: In case of dust generation, use a NIOSH/MSHA-approved respirator.[3]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Avoid creating dust when handling the solid material.[1][3]

Regulatory Framework

Barium is classified as one of the eight heavy metals regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] Waste containing barium at a concentration of 100.0 mg/L or higher is considered hazardous waste and must be managed according to federal, state, and local regulations.[5]

Quantitative Data: Regulatory and Safety Thresholds

The following table summarizes key quantitative data relevant to the safe handling and disposal of barium-containing waste.

ParameterValueAgency/Regulation
RCRA Toxicity Characteristic Leaching Procedure (TCLP) Limit for Barium100.0 mg/LU.S. EPA[5]
Permissible Exposure Limit (PEL) - 8-hr Time Weighted Avg (TWA) for soluble barium compounds0.5 mg/m³ (as Ba)OSHA[3]
Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical conversion to a less hazardous, insoluble form, followed by disposal as hazardous waste.

Experimental Protocol: Precipitation of this compound as Barium Sulfate

This protocol details the conversion of soluble this compound to insoluble barium sulfate.

Methodology:

  • Segregation and Labeling: Isolate all waste containing this compound. Ensure the waste container is clearly labeled as "Hazardous Waste: Contains this compound."

  • Dissolution (for solid waste): In a designated chemical fume hood, carefully dissolve the this compound waste in a minimal amount of water.

  • Precipitation: For each gram of the original barium compound, slowly add approximately 15 mL of a 10% sodium sulfate solution while stirring.[3] This will cause the precipitation of insoluble barium sulfate. The chemical reaction is as follows: Ba(IO₃)₂ (aq) + Na₂SO₄ (aq) → BaSO₄ (s) + 2NaIO₃ (aq)

  • Separation: Allow the solid barium sulfate to settle. Carefully separate the solid precipitate from the liquid supernatant by decantation or filtration.[3]

  • Disposal of Barium Sulfate: The precipitated barium sulfate, although insoluble, should still be disposed of as hazardous waste. Collect the solid in a suitable, sealed container labeled "Hazardous Waste: Barium Sulfate."

  • Management of Supernatant: The remaining liquid (supernatant) will contain sodium iodate. While the primary barium hazard has been removed, this solution should also be treated as hazardous waste and collected for disposal by a licensed company. Do not discharge it down the drain.[1][6]

  • Final Disposal: Arrange for a licensed hazardous waste disposal company to collect the labeled waste containers.[6] Ensure all paperwork and regulations are followed.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_procedure Disposal Procedure cluster_waste Waste Management A Identify this compound Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Dissolve this compound in Minimal Water C->D E Add 10% Sodium Sulfate Solution to Precipitate Barium Sulfate D->E F Separate Solid (Barium Sulfate) from Liquid (Supernatant) E->F G Collect Solid Waste in a Labeled Hazardous Waste Container F->G H Collect Liquid Waste in a Separate Labeled Hazardous Waste Container F->H I Arrange for Licensed Hazardous Waste Disposal G->I H->I

References

Essential Safety and Logistics for Handling Barium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, procedural, and step-by-step information for the safe handling and disposal of Barium iodate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this chemical.

Hazard Summary

This compound is a strong oxidizing agent that can intensify fires.[1][2] It is harmful if swallowed or inhaled and causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][3][4]

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical splash gogglesConforming to EN166, NIOSH (US), or EN 166 (EU) approved standards.[1][3] A face shield should be used in situations with a high risk of splashing.[4][5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Inspected before use. Use proper glove removal technique.[1][3][4]
Lab coat (flame-resistant recommended) or chemical-resistant apron/suitTo protect skin and personal clothing from splashes and spills.[1][4]
Respiratory Protection Air-purifying respirator with appropriate cartridges or a full-face supplied air respiratorRequired when dust is generated or in areas with inadequate ventilation.[1][4]
Foot Protection Closed-toe, chemical-resistant shoesTo protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3][6]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][6]

    • Remove all combustible materials and sources of ignition from the handling area.[1][3]

  • Donning PPE :

    • Before handling the substance, put on all required PPE as specified in the table above.

  • Handling the Chemical :

    • Avoid the formation of dust and aerosols during handling.[1][3]

    • Do not get the substance in your eyes, on your skin, or on your clothing.[7]

    • Avoid breathing in dust or vapors.[1][3]

    • Keep the container tightly closed when not in use.[1][3]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][3]

    • Keep the container tightly closed to prevent moisture absorption.[7]

    • Store away from clothing and other combustible materials.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure. Always consult a physician after any exposure.[1][3]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][3]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect surplus and non-recyclable this compound in a designated, compatible, and clearly labeled hazardous waste container.[9] Do not mix with other waste.[3]

    • Spills should be carefully swept up or collected with an electrically protected vacuum cleaner and placed in the same container for disposal.[1][3] Avoid creating dust.

  • Container Disposal :

    • Empty containers should be handled as the product itself.[3] They should not be reused and should be disposed of as unused product.[1]

  • Licensed Disposal :

    • Arrange for the disposal of the hazardous waste through a licensed disposal company.[1][3] All disposal activities must be in accordance with local, regional, and national regulations.[3]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

G A Assess Risks & Review SDS B Ensure Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Handle this compound (Avoid Dust/Contact) C->D E Store Properly (Cool, Dry, Ventilated) D->E H In Case of Exposure: Follow First Aid Procedures D->H I In Case of Spill: Follow Spill Cleanup Procedure D->I F Collect Waste in Labeled Container E->F G Dispose via Licensed Disposal Company F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium iodate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.